3-Methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3 | |
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InChI Key |
ITQTTZVARXURQS-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC=C1 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N, Array | |
| Record name | BETA-PICOLINE | |
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| Record name | 3-METHYLPYRIDINE | |
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DSSTOX Substance ID |
DTXSID9021897 | |
| Record name | 3-Methylpyridine | |
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Molecular Weight |
93.13 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beta-picoline is a colorless liquid with a sweetish odor. (NTP, 1992), Liquid, Colorless liquid with a sweet, but not unpleasant odor; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
290 to 291 °F at 760 mmHg (NTP, 1992), 144.1 °C, 143-144 °C | |
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| Record name | 3-Methylpyridine | |
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Flash Point |
97 °F (NTP, 1992), 38 °C, 37 °C (99 °F) (Closed cup), 38 °C c.c. | |
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Solubility |
Very soluble (NTP, 1992), Miscible with water at 20 °C, Miscible with alcohol, ether, Very soluble in acetone; soluble in carbon tetrachloride, Solubility in water: miscible | |
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Density |
0.957 (USCG, 1999) - Less dense than water; will float, 0.9566 at 20 °C/4 °C, Relative density (water = 1): 0.96 | |
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Vapor Density |
3.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.2 | |
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Vapor Pressure |
6.05 [mmHg], 6.05 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6 | |
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Color/Form |
Colorless liquid | |
CAS No. |
108-99-6 | |
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| Record name | .BETA.-PICOLINE | |
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Melting Point |
-0.9 °F (NTP, 1992), -18.1 °C, -18 °C | |
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| Record name | 3-Methylpyridine | |
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Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties and Structure of 3-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpyridine, also commonly known as 3-picoline or β-picoline, is an organic aromatic heterocyclic compound with the chemical formula C₆H₇N.[1][2][3] It is a colorless to light yellow liquid with a characteristic sweetish, yet unpleasant, pyridine-like odor.[2] As one of the three isomers of methylpyridine, the methyl group is substituted at the third position of the pyridine ring.[2] This structural arrangement significantly influences its chemical and physical properties, making it a crucial intermediate and building block in the synthesis of a wide range of pharmaceuticals and agrochemicals.[3][4] Notably, it serves as a key precursor in the production of niacin (Vitamin B3) and the insecticide chlorpyrifos.[3][4] This guide provides a comprehensive overview of the fundamental properties, structure, synthesis, and relevant biological context of this compound.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇N | [1] |
| Molecular Weight | 93.13 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Odor | Sweetish, unpleasant, pyridine-like | [2] |
| Density | 0.957 g/mL at 25 °C | [1] |
| Melting Point | -19 °C | [1] |
| Boiling Point | 144 °C | [1] |
| Flash Point | 37 °C (closed cup) | [5] |
| Solubility | Miscible in water, alcohol, and ether | [2] |
| pKa | 5.63 | [6] |
| CAS Number | 108-99-6 | [1] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data Points | Source(s) |
| ¹H NMR (CDCl₃) | δ ~2.3 (s, 3H, CH₃), ~7.1 (m, 1H, H-5), ~7.4 (m, 1H, H-4), ~8.4 (m, 2H, H-2, H-6) | [5] |
| ¹³C NMR (CDCl₃) | δ ~18.5 (CH₃), ~123.0 (C-5), ~133.0 (C-3), ~137.0 (C-4), ~147.0 (C-6), ~150.0 (C-2) | [7][8] |
| FT-IR (neat) | Major peaks around 3050-2900 cm⁻¹ (C-H stretch), 1600-1450 cm⁻¹ (aromatic C=C and C=N stretch), 700-800 cm⁻¹ (C-H bend) | [9][10][11] |
| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z = 93, significant fragments at m/z = 92, 66, 65, 39 | [12][13][14] |
Molecular Structure
Synthesis and Experimental Protocols
Industrial Synthesis
The primary industrial synthesis of this compound involves the gas-phase reaction of acrolein with ammonia over a heterogeneous catalyst.[3] This reaction is typically carried out at elevated temperatures. A variation of this process involves the reaction of acrolein, propionaldehyde, and ammonia, which provides better control over the product distribution.[3]
A logical workflow for a common industrial synthesis approach is depicted below.
References
- 1. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neuronal and Extraneuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 99 108-99-6 [sigmaaldrich.com]
- 6. This compound: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nonaqueous potentiometric titration: Topics by Science.gov [science.gov]
- 9. US4337342A - Process for the preparation of 3-picoline - Google Patents [patents.google.com]
- 10. 3-Picoline-N-oxide | C6H7NO | CID 13858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. US20110003997A1 - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 14. Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. This compound | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-Picoline
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 3-Picoline (3-methylpyridine). It details the timeline of its initial isolation and characterization and describes the foundational synthetic methodologies developed for its preparation. The document includes structured data tables for quantitative comparison, detailed experimental protocols from notable synthesis routes, and visualizations of key historical pathways.
Discovery and Structural Elucidation
The history of 3-picoline is intertwined with the broader investigation of pyridine and its derivatives, which were initially isolated from natural sources like coal tar and bone oil.
Initial Isolation and Naming
The discovery timeline began with the isolation of a mixture of pyridine bases.
-
1826: German chemist Otto Unverdorben first obtained an impure mixture of picolines through the pyrolysis (dry distillation) of bones. He named the substance "Odorin" due to its potent, unpleasant smell.[1]
-
1849: Scottish chemist Thomas Anderson prepared picoline in a pure form from both coal tar and bone pyrolysis.[1] Anderson coined the name "picoline" by combining the Latin words pix (tar) and oleum (oil), reflecting its source.[1]
Synthesis and Isomer Identification
The mid-to-late 19th century saw the first chemical syntheses and the crucial realization that "picoline" was a mixture of isomers.
-
1870: Adolf von Baeyer achieved the first laboratory synthesis of picoline through two different methods: the dry distillation of acrolein-ammonia and by heating 1,2,3-tribromopropane with ammonia in ethanol.[1]
-
1871: The speculation that picoline was a methyl-substituted pyridine was put forth by James Dewar.[1]
-
1879: Austrian chemist Hugo Weidel successfully isolated the three distinct isomers of picoline from the mixture. He designated them α-picoline (2-methylpyridine), β-picoline (this compound), and γ-picoline (4-methylpyridine).[1]
Structural Confirmation
The final confirmation of β-picoline as this compound came from oxidative degradation studies.
-
Weidel demonstrated that the oxidation of β-picoline with potassium permanganate yielded nicotinic acid (pyridine-3-carboxylic acid).[1]
-
1883: The definitive structure was established by Zdenko Hans Skraup and Albert Cobenzl. They synthesized nicotinic acid by oxidizing β-naphthoquinoline and, by recognizing its identity with Weidel's oxidation product, confirmed that β-picoline was indeed this compound.[1]
Historical Synthesis and Isolation Methods
Early methods for obtaining 3-picoline were centered on isolation from coal tar and foundational condensation reactions.
Isolation from Coal Tar
The primary historical source of 3-picoline was coal tar, a byproduct of coke production from coal.[1] The basic fraction of coal tar contains a mixture of pyridine and its alkylated derivatives, including the three picoline isomers.
The general workflow for isolation involves several physical separation steps:
-
Fractional Distillation of Coal Tar: Coal tar is distilled to separate it into different fractions based on boiling points. The fraction containing pyridine bases is collected.
-
Acid Extraction: The basic pyridine compounds are extracted from the tar oil fraction using an aqueous acid solution (e.g., sulfuric acid), forming water-soluble ammonium salts.
-
Neutralization: The acidic solution is neutralized with a base (e.g., sodium hydroxide) to liberate the free pyridine bases.
-
Separation and Final Distillation: The liberated organic base layer is separated and subjected to careful fractional distillation to separate pyridine, 2-picoline, 3-picoline, and 4-picoline based on their different boiling points.
Aldehyde-Ammonia Condensation (Chichibabin-Type Synthesis)
The most significant and enduring historical synthesis method is the vapor-phase condensation of aldehydes with ammonia, a pathway that forms the basis of modern industrial production.[2][3] This approach, broadly related to the Chichibabin pyridine synthesis, constructs the pyridine ring from simple aliphatic precursors.
The reaction typically involves acetaldehyde and formaldehyde reacting with ammonia over a solid acid catalyst at high temperatures.[3] Acrolein can also be used as a key precursor, often formed in situ from acetaldehyde and formaldehyde.[3][4]
Experimental Protocols and Data
While detailed protocols from the 19th century are scarce, modern adaptations based on historical principles are well-documented in patent literature. The following protocol is representative of a liquid-phase aldehyde-ammonia condensation.
Representative Liquid-Phase Synthesis of 3-Picoline
This method is based on the process described by Grayson and Dinkel and later optimized.[5] It involves the reaction of formaldehyde, paraldehyde (a trimer of acetaldehyde), ammonia, and acetic acid under high pressure.
Experimental Protocol:
-
Reactor Setup: A high-pressure continuous reactor is charged with an initial mixture of aqueous ammonia (25 wt%) and acetic acid.
-
Pressurization and Heating: The reactor is pressurized with nitrogen and heated to the target reaction temperature of 278 °C, maintaining a pressure of 100 bar.
-
Continuous Feed: The aqueous ammonia/acetic acid solution is continuously fed into the reactor at a rate of 15.6 kg/h .
-
Reagent Addition: Simultaneously, paraldehyde (13 kg/h ) and an aqueous formalin solution (37.4 wt%, 26.8 kg/h ) are added continuously via separate high-pressure pumps.
-
Reaction: The reaction mixture is maintained at 278 °C and 100 bar with a residence time of 20 minutes.
-
Product Collection and Analysis: The crude solution exiting the reactor is collected and analyzed by gas chromatography to determine the yield of 3-picoline and major by-products.
Quantitative Data Summary
The following tables summarize key physical properties of picoline isomers and representative yield data from the described liquid-phase synthesis.
Table 1: Physical Properties of Picoline Isomers
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) |
| 2-Picoline (α) | 2-methylpyridine | 129.4 | -66.7 |
| 3-Picoline (β) | This compound | 144 | -18 |
| 4-Picoline (γ) | 4-methylpyridine | 145.4 | 3.6 |
| Data sourced from reference[1] |
Table 2: Representative Yield Data for Liquid-Phase Synthesis [5]
| Parameter | Value |
| Reaction Temperature | 278 °C |
| Reaction Pressure | 100 bar |
| Residence Time | 20 minutes |
| 3-Picoline Yield (based on formaldehyde) | 64.6% |
| 3-Ethylpyridine Yield (by-product) | 3.5% |
References
The Biological Significance of 3-Methylpyridine Derivatives: A Technical Guide for Researchers
An in-depth exploration of the burgeoning role of 3-methylpyridine derivatives in drug discovery and development, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This document synthesizes current research on the anticancer, antibacterial, and neuroprotective activities of these versatile compounds, presenting quantitative data, detailed experimental protocols, and elucidating their mechanisms of action through signaling pathway diagrams.
The this compound (or 3-picoline) scaffold is a fundamental structure in numerous biologically active compounds, driving significant interest in its derivatization for therapeutic applications.[1][2] As a precursor to various pharmaceuticals and agrochemicals, its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antibacterial, and neuroprotective effects.[3][4][5] This guide provides a detailed overview of the synthesis, biological evaluation, and mechanisms of action of promising this compound derivatives.
Anticancer Activity of this compound Derivatives
A growing body of evidence highlights the potential of this compound derivatives as effective anticancer agents.[3][6] These compounds have been shown to inhibit the proliferation of various cancer cell lines, with some exhibiting potency comparable to or exceeding that of established chemotherapy drugs.[3][6]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7h | MCF-7 (Breast) | 1.89 ± 0.08 | [3] |
| 8f | MCF-7 (Breast) | 1.69 ± 0.07 | [3] |
| 10 | MCF-7 (Breast) | 2.13 ± 0.09 | [3] |
| 7g | MCF-7 (Breast) | 1.92 ± 0.08 | [3] |
| 9d | MCF-7 (Breast) | 2.05 ± 0.08 | [3] |
| 8c | MCF-7 (Breast) | 3.74 ± 0.15 | [3] |
| 7f | MCF-7 (Breast) | 3.98 ± 0.16 | [3] |
| 5c | HEPG2 (Liver) | 1.46 | [6] |
| 5d | HEPG2 (Liver) | 7.08 | [6] |
| 12 | HT-29 (Colon) | 4.15 ± 2.93 | [7] |
| 18 | HT-29 (Colon) | 10.11 ± 0.70 | [7] |
| 18 | B16F10 (Melanoma) | 14.39 ± 0.04 | [7] |
| 11 | MCF-7 (Breast) | 18.34 ± 1.22 | [7] |
Mechanism of Action: PIM-1 Kinase Inhibition
Several potent anticancer 3-cyanopyridine derivatives have been identified as inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase, a serine/threonine kinase overexpressed in various cancers that plays a crucial role in cell survival and proliferation.[3][8] Inhibition of PIM-1 kinase by these derivatives can lead to cell cycle arrest and apoptosis.[3]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HEPG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antibacterial Activity of this compound Derivatives
This compound derivatives have also emerged as a promising class of antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.[9][10] The structural versatility of the pyridine ring allows for modifications that can enhance antibacterial potency and spectrum.
Quantitative Antibacterial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 6 | Staphylococcus aureus (MRSA) | 0.98 - 3.9 | [10] |
| Compound 21d | Streptococcus pneumoniae (ATCC 49619) | 0.5 (MBIC) | [11] |
| Compound 7j | Gram-positive bacteria | 0.25 | [12] |
| Compound 21c | Multi-drug resistant strains | 0.25 | [13] |
| Compound 23h | Multi-drug resistant strains | 0.25 | [13] |
| Compound 195 | Bacteria | 0.5 | [13] |
| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole derivative | S. aureus (MSSA) | 3.12 ± 0.09 | [14] |
| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole derivative | S. aureus (MRSA) | 4.61 ± 0.22 | [14] |
MBIC: Minimum Biofilm Inhibitory Concentration
Proposed Mechanism of Action: Bacterial Membrane Disruption
Some 3-alkyl-pyridine derivatives have been shown to exert their antibacterial effect by damaging the bacterial membrane, leading to cell lysis.[10] This mechanism of action is advantageous as it can have a rapid bactericidal effect and may be less prone to the development of resistance.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives (dissolved in DMSO)
-
Sterile 96-well microplates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives in MHB in a 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined visually or by measuring the optical density at 600 nm. The addition of a viability indicator like resazurin can also aid in the determination.
Neuroprotective Effects of this compound Derivatives
Recent studies have highlighted the potential of this compound derivatives in the treatment of neurodegenerative diseases.[15][16][17] These compounds have been shown to protect neuronal cells from various insults, including oxidative stress and glutamate-induced excitotoxicity.[18]
Quantitative Neuroprotective Activity Data
The following table summarizes the neuroprotective effects of selected 1,4-dihydropyridine derivatives, a class that can be derived from this compound precursors, in cellular models of neurodegeneration.
| Compound ID | Assay | Result | Reference |
| 4g | Neuroprotection against tau hyperphosphorylation | 77.9% protection | [15] |
| 4b | Neuroprotection against oxidative stress | 84.3% cell viability | [15] |
| 4a-l | RNS Scavenging | IC50: 17.1 - 25.2 µM | [15] |
| LA1011 | In vivo (APPxPS1 mouse model) | Improved spatial learning and memory | [17] |
Mechanism of Action: Modulation of Neuroinflammatory and Apoptotic Pathways
The neuroprotective effects of this compound derivatives are often attributed to their ability to modulate multiple signaling pathways involved in neuronal survival and death.[16][19] This can include scavenging of reactive oxygen and nitrogen species (ROS/RNS), inhibition of pro-inflammatory cytokines, and modulation of apoptotic pathways.[15][18]
Experimental Protocol: Neuroprotection Assay against Oxidative Stress
This protocol describes a common in vitro assay to evaluate the neuroprotective effect of compounds against hydrogen peroxide (H2O2)-induced oxidative stress in a neuronal cell line like SH-SY5Y.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
Hydrogen peroxide (H2O2)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
Procedure:
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells in 96-well plates. For a more neuron-like phenotype, cells can be differentiated for 5-7 days with retinoic acid (10 µM).
-
Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 24 hours.
-
Oxidative Insult: After pre-treatment, expose the cells to a toxic concentration of H2O2 (e.g., 100-200 µM) for a further 24 hours. A control group without H2O2 should be included.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer experimental protocol.
-
Data Analysis: Calculate the percentage of cell viability in the presence of the compound and H2O2 relative to the control cells (no compound, no H2O2). An increase in cell viability compared to cells treated with H2O2 alone indicates a neuroprotective effect.
Conclusion
This compound and its derivatives represent a highly versatile and promising scaffold in medicinal chemistry. The diverse biological activities, including potent anticancer, antibacterial, and neuroprotective effects, underscore their potential for the development of novel therapeutics. The information presented in this guide, including the compiled quantitative data, detailed experimental protocols, and elucidated signaling pathways, provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important class of compounds. Continued research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial in translating these promising findings into clinical applications.
References
- 1. Unveiling the interaction, cytotoxicity and antibacterial potential of pyridine derivatives: an experimental and theoretical approach with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. A 3-alkylpyridine-bearing alkaloid exhibits potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with no detectable resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dihydropyridine Derivatives Modulate Heat Shock Responses and have a Neuroprotective Effect in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective Effect and Mechanism of Action of Tetramethylpyrazine Nitrone for Ischemic Stroke Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Fate and Biodegradation of 3-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylpyridine, also known as 3-picoline, is a heterocyclic aromatic compound utilized in the synthesis of various pharmaceuticals and agricultural chemicals.[1] Its presence in industrial wastewater and potential for environmental release necessitates a thorough understanding of its fate and behavior in various environmental compartments. This technical guide provides a comprehensive overview of the environmental fate and biodegradation of this compound, consolidating key data on its physicochemical properties, abiotic degradation processes, and microbial degradation pathways. Detailed experimental protocols from pivotal studies are presented to aid in the replication and advancement of research in this field. Furthermore, visual diagrams of metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying processes.
Physicochemical Properties of this compound
A compound's environmental transport and distribution are largely governed by its physical and chemical properties. This compound is a colorless to light yellow liquid with a characteristic sweetish odor.[2][3] It is miscible with water and soluble in many organic solvents.[2][4] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C6H7N | [1][2] |
| Molecular Weight | 93.13 g/mol | [1][2] |
| CAS Number | 108-99-6 | [2] |
| Melting Point | -19 °C | [1][2][5] |
| Boiling Point | 144 °C | [1][2][5] |
| Density | 0.957 g/mL at 25 °C | [1][5] |
| Vapor Pressure | 6.05 mmHg at 25 °C | [3] |
| Water Solubility | Miscible | [1][2] |
| logP (Octanol-Water Partition Coefficient) | 1.2 | [3] |
| pKa (dissociation constant) | 5.63 at 25 °C | [3][6] |
| Henry's Law Constant | 7.73 x 10⁻⁶ atm-m³/mol | [3] |
Environmental Fate
The environmental fate of this compound is influenced by a combination of transport and degradation processes, including volatilization, sorption, and abiotic and biotic degradation.
Abiotic Degradation
Abiotic degradation processes for this compound include photodegradation and hydrolysis.
-
Photodegradation: The rate constant for the vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals is 2.30 x 10⁻¹² cm³/molecule-sec at 25 °C.[3] This corresponds to an atmospheric half-life of about 7 days.[3] Direct photolysis in sunlight is not expected to be a significant degradation pathway as this compound does not absorb light at wavelengths greater than 290 nm.[3]
-
Hydrolysis: this compound is not expected to undergo hydrolysis in the environment because it lacks functional groups that hydrolyze under typical environmental conditions.[3]
-
Supercritical Water Oxidation (SCWO): In engineered systems, SCWO has been shown to be effective in destroying this compound.[7] Using hydrogen peroxide as the oxidant at 25 MPa and temperatures between 425-525 °C, total organic carbon (TOC) removal of ≥ 97.5% was achieved at 525 °C and a residence time of 14 seconds.[7]
Environmental Transport
-
Volatilization: With a Henry's Law constant of 7.73 x 10⁻⁶ atm-m³/mol, this compound is expected to volatilize from water surfaces.[3] The estimated volatilization half-life from a model river is 5 days, and from a model lake is 37 days.[3] Volatilization from moist and dry soil surfaces may also occur.[3]
-
Sorption: The behavior of this compound in soil is influenced by its pKa of 5.63, which indicates it will partially exist in a protonated form in acidic environments.[3] The sorption of its structural isomer, 2-methylpyridine, has been shown to be pH-dependent, with the lowest adsorption occurring for the non-ionized form.[3]
Biodegradation
The primary mechanism for the removal of this compound from the environment is microbial degradation. Several bacterial strains have been identified that can utilize this compound as a sole source of carbon and nitrogen. The rate and extent of biodegradation are highly dependent on environmental conditions.
Aerobic Biodegradation
Under aerobic conditions, this compound can be readily biodegraded. In a study using contaminated soil, complete biodegradation was observed within 2 weeks.[3] However, another study using an Aeric Ochraqualf soil with yeast extract showed less than 1% mineralization over 30 days, highlighting the influence of microbial populations and nutrient availability.[8]
Several bacterial genera, including Gordonia and Pseudomonas, have been shown to degrade this compound.[9][10]
Anaerobic Biodegradation
The biodegradation of this compound under anaerobic conditions is generally slower and more variable.
-
Sulfate-Reducing Conditions: In subsurface soil contaminated with pyridine derivatives, complete biodegradation of this compound occurred within 3 months under sulfate-reducing conditions.[3] In contrast, only 40% was biodegraded in the surface soil under the same conditions over the same period.[3] In sulfidogenic estuarine sediments, no significant biodegradation was observed over 200 days.[3]
-
Denitrifying Conditions: Under denitrifying conditions, this compound was not biodegraded in subsurface soil but was removed by 60-65% over 3 months in the surface soil.[3]
-
Wastewater Sludge: An anaerobic biodegradation study using sludge from a wastewater treatment plant digester indicated poor biodegradability of this compound.[3]
Table 2: Summary of this compound Biodegradation Studies
| Microorganism/System | Conditions | Degradation Extent/Rate | Reference(s) |
| Polluted Soil (surface and subsurface) | Aerobic | Complete biodegradation within 2 weeks | [3] |
| Polluted Subsurface Soil | Sulfate-Reducing | Complete biodegradation in 3 months | [3] |
| Polluted Surface Soil | Sulfate-Reducing | 40% biodegradation in 3 months | [3] |
| Polluted Surface Soil | Denitrifying | 60-65% removal in 3 months | [3] |
| Polluted Subsurface Soil | Denitrifying | No biodegradation | [3] |
| Sulfidogenic Estuarine Sediments | Anaerobic | No biodegradation over 200 days | [3] |
| Wastewater Treatment Plant Sludge | Anaerobic | Poor biodegradability | [3] |
| Gordonia nitida LE31 | Aerobic, minimal salts medium | Degraded 1 mM in 43 hours | [9] |
| Pseudomonas sp. strain KM3 | Aerobic | Degraded via oxidation of the methyl group | [9] |
Biodegradation Pathways
Two primary initial metabolic pathways for the biodegradation of this compound have been elucidated: oxidation of the methyl group and cleavage of the pyridine ring.
Pathway 1: Oxidation of the Methyl Group
This pathway is initiated by the oxidation of the methyl group. This mechanism was observed in Pseudomonas sp. strain KM3.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound 99 108-99-6 [sigmaaldrich.com]
- 6. Showing Compound this compound (FDB004416) - FooDB [foodb.ca]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. echemi.com [echemi.com]
- 9. Degradation of this compound and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of 3-Methylpyridine in Organic Chemistry
Abstract
This compound, commonly known as 3-picoline, is a foundational heterocyclic compound in organic chemistry.[1][2] As a substituted pyridine, its unique structural characteristics—a weakly basic nitrogen atom within an aromatic ring and a reactive methyl group at the meta-position—confer a versatile reactivity profile.[3] This guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, and core reactivity. It further details its pivotal role as a precursor in the synthesis of vital agrochemicals and pharmaceuticals, supported by specific experimental protocols and reaction pathway visualizations.[1][2]
Introduction
This compound is an organic compound with the chemical formula C₆H₇N.[3] It is one of three positional isomers of methylpyridine, distinguished by the methyl group's attachment to the third carbon of the pyridine ring.[3][4] This colorless liquid possesses a characteristic strong odor and is miscible with water and many organic solvents.[3][4] Its significance in the chemical industry is substantial, primarily serving as a key intermediate for producing high-value derivatives.[5] The global market for 3-methylpyridines was valued at approximately USD 1.2 billion in 2023, driven by increasing demand from the pharmaceutical and agrochemical sectors.[6] Notably, it is a critical starting material for the synthesis of the insecticide Chlorpyrifos and Vitamin B3 (Niacin).[4][6]
Synthesis of this compound
The industrial production of this compound is achieved through several established synthetic routes, typically involving the cyclization of aldehydes and ammonia.
-
From Acrolein and Ammonia: The primary industrial method involves the gas-phase reaction of acrolein with ammonia over a heterogeneous oxide-based catalyst. This multi-step process culminates in cyclization to form the pyridine ring. A significant co-product is pyridine, which results from the demethylation of this compound.[4]
-
From Acrolein, Propionaldehyde, and Ammonia: To achieve better control over the product distribution and minimize the formation of pyridine, a modified route utilizes acrolein, propionaldehyde, and ammonia.[4]
-
Chichibabin Pyridine Synthesis: this compound can also be obtained as a co-product during the synthesis of pyridine from acetaldehyde, formaldehyde, and ammonia via the Chichibabin reaction.[4]
-
From 2-Methyl-1,5-diaminopentane: An alternative method involves the catalytic dehydrogenation and cyclization of 2-methyl-1,5-diaminopentane at temperatures between 200 and 400°C, often using a palladium-containing catalyst.[7] This process liberates ammonia and forms the aromatic pyridine system.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dataintelo.com [dataintelo.com]
- 7. US4086237A - Method of preparing 3-methyl pyridine - Google Patents [patents.google.com]
From 3-Methylpyridine to Niacin: A Technical Guide to Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Niacin (nicotinic acid or vitamin B3) is a vital nutrient and a key precursor in the pharmaceutical and chemical industries. Its synthesis from 3-methylpyridine (3-picoline) is a commercially significant process, offering several synthetic routes. This technical guide provides a comprehensive overview of the primary methods for niacin synthesis from this compound, detailing experimental protocols, quantitative data, and process workflows to support research and development in this field.
Synthetic Pathways Overview
The conversion of this compound to niacin is predominantly achieved through two major pathways:
-
Route 1: Ammoxidation to 3-Cyanopyridine followed by Hydrolysis. This is a widely used industrial method. The first step involves the vapor-phase ammoxidation of this compound to produce 3-cyanopyridine. The subsequent step is the hydrolysis of the nitrile group to a carboxylic acid, yielding niacin. This hydrolysis can also produce niacinamide.
-
Route 2: Direct Oxidation of this compound. This pathway involves the direct conversion of the methyl group of this compound to a carboxylic acid group in a single step. This can be performed in either the liquid or gas phase using various oxidizing agents and catalysts.
This guide will delve into the technical details of both routes, providing specific experimental conditions and performance data.
Route 1: Ammoxidation of this compound and Subsequent Hydrolysis
This two-step process is a cornerstone of industrial niacin production.[1][2]
Step 1: Ammoxidation of this compound to 3-Cyanopyridine
The ammoxidation of this compound is a gas-phase catalytic reaction where this compound reacts with ammonia and oxygen (typically from the air) at elevated temperatures.[3][4] The general reaction is:
CH₃C₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O[5]
Vanadium-based catalysts are frequently employed for this transformation, often supported on materials like titania or silica.[3]
Experimental Protocol: Gas-Phase Ammoxidation (Industrial Example)
A typical industrial process involves the following steps[6]:
-
Feed Preparation: Gaseous this compound, ammonia, and air are preheated. The molar ratio of the reactants is a critical parameter, with typical ranges being 1:1.5-1.8:2.5-3.0 (this compound:ammonia:oxygen).[6]
-
Catalytic Reaction: The preheated gas mixture is fed into a fixed-bed or fluidized-bed reactor containing the catalyst.[5] Common catalysts include V₂O₅-TiO₂-MoO₃ supported on SiO₂.[6] The reaction is highly exothermic and the temperature is maintained in the range of 365-370°C.[6]
-
Product Separation: The reactor effluent, containing 3-cyanopyridine, unreacted starting materials, and byproducts, is passed through absorption towers to separate the product.[6]
-
Purification: The crude 3-cyanopyridine is then purified, typically by extraction and distillation.[1][3]
Quantitative Data for Ammoxidation of this compound
| Catalyst | Support | Temperature (°C) | Conversion of this compound (%) | Yield of 3-Cyanopyridine (%) | Reference |
| Molybdenum-based | Silica gel | 380 | 99 | 95 | [5] |
| V₂O₅ | - | - | 89.3 | 83.5 | [5] |
| V₂O₅, MoO₃, ZrO₂, TiO₂ | - | 340 | 95 | - | [5] |
| V₂O₅, TiO₂, Mo₂O₃ | SiO₂ | 365-370 | - | >90 | [6] |
Step 2: Hydrolysis of 3-Cyanopyridine to Niacin
The hydrolysis of 3-cyanopyridine can be performed under acidic, basic, or enzymatic conditions to yield niacin or its amide, niacinamide.[3]
Experimental Protocol: Alkaline Hydrolysis of 3-Cyanopyridine
This protocol describes a laboratory-scale synthesis of niacinamide and co-production of niacin[1]:
-
Reaction Setup: In a 500 mL three-neck flask equipped with a stirrer, add 80g of 3-cyanopyridine and 160g of deionized water.
-
Initial Heating and Base Addition: Heat the mixture to 40°C and add 30g of 48% sodium hydroxide solution at once.
-
Reaction Progression: Stir the mixture and heat to 50°C for 30 minutes, then increase the temperature to 80°C and maintain for 6 hours.
-
Crystallization of Niacinamide: After the reaction is complete, cool the mixture. When the temperature reaches 60°C, add seed crystals and continue stirring at this temperature for 2 hours.
-
Isolation of Niacinamide: Cool the mixture to 5°C and filter the precipitate. Wash the filter cake with 30g of water, drain, and dry to obtain niacinamide.
-
Niacin Production from Mother Liquor: The mother liquor, which contains sodium nicotinate, can be acidified to a pH of 3-4 to precipitate niacin, which is then isolated by filtration and recrystallization.
Quantitative Data for Hydrolysis of 3-Cyanopyridine
| Hydrolysis Agent | Catalyst | Temperature (°C) | Product | Conversion/Yield | Reference |
| NaOH (48%) | - | 80 | Niacinamide | 100% conversion of 3-cyanopyridine | [1] |
| 10% NaOH or KOH | - | 190 | Niacin | High purity after ion exchange | [5] |
| 5% NaOH | MnO₂ | 85-100 | Niacin | - | [5] |
Route 2: Direct Oxidation of this compound to Niacin
Direct oxidation offers a more atom-economical route to niacin by avoiding the intermediate nitrile step. This can be achieved through various catalytic systems in the liquid or gas phase.
Liquid-Phase Oxidation with Hydrogen Peroxide
A greener approach to niacin synthesis involves the use of hydrogen peroxide as an oxidant in the presence of a heterogeneous catalyst.[7]
Experimental Protocol: Liquid-Phase Oxidation using a Cu-based Zeolite Catalyst [7]
-
Catalyst Preparation (10% Cu/13X): A specific amount of CuSO₄·5H₂O is dissolved in deionized water. 13X zeolite is added to the solution, and the mixture is stirred, followed by drying and calcination.
-
Reaction Setup: In a 50 mL double-necked round-bottom flask equipped with a condenser, add 100 mg of the prepared catalyst, 10 mL of acetonitrile, and 10.7 mmol of this compound.
-
Reaction Execution: Heat the mixture to 70°C with stirring. Add a 30% aqueous solution of hydrogen peroxide dropwise. The molar ratio of H₂O₂ to this compound is typically around 13:1.
-
Reaction Monitoring and Work-up: The reaction is monitored by HPLC. After completion (typically 8 hours), the mixture is cooled to room temperature, and the solid catalyst is separated by centrifugation. The liquid phase containing niacin is then further processed for product isolation.
Quantitative Data for Direct Liquid-Phase Oxidation of this compound
| Catalyst | Oxidant | Solvent | Temperature (°C) | Conversion of this compound (%) | Yield of Niacin (%) | Reference |
| 10% Cu/13X | 30% H₂O₂ | Acetonitrile | 70 | 83.6 | 57.7 | [7] |
| Ag/Mn₃O₄ | 50% H₂O₂ | - | - | - | - | [8] |
| Co(OAc)₂/Mn(OAc)₂/Bromides | O₂ | Acetic Acid | 210 | 93.7 | 99 (selectivity) | [5] |
Gas-Phase Oxidation
Direct gas-phase oxidation of this compound with air or oxygen over a solid catalyst is another viable route.
Experimental Protocol: Gas-Phase Oxidation (General)
The general procedure is similar to ammoxidation but without the addition of ammonia[5]:
-
Feed: A mixture of this compound, air (or oxygen-enriched air), and often steam is used.
-
Catalyst: Vanadium-titanium oxide-based catalysts are commonly employed.
-
Reaction Conditions: The reaction is carried out at temperatures ranging from 250-290°C.
-
Product Recovery: The gaseous product stream is cooled to condense and crystallize the niacin.
Quantitative Data for Direct Gas-Phase Oxidation of this compound
| Catalyst | Temperature (°C) | Conversion of this compound (%) | Selectivity to Niacin (%) | Reference |
| TiO₂, V₂O₅, Sb₂O₃ | 250-290 | ~95 | 91 | [9] |
Process and Reaction Diagrams
To visualize the synthetic pathways and experimental workflows, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathways (Reaction Mechanisms)
Caption: Overview of the two main synthetic routes to niacin from this compound.
Experimental Workflow: Ammoxidation and Hydrolysis
Caption: Experimental workflow for the synthesis of niacin via ammoxidation and hydrolysis.
Experimental Workflow: Direct Liquid-Phase Oxidation
Caption: Experimental workflow for the direct liquid-phase oxidation of this compound to niacin.
Analytical Methods for Reaction Monitoring and Product Analysis
Accurate monitoring of the reaction progress and characterization of the final product are crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.
HPLC Method for Niacin and Related Compounds
-
Column: A C18 reversed-phase column is commonly used.[9]
-
Mobile Phase: A simple gradient mobile phase of water, acetonitrile, and a buffer like sulfuric acid is effective.[9]
-
Detection: UV detection at around 250-261 nm is suitable for quantifying niacin and its precursors.[4][9]
-
Sample Preparation: For reaction monitoring, a small aliquot of the reaction mixture is diluted, filtered, and injected into the HPLC system. For final product analysis, the purified niacin is dissolved in a suitable solvent.[7][10]
GC-MS Method for 3-Cyanopyridine and Niacin
-
Column: A non-polar or medium-polarity column, such as a (5%-phenyl)-methylpolysiloxane column (e.g., HP-5ms), is often used.[11]
-
Carrier Gas: Helium is the standard carrier gas.[11]
-
Ionization: Electron ionization (EI) at 70 eV is typical.[11]
-
Detection: A single quadrupole mass spectrometer in selected ion monitoring (SIM) mode provides high sensitivity and selectivity.[11]
-
Sample Preparation: Samples are typically dissolved in a volatile organic solvent before injection. Derivatization may be necessary for non-volatile compounds, though direct analysis is sometimes possible.[12]
Conclusion
The synthesis of niacin from this compound offers multiple effective pathways, with the choice of method often depending on the desired scale of production, available resources, and environmental considerations. The two-step ammoxidation-hydrolysis route remains a robust and high-yielding industrial process. Direct oxidation methods, particularly those employing greener oxidants like hydrogen peroxide, represent a promising area for further research and development, offering potential for more sustainable and atom-economical niacin production. This guide provides a foundational understanding of these key synthetic strategies, equipping researchers and professionals with the technical knowledge to advance the synthesis of this vital compound.
References
- 1. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]
- 2. chimia.ch [chimia.ch]
- 3. nbinno.com [nbinno.com]
- 4. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 7. oaepublish.com [oaepublish.com]
- 8. scilit.com [scilit.com]
- 9. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. pickeringlabs.com [pickeringlabs.com]
- 11. mdpi.com [mdpi.com]
- 12. Gas chromatographic determination of nicotinamide in meats and meat products as 3-cyanopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of Methylpyridine
Authored by: Gemini AI
Abstract
Methylpyridine, commonly known as picoline, is a heterocyclic aromatic organic compound with the chemical formula C₆H₇N.[1] It exists in three isomeric forms: 2-methylpyridine (α-picoline), 3-methylpyridine (β-picoline), and 4-methylpyridine (γ-picoline), which differ in the position of the methyl group on the pyridine ring.[1][2] These isomers are colorless liquids with a characteristic pyridine-like odor and are miscible with water and most organic solvents.[1] Picolines serve as crucial precursors and intermediates in the synthesis of a wide array of commercially significant products, including pharmaceuticals, agrochemicals, dyes, and polymers.[3][4][5] This guide provides a comprehensive overview of the isomers of methylpyridine, detailing their physicochemical properties, synthesis and purification protocols, analytical characterization methods, and their applications, with a particular focus on their role in drug discovery and development.
Physicochemical Properties of Methylpyridine Isomers
The physical and chemical properties of the methylpyridine isomers are summarized in the table below. These properties are crucial for their separation, handling, and application in various chemical syntheses.
| Property | 2-Methylpyridine (α-Picoline) | This compound (β-Picoline) | 4-Methylpyridine (γ-Picoline) |
| CAS Number | 109-06-8 | 108-99-6 | 108-89-4 |
| Molecular Formula | C₆H₇N | C₆H₇N | C₆H₇N |
| Molar Mass ( g/mol ) | 93.13 | 93.13 | 93.13 |
| Melting Point (°C) | -70 | -19 | 2.4 |
| Boiling Point (°C) | 128-129 | 144 | 145 |
| Density (g/mL at 25°C) | 0.943 | 0.957 | 0.957 |
| Refractive Index (n20/D) | 1.500 | 1.504 | 1.504 |
| Vapor Pressure (mmHg at 20°C) | 10 (at 24.4°C) | 4.4 | 4 |
| pKa of Conjugate Acid | 5.94 | 5.63 | 5.98 |
| Solubility | Freely soluble in water, miscible with alcohol and ether | Miscible with water, alcohol, and diethyl ether | Soluble in water, alcohol, and ether |
| LogP (Octanol/Water) | 1.11 | 1.2 | 1.22 |
(Data sourced from[1][5][6][7][8][9][10][11][12][13][14])
Synthesis and Industrial Production
The industrial production of picolines is primarily achieved through vapor-phase reactions involving aldehydes, ketones, and ammonia over heterogeneous catalysts. The specific reactants and conditions determine the isomeric ratio of the products.
General Industrial Synthesis Workflow
The following diagram illustrates a generalized workflow for the industrial production of methylpyridine isomers.
Caption: Generalized workflow for the industrial synthesis of methylpyridine isomers.
Specific Synthesis Routes
-
2-Methylpyridine and 4-Methylpyridine: A common method for the co-production of 2- and 4-picoline is the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst.[5] Another route to 2-picoline involves the reaction of acetone and acrylonitrile to form 5-oxohexanenitrile, which is then cyclized.[5]
-
This compound: This isomer is industrially produced by the reaction of acrolein with ammonia over an oxide-based heterogeneous catalyst.[4] An alternative route involves the dehydrogenation of 3-methylpiperidine.[4]
Laboratory Scale Synthesis of a this compound Precursor
While detailed laboratory syntheses of the picoline isomers from simple acyclic precursors are complex and often mimic industrial processes, the synthesis of their precursors is well-documented. For instance, this compound can be prepared from 2-methyl-1,5-diaminopentane.
Experimental Protocol: Synthesis of this compound from 2-Methyl-1,5-diaminopentane [15]
-
Catalyst: A supported palladium catalyst (0.2-12% by weight) is used for dehydrogenation.
-
Reactants: 2-methyl-1,5-diaminopentane or a mixture of 2-methyl-1,5-diaminopentane and 3-methylpiperidine.
-
Procedure:
-
The reactant is passed over the dehydrogenation catalyst in a suitable reactor.
-
The reaction is carried out at a temperature between 200°C and 400°C.
-
The reaction involves the cyclization of the diamine with the release of ammonia, followed by the dehydrogenation of the intermediate 3-methylpiperidine to form this compound.
-
-
Purification: The product is purified by distillation.
Analytical Characterization
The differentiation and characterization of methylpyridine isomers are typically performed using chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the isomers in a mixture.
Experimental Protocol: General GC-MS Analysis of Methylpyridine Isomers [16][17]
-
Sample Preparation: The sample containing the picoline isomers is dissolved in a suitable solvent (e.g., dichloromethane or methanol).
-
GC Separation:
-
Column: A capillary column with a non-polar or moderately polar stationary phase (e.g., DB-5ms, HP-5ms) is typically used.
-
Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.
-
Temperature Program: An initial oven temperature of around 50-60°C is held for a few minutes, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of 200-250°C.
-
-
MS Detection:
-
Ionization: Electron ionization (EI) at 70 eV is commonly used.
-
Mass Range: A scan range of m/z 35-300 is typically sufficient.
-
-
Data Analysis: The isomers are identified based on their retention times and the fragmentation patterns in their mass spectra. While the mass spectra of the isomers are very similar, slight differences in the relative abundance of fragment ions can be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the picoline isomers and their derivatives. The chemical shifts of the ring protons and the methyl protons are characteristic for each isomer.[18][19][20][21]
General ¹H NMR Spectral Features:
-
2-Methylpyridine: The methyl protons typically appear as a singlet around δ 2.5 ppm. The four aromatic protons appear in the region of δ 7.0-8.5 ppm.
-
This compound: The methyl protons appear as a singlet around δ 2.3 ppm. The aromatic protons show distinct splitting patterns in the δ 7.1-8.4 ppm region.
-
4-Methylpyridine: The methyl protons appear as a singlet around δ 2.3 ppm. Due to symmetry, the aromatic protons appear as two doublets in the δ 7.1-8.5 ppm range.
Applications in Drug Discovery and Agrochemicals
The methylpyridine isomers are key building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. The reactivity of the methyl group and the pyridine ring allows for a wide range of chemical modifications.
Role in Drug Development
Pyridine and its derivatives are prevalent scaffolds in medicinal chemistry due to their ability to form hydrogen bonds and participate in π-stacking interactions with biological targets.[3][22] Methylpyridine isomers serve as starting materials for drugs targeting a variety of diseases.
Caption: Role of methylpyridine isomers in the synthesis of Active Pharmaceutical Ingredients (APIs).
-
4-Methylpyridine: It is a crucial precursor for the synthesis of the anti-tuberculosis drug isoniazid.[23] The synthesis involves the ammoxidation of 4-picoline to 4-cyanopyridine, followed by hydrolysis to isonicotinic acid and subsequent reaction with hydrazine.
-
This compound: This isomer is used in the production of niacin (Vitamin B3) and niacinamide.[24][25] It is also a key intermediate in the synthesis of the insecticide chlorpyrifos.[4]
-
2-Methylpyridine: It serves as a precursor for various pharmaceuticals, including sulfonamides and antidotes for organophosphate poisoning.[5] Additionally, derivatives of 2-methylpyridine have been investigated as potential anticancer agents.[26]
Synthesis of Isoniazid from 4-Methylpyridine
The following diagram illustrates the synthetic pathway for isoniazid, a key anti-tuberculosis drug, starting from 4-methylpyridine.
Caption: Synthetic pathway of Isoniazid from 4-Methylpyridine.
Agrochemical Applications
-
2-Methylpyridine: It is a precursor to the nitrification inhibitor nitrapyrin, which is used to prevent the loss of ammonia from fertilizers.[5] It is also used to produce the monomer 2-vinylpyridine, a component in adhesives for tire cords.[5]
-
This compound: As mentioned, it is a key intermediate in the production of the widely used insecticide chlorpyrifos.[4]
Conclusion
The three isomers of methylpyridine are foundational chemicals with significant industrial and scientific importance. Their distinct physicochemical properties allow for their separation and specific applications. As versatile building blocks, they play a critical role in the synthesis of a wide range of products, most notably pharmaceuticals and agrochemicals. A thorough understanding of their synthesis, characterization, and reactivity is essential for researchers and professionals in the chemical and pharmaceutical industries to harness their full potential in developing new and improved products.
References
- 1. Picoline - Wikipedia [en.wikipedia.org]
- 2. Picoline [chemeurope.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 6. 4-Methylpyridine CAS#: 108-89-4 [m.chemicalbook.com]
- 7. This compound = 99.5 108-99-6 [sigmaaldrich.com]
- 8. 2-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-Methylpyridine 99 108-89-4 [sigmaaldrich.com]
- 10. This compound [stenutz.eu]
- 11. 2-methylpyridine [stenutz.eu]
- 12. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 108-99-6 CAS MSDS (3-Picoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. US4086237A - Method of preparing 3-methyl pyridine - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 19. 2-Picoline(109-06-8) 1H NMR [m.chemicalbook.com]
- 20. 3-Picoline(108-99-6) 1H NMR [m.chemicalbook.com]
- 21. 4-Picoline-N-oxide(1003-67-4) 1H NMR spectrum [chemicalbook.com]
- 22. nbinno.com [nbinno.com]
- 23. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K [pubs.rsc.org]
- 24. This compound: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of 3-Methylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methylpyridine, also known as β-picoline, is a heterocyclic aromatic organic compound with significant applications in the chemical and pharmaceutical industries. A thorough understanding of its toxicological profile is essential for risk assessment and safe handling. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicity of this compound, drawing from key studies, including the National Toxicology Program (NTP) Technical Report TR-580. The guide covers acute, subchronic, and chronic toxicity, as well as carcinogenicity and genotoxicity. A notable data gap exists in the literature concerning reproductive and developmental toxicity. All quantitative data are presented in structured tables, and key experimental protocols and metabolic pathways are detailed and visualized.
Acute Toxicity
This compound exhibits moderate acute toxicity via oral, dermal, and inhalation routes of exposure. The primary target organ for acute toxicity is the central nervous system (CNS)[1].
Table 1: Acute Toxicity of this compound
| Species | Route | Parameter | Value | Reference |
| Rat | Oral | LD50 | 400 mg/kg | [2] |
| Rabbit | Dermal | LD50 | 200 - 1000 mg/kg | [2] |
| Rat | Inhalation | LC50 (4h) | 5.03 mg/L | [2] |
Experimental Protocols for Acute Toxicity
Oral LD50 in Rats (Representative Protocol):
-
Test Substance: this compound
-
Species: Fischer 344 rats
-
Administration: Gavage
-
Dose Levels: A range of doses are administered to different groups of animals.
-
Observation Period: 14 days
-
Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.
-
Statistical Analysis: The LD50 is calculated using a recognized statistical method, such as the method of Litchfield and Wilcoxon.
Subchronic and Chronic Toxicity
Repeated exposure to this compound has been shown to primarily affect the liver and nervous system. In a 3-month drinking water study in rats, effects on the liver and estrous cycle were observed. Long-term exposure in a 2-year NTP study provided further insights into its chronic toxicity and carcinogenicity[3].
Table 2: Subchronic and Chronic Toxicity of this compound
| Species | Route | Duration | NOAEL | LOAEL | Observed Effects at LOAEL | Reference |
| Rat | Drinking Water | 3 months | - | 312 mg/L | Increased probability of extended estrus in females. | [3] |
| Rat | Drinking Water | 2 years | 156.25 mg/L | 312.5 mg/L | Increased severity of chronic progressive nephropathy in males. | [3] |
| Mouse | Drinking Water | 2 years | 625 mg/L | 1250 mg/L | Decreased mean body weights in males and females. | [3] |
Experimental Protocol for 2-Year Chronic Toxicity/Carcinogenicity Bioassay (NTP TR-580)
-
Test Substance: β-Picoline (this compound), >96% pure.
-
Species: Male and female F344/N rats and B6C3F1/N mice.
-
Administration: In drinking water.
-
Dose Levels (Rats): 0, 156.25, 312.5, or 625 mg/L.
-
Dose Levels (Mice): 0, 312.5, 625, or 1,250 mg/L.
-
Duration: 104-105 weeks.
-
Endpoints: Survival, body weight, water consumption, clinical observations, hematology, clinical chemistry, urinalysis, organ weights, and comprehensive histopathological examination of tissues.
Experimental Workflow for NTP 2-Year Bioassay
References
3-Methylpyridine: A Comprehensive Technical Guide to its Reactivity and Chemical Behavior
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Methylpyridine, commonly known as β-picoline, is a pivotal heterocyclic organic compound with significant applications across the pharmaceutical, agrochemical, and chemical industries. Its unique structural features—a pyridine ring with a methyl group at the 3-position—govern its chemical reactivity and make it a versatile precursor for the synthesis of numerous high-value compounds, most notably niacin (Vitamin B3). This technical guide provides an in-depth analysis of the core reactivity and chemical behavior of this compound. It covers its synthesis, physical and chemical properties, and key chemical transformations including oxidation, ammoxidation, and substitution reactions. Detailed experimental methodologies, quantitative data, and visual diagrams of key processes are presented to serve as a comprehensive resource for professionals in research and development.
Core Properties of this compound
This compound is a colorless liquid characterized by a sweetish, not unpleasant odor. Its physical and chemical properties are fundamental to its handling, storage, and application in chemical synthesis. The nitrogen atom in the pyridine ring imparts basicity to the molecule, while the methyl group and the aromatic ring offer sites for various chemical transformations.
Physical and Spectroscopic Data
The key physical properties of this compound are summarized in the table below. These properties are crucial for its use as a solvent and a reagent in various chemical processes.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇N | |
| Molar Mass | 93.13 g/mol | |
| Appearance | Colorless liquid | |
| Melting Point | -18 to -19 °C | |
| Boiling Point | 144 °C | |
| Density | 0.957 g/mL at 25 °C | |
| Solubility in Water | Miscible | |
| pKa (of conjugate acid) | 5.63 - 5.68 | |
| logP | 1.11 - 1.27 | |
| Refractive Index (n20/D) | 1.504 | |
| Flash Point | 37 °C (98.6 °F) |
Basicity and Reactivity Overview
With a pKa of approximately 5.63, this compound is a weak base. The nitrogen atom's lone pair of electrons is less available for protonation compared to aliphatic amines due to its sp² hybridization and involvement in the aromatic system. However, it readily forms salts with strong acids.
The reactivity of this compound is dictated by three main features:
-
The Nitrogen Atom: Acts as a nucleophile and a base.
-
The Pyridine Ring: Generally electron-deficient, making it susceptible to nucleophilic attack (primarily at positions 2 and 4) but resistant to electrophilic substitution.
-
The Methyl Group: Can undergo oxidation and other side-chain reactions.
Synthesis of this compound
Industrially, this compound is produced through several key synthetic routes, primarily involving the condensation of aldehydes with ammonia. These methods are designed for large-scale, continuous production.
Industrial Synthesis from Acrolein and Propionaldehyde
A primary industrial method involves the gas-phase reaction of acrolein and propionaldehyde with ammonia over a heterogeneous oxide-based catalyst. This multistep reaction culminates in cyclization to form the this compound ring. This process can also yield pyridine as a byproduct through demethylation.
Figure 1: Major industrial synthesis routes for this compound.
Chichibabin Pyridine Synthesis
This compound can also be obtained as a co-product of the Chichibabin pyridine synthesis. This method involves the gas-phase condensation of aldehydes (like acetaldehyde and formaldehyde) and ammonia over an oxide catalyst, such as alumina or silica, at temperatures between 350–500 °C. While versatile, controlling the product distribution to favor this compound can be a challenge.
Dehydrogenation of 3-Methylpiperidine
Another synthetic pathway involves the dehydrogenation of 3-methylpiperidine. The 3-methylpiperidine precursor is often derived from the hydrogenation of 2-methylglutaronitrile. The subsequent dehydrogenation is typically carried out using a palladium-on-alumina catalyst at elevated temperatures (200-400 °C) to yield this compound.
Representative Experimental Protocol: Liquid-Phase Synthesis
The following protocol is a generalized representation of a liquid-phase synthesis of this compound, based on patented industrial processes.
Objective: To synthesize this compound from formaldehyde, paraldehyde (a trimer of acetaldehyde), ammonia, and acetic acid in a continuous high-pressure reactor.
Materials:
-
Formalin solution (e.g., 37 wt%)
-
Paraldehyde
-
Ammonia (aqueous solution, e.g., 25 wt%)
-
Acetic Acid
-
High-pressure reactor system (e.g., a 100-liter continuous stirred-tank or loop reactor) equipped with high-pressure pumps, temperature and pressure controls, and a product outlet.
Procedure:
-
Reactor Preparation: The reactor is brought to the target operating temperature and pressure. A typical range is 260-300°C and 30-130 bar.
-
Continuous Feed: The reactants are continuously pumped into the reactor at controlled flow rates. An example of feed rates for a 100L reactor could be:
-
Aqueous ammonia (25%): ~80 kg/h
-
Acetic acid: ~21 kg/h
-
Paraldehyde: ~13 kg/h
-
Formalin solution (37.4%): ~27 kg/h
-
-
Reaction: The reaction mixture is maintained in the reactor for a defined residence time, typically between 10 and 30 minutes for a continuous process. The acetic acid acts as a catalyst and helps to form an ammonium acetate intermediate.
-
Product Collection: The crude product stream is continuously withdrawn from the reactor.
-
Analysis and Purification: The crude solution is analyzed (e.g., via gas chromatography) to determine the yield of this compound and major byproducts like 3-ethylpyridine. The this compound is then purified from the reaction mixture, typically through distillation.
Expected Outcome: Under optimized conditions, such as a reactor temperature of 278°C and pressure of 100 bar with a 20-minute residence time, yields of this compound can reach approximately 65% based on the limiting reagent (formaldehyde).
Chemical Reactivity and Key Transformations
The chemical behavior of this compound is rich and varied, with the most commercially significant reactions involving the oxidation of the methyl group.
Oxidation to Nicotinic Acid (Niacin)
The oxidation of the methyl group of this compound to a carboxylic acid group to form nicotinic acid is its most important industrial application. Various methods have been developed to achieve this transformation efficiently.
Methodological & Application
Application Notes and Protocols: Chichibabin Pyridine Synthesis for 3-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 3-Methylpyridine (also known as 3-picoline) via the Chichibabin pyridine synthesis. The Chichibabin synthesis is a versatile method for constructing the pyridine ring system, a core scaffold in many pharmaceutical and agrochemical compounds. This protocol focuses on the condensation reaction of acrolein and propionaldehyde with ammonia. While typically performed on an industrial scale in the gas phase, this document outlines a representative liquid-phase laboratory procedure. It includes a detailed reaction mechanism, a step-by-step experimental protocol, and a summary of expected outcomes and potential side products. The provided information is intended to guide researchers in the laboratory-scale synthesis and further exploration of this important heterocyclic compound.
Introduction
The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a fundamental reaction in heterocyclic chemistry for the synthesis of pyridine and its derivatives.[1] The reaction typically involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[1] this compound is a key intermediate in the production of various commercial products, including pharmaceuticals and agrochemicals. The industrial synthesis of this compound is often carried out in the gas phase at high temperatures (350–500 °C) over a solid oxide catalyst, such as alumina or silica.[2] This method involves the reaction of acrolein and propionaldehyde with ammonia.[2]
For laboratory-scale synthesis, a liquid-phase adaptation of the Chichibabin reaction can be employed. This approach offers a more manageable setup for research and development purposes. This document provides a detailed protocol for a representative liquid-phase synthesis of this compound.
Reaction and Mechanism
The overall reaction for the synthesis of this compound from acrolein, propionaldehyde, and ammonia is as follows:
CH₂=CHCHO + CH₃CH₂CHO + NH₃ → C₆H₇N + 2H₂O
The mechanism of the Chichibabin pyridine synthesis is a complex sequence of reactions that includes imine formation, aldol-type condensations, and Michael addition, culminating in cyclization and aromatization.[1] A plausible mechanistic pathway for the formation of this compound from acrolein and propionaldehyde is outlined below.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the Chichibabin synthesis of this compound.
Experimental Protocol
This protocol describes a representative liquid-phase synthesis of this compound. Safety Note: This reaction should be performed in a well-ventilated fume hood, as acrolein and propionaldehyde are volatile and toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Materials and Equipment
| Material/Equipment | Specifications |
| Reagents | |
| Acrolein | ≥97% purity |
| Propionaldehyde | ≥97% purity |
| Ammonium Acetate | Reagent grade |
| Acetic Acid, Glacial | Reagent grade |
| Solid Acid Catalyst | e.g., Zeolite H-ZSM-5 or Amberlyst 15 |
| Sodium Hydroxide (NaOH) | Pellets or solution |
| Diethyl Ether or Dichloromethane | Anhydrous, for extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | For drying |
| Equipment | |
| High-pressure reactor (autoclave) | Capable of withstanding >50 bar and >250 °C |
| Magnetic stirrer with heating mantle | |
| Thermocouple | |
| Pressure gauge | |
| Condenser | |
| Separatory funnel | |
| Rotary evaporator | |
| Distillation apparatus |
Experimental Workflow
Caption: General workflow for the laboratory synthesis of this compound.
Step-by-Step Procedure
-
Reactor Setup: Assemble a clean and dry high-pressure reactor equipped with a magnetic stir bar, thermocouple, and pressure gauge.
-
Charging the Reactor:
-
To the reactor, add ammonium acetate (e.g., 1.5 equivalents relative to the limiting aldehyde).
-
Add glacial acetic acid to act as a solvent and catalyst (e.g., 5-10 mL per gram of limiting aldehyde).
-
Optionally, add a solid acid catalyst (e.g., 0.1-0.5 g).
-
In a separate container, prepare a mixture of acrolein (1.0 equivalent) and propionaldehyde (1.0 equivalent).
-
Carefully add the aldehyde mixture to the reactor.
-
-
Reaction:
-
Seal the reactor according to the manufacturer's instructions.
-
Begin stirring and slowly heat the reactor to the desired temperature (a range of 150-250 °C can be explored).
-
Monitor the internal temperature and pressure throughout the reaction. The pressure will increase as the reaction heats up and as gaseous byproducts are formed.
-
Maintain the reaction at the target temperature for a set period (e.g., 4-8 hours). The optimal reaction time may need to be determined experimentally.
-
-
Workup:
-
After the reaction is complete, turn off the heating and allow the reactor to cool to room temperature.
-
CAUTION: The reactor will be under pressure. Carefully and slowly vent the excess pressure in a fume hood.
-
Open the reactor and transfer the dark reaction mixture to a beaker.
-
Slowly neutralize the acidic mixture by adding a saturated solution of sodium hydroxide (NaOH) with cooling in an ice bath until the pH is basic (pH > 9).
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the bulk of the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to isolate this compound (boiling point: ~144 °C).
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy.
-
Data Presentation
The following table summarizes representative reaction parameters and expected outcomes. Note that yields can vary significantly based on the specific conditions and catalyst used.
| Parameter | Value/Range | Notes |
| Reactants | ||
| Acrolein:Propionaldehyde:Ammonia Source Molar Ratio | 1 : 1 : 1.5 | Ammonium acetate is a convenient source of ammonia. |
| Reaction Conditions | ||
| Temperature | 150 - 250 °C | Higher temperatures may increase reaction rate but also lead to more side products. |
| Pressure | 10 - 50 bar | Autogenously generated pressure. |
| Reaction Time | 4 - 8 hours | Optimization may be required. |
| Catalyst | Zeolite H-ZSM-5 or Amberlyst 15 (optional) | Can improve yield and selectivity. |
| Expected Outcome | ||
| Product | This compound | |
| Theoretical Yield | Varies based on scale | |
| Expected Laboratory Yield | 20 - 50% | Highly dependent on reaction conditions and purification efficiency. |
| Potential Side Products | ||
| Pyridine | From the self-condensation of acrolein and ammonia. | |
| Other Alkylpyridines | e.g., 2-Methyl-5-ethylpyridine from different condensation pathways. | |
| Polymeric materials | From the polymerization of acrolein. |
Discussion
The Chichibabin synthesis of this compound is a robust method for accessing this important heterocyclic compound. The liquid-phase protocol presented here offers a viable alternative to the high-temperature gas-phase industrial process for laboratory-scale work. Researchers should be aware that the reaction can produce a mixture of products, and therefore, careful purification is essential. The yield of the reaction is often moderate, and optimization of reaction parameters such as temperature, time, and catalyst may be necessary to achieve desired results. The use of a solid acid catalyst can enhance the reaction rate and selectivity, but catalyst screening may be required to identify the optimal choice for a specific setup.
Conclusion
This document provides a comprehensive guide for the laboratory synthesis of this compound using the Chichibabin pyridine synthesis. The detailed protocol, mechanistic overview, and data summary are intended to support researchers in the successful application of this classic and important reaction in their synthetic endeavors. Further optimization and exploration of reaction conditions can lead to improved yields and a deeper understanding of this versatile synthetic method.
References
Application Notes and Protocols for the Industrial Synthesis of 3-Methylpyridine from Acrolein and Ammonia
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpyridine, also known as 3-picoline, is a crucial intermediate in the chemical industry, primarily serving as a precursor for the synthesis of niacin (Vitamin B3), as well as various agrochemicals and pharmaceuticals.[1] The industrial production of this compound is predominantly achieved through a gas-phase condensation reaction of acrolein with ammonia over a solid acid catalyst. This document provides detailed application notes and protocols for this synthesis, summarizing key quantitative data, experimental procedures, and reaction pathways to guide researchers and professionals in the field.
Reaction Overview
The primary industrial route involves the reaction of acrolein with ammonia at elevated temperatures in the presence of a heterogeneous catalyst.[1] The overall chemical equation for this transformation is:
2 CH₂=CHCHO + NH₃ → CH₃C₅H₄N + 2 H₂O
This process, a variation of the Chichibabin pyridine synthesis, is a complex, multi-step reaction that culminates in the cyclization and aromatization to form the pyridine ring.[1] A significant co-product of this reaction is pyridine, which can arise from the demethylation of this compound.[1]
Quantitative Data Summary
The yield and selectivity of the synthesis are highly dependent on the catalyst, reaction temperature, molar ratio of reactants, and space velocity. The following tables summarize quantitative data from various reported catalytic systems.
Table 1: Gas-Phase Synthesis of this compound over Various Catalysts
| Catalyst | Temperature (°C) | Molar Ratio (Acrolein:NH₃:H₂O) | GHSV (h⁻¹) | This compound Yield (%) | Pyridine Yield (%) | Reference |
| HF/MgZSM-5 | 425 | Not Specified | Not Specified | 36 | 30 | [2] |
| ZnO/HZSM-5-At-acid | 450 | Acrolein diethyl acetal:NH₃ = 1:5 | Not Specified | 29 | 32 | [3] |
| H-ZSM-5 | 450 | Acetaldehyde:Formaldehyde:NH₃ = 1:1:2.2 | Not Specified | 11 | 42 | [3] |
| B-P/SiO₂-Al₂O₃ | 350 | 1:5:1 | Not Specified | 35 | 25 | [4] |
| F/Al₂O₃-SiO₂ | 400 | Acrolein:NH₃:O₂:H₂O:N₂ = 0.03:0.06:0.03:0.4:0.48 | Not Specified | 14.9 | 61.9 | [4] |
| HZSM-5/In | 450 | Acrolein:Acetaldehyde:NH₃ = 1:0.5:2 | 83 | 27 | 50 | [4] |
Table 2: Liquid-Phase Synthesis of this compound
| Catalyst | Temperature (°C) | Reactants & Solvent | This compound Yield (%) | Notes | Reference |
| SO₄²⁻/ZrO₂-FeZSM-5 | 125 | Acrolein, Ammonium Acetate, Acetic Acid | ~60 | Low temperature, liquid-phase process. | [4] |
| None (High Pressure) | 250 | Acrolein, Ammonium Sulfate, Water | 36 | Reaction in a flow tube reactor under high pressure. | [5][6] |
| HZSM-5 | 110 | Acrolein diethyl acetal, Ammonia | 24 | Batch reactor synthesis. | [7] |
Experimental Protocols
Protocol 1: Catalyst Preparation (Representative Example: HF/MgZSM-5)
This protocol describes a representative method for preparing a modified zeolite catalyst, which has shown high efficacy in the synthesis of this compound.
Materials:
-
HZSM-5 zeolite (Si/Al ratio = 25-50)
-
Magnesium nitrate (Mg(NO₃)₂)
-
Hydrofluoric acid (HF), 40% aqueous solution
-
Distilled water
Procedure:
-
Magnesium Impregnation:
-
Prepare an aqueous solution of magnesium nitrate. The concentration should be calculated to achieve the desired magnesium loading on the zeolite (e.g., 1-5 wt%).
-
Add the HZSM-5 zeolite powder to the magnesium nitrate solution.
-
Stir the suspension at room temperature for 24 hours.
-
Evaporate the water using a rotary evaporator at 60-80°C.
-
Dry the resulting solid in an oven at 110°C for 12 hours.
-
Calcine the dried powder in a muffle furnace at 550°C for 4 hours in air.
-
-
Hydrofluoric Acid Treatment:
-
Prepare a dilute solution of hydrofluoric acid (e.g., 1 M).
-
Slowly add the magnesium-impregnated zeolite to the HF solution under constant stirring. Caution: Handle HF with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Continue stirring for a specified time (e.g., 0.5-2 hours) at room temperature.
-
Filter the suspension and wash the solid thoroughly with distilled water until the filtrate is neutral.
-
Dry the catalyst at 110°C for 12 hours.
-
Calcine the final catalyst at 550°C for 4 hours in air.
-
Protocol 2: Gas-Phase Synthesis of this compound in a Fixed-Bed Reactor
This protocol outlines the general procedure for the synthesis of this compound from acrolein and ammonia in a continuous flow fixed-bed reactor.
Equipment:
-
Fixed-bed reactor (e.g., quartz or stainless steel tube)
-
Furnace with temperature controller
-
Mass flow controllers for gases (Ammonia, Nitrogen)
-
Syringe pump for liquid feed (Acrolein, Water)
-
Vaporizer/preheater
-
Condenser and cold trap system
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Loading:
-
Pack the fixed-bed reactor with a known amount of the prepared catalyst (e.g., 1-5 g), supported by quartz wool plugs.
-
-
System Purge and Catalyst Activation:
-
Purge the reactor system with an inert gas (e.g., nitrogen) at a flow rate of 30-50 mL/min for 30 minutes.
-
Heat the reactor to the desired reaction temperature (e.g., 425°C) under a continuous flow of nitrogen.
-
-
Reaction:
-
Introduce ammonia gas into the system at the desired flow rate, controlled by a mass flow controller.
-
Pump a solution of acrolein and water at the desired molar ratio using a syringe pump into a vaporizer/preheater.
-
Introduce the vaporized feed mixture into the reactor to mix with the ammonia stream.
-
Maintain the reaction at the set temperature and pressure (typically atmospheric pressure).
-
-
Product Collection and Analysis:
-
Pass the reactor effluent through a condenser and a series of cold traps (e.g., ice-water bath, dry ice-acetone bath) to collect the liquid products.
-
Collect the non-condensable gases in a gas bag for analysis if required.
-
Analyze the collected liquid products using a gas chromatograph (GC) equipped with a suitable column (e.g., capillary column for separating pyridine derivatives) and a flame ionization detector (FID) to determine the conversion of acrolein and the yields of this compound and other byproducts.
-
Reaction Mechanism and Process Workflow
The synthesis of this compound from acrolein and ammonia is a complex catalytic process. The following diagrams illustrate the proposed reaction pathway and a general experimental workflow.
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CN102249989A - Method for preparing this compound by utilizing acrolein - Google Patents [patents.google.com]
- 5. EP2280002A1 - Method for selective production of 3-methyl pyridine (3-picolin) from acrolein and one or more ammonium salts dissolved in water - Google Patents [patents.google.com]
- 6. CN102471268A - Process for the selective preparation of this compound from acrolein and one or more ammonium salts dissolved in water - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki Coupling Reactions Involving 3-Methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions with 3-methylpyridine derivatives. This class of reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals and functional materials.[1][2][3][4] this compound scaffolds are valuable building blocks, and their functionalization via Suzuki coupling allows for the creation of diverse molecular libraries for drug discovery and development.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[4][5] The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids.[4][6]
General Reaction Scheme
The fundamental transformation involves the palladium-catalyzed coupling of a halogenated this compound derivative with a boronic acid or its ester to form a new carbon-carbon bond.
Application Note 1: Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids
The Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids is an effective method for synthesizing a series of novel pyridine derivatives.[1][7][8] These reactions typically proceed in moderate to good yields and are tolerant of various functional groups on the arylboronic acid partner.[1]
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, based on reported syntheses.[1][7]
| Entry | This compound Derivative | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |
| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |
| 3 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |
| 4 | 5-Bromo-2-methylpyridin-3-amine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |
Detailed Experimental Protocol
This protocol is based on the general procedure for the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[1][7]
Materials:
-
5-bromo-2-methylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.2-2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-methylpyridin-3-amine (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and potassium phosphate (2.2 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes to ensure proper mixing. Then, heat the mixture to 85-95 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired product.[9]
Experimental Workflow
Caption: Workflow for Suzuki coupling of 5-bromo-2-methylpyridin-3-amine.
Application Note 2: General Protocols for Halogenated 3-Methylpyridines
The reactivity of the halide in Suzuki couplings generally follows the order I > Br > OTf >> Cl.[4][5] While chloro-pyridines are often more economical, they are less reactive, typically requiring more active catalyst systems, stronger bases, or higher temperatures to achieve good yields.[2] Both conventional heating and microwave-assisted methods can be effectively employed.
Data Presentation: Typical Reaction Conditions
The table below outlines typical conditions for Suzuki couplings of various halogenated pyridines, which can be adapted for this compound derivatives.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Halide |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Br |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | Br |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3) | 1,4-Dioxane | 110 | Br, Cl |
| Pd(OAc)₂ (0.5) | None | Na₂CO₃ (2) | H₂O/DMF | 60 | Cl |
Protocol 1: Conventional Heating
Procedure:
-
Setup: In a Schlenk tube or round-bottom flask equipped with a condenser, combine the this compound halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), palladium catalyst (1-5 mol%), ligand (if required), and base (2.0-3.0 mmol).[2]
-
Inerting: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Solvent: Add the anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF) via syringe.[2]
-
Heating: Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).[2]
-
Completion: Monitor the reaction until the starting material is consumed (typically 4-24 hours).
-
Work-up and Purification: Follow the work-up and purification steps as described in the previous protocol.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can dramatically reduce reaction times from hours to minutes.[6]
Procedure:
-
Setup: In a microwave vial, combine the this compound halide (0.5 mmol), arylboronic acid (0.6-0.75 mmol), palladium catalyst (0.5-5 mol%), and base (1.0-1.5 mmol).[2]
-
Solvent: Add the solvent (e.g., Dioxane/H₂O, DMF) and a stir bar.[2]
-
Sealing: Seal the vial with a cap.
-
Irradiation: Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).[2][6]
-
Completion: After the reaction is complete, cool the vial to room temperature.
-
Work-up and Purification: Work-up and purify the product as described in the conventional heating protocol.[6]
General Experimental Workflow
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Methylpyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpyridine, also known as 3-picoline, is a versatile heterocyclic organic compound with the formula CH₃C₅H₄N.[1] It is a colorless liquid with a characteristic sweetish odor and is miscible with water and many organic solvents.[2][3] Its properties as a weak base and a polar, high-boiling solvent (boiling point: 144 °C) make it a valuable, albeit specialized, solvent and reagent in various organic transformations.[1][3] this compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and resins.[2][4][5]
This document provides detailed application notes and experimental protocols for the use of this compound as a solvent in key organic reactions, including palladium-catalyzed cross-coupling reactions and acylation reactions.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₇N | [1] |
| Molar Mass | 93.13 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 144 °C | [1] |
| Melting Point | -19 °C | [1] |
| Density | 0.957 g/mL at 25 °C | [1] |
| Solubility in Water | Miscible | [1] |
| pKa | 5.63 at 25 °C | [2] |
Applications in Organic Synthesis
This compound's utility as a solvent is most pronounced in reactions that require elevated temperatures and a basic medium to neutralize acidic byproducts or to act as a ligand for a metal catalyst.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can serve as a solvent in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. Its high boiling point allows for the necessary thermal energy to facilitate challenging couplings, and its basic nature can assist in the reaction mechanism.
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. While a variety of solvents are commonly employed, this compound can be an effective medium, particularly for less reactive substrates.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling in this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
This compound (as solvent)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add this compound (5-10 mL) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.
Quantitative Data for Representative Suzuki-Miyaura Couplings:
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 90 | 12 | 85 |
| 3-Bromo-2-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) with SPhos (4) | K₃PO₄ (3) | 100 | 16 | 92 |
| 3-Bromo-2-methylpyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) with XPhos (3) | Cs₂CO₃ (2.5) | 80 | 18 | 88 |
Note: The data in this table is adapted from reactions with a substituted pyridine and may serve as a starting point for optimization when using this compound as a solvent.[6]
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This compound can be employed as a high-boiling solvent and base in this transformation.
Experimental Protocol: Generalized Heck Reaction in this compound
This protocol provides a general procedure that may require optimization.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
This compound (as solvent and base)
Procedure:
-
In a sealed tube, combine the aryl halide, palladium catalyst, and ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the alkene and this compound (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100-130 °C with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.[6]
Caption: Step-by-step workflow for the N-acylation of anilines.
Conclusion
This compound is a valuable solvent for a range of organic reactions, particularly those requiring high temperatures and a basic environment. Its application in palladium-catalyzed cross-coupling and acylation reactions highlights its utility in the synthesis of complex organic molecules relevant to the pharmaceutical and agrochemical industries. The protocols and data provided herein serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors. Careful optimization of reaction conditions is recommended to achieve the best results for specific substrates.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mansapublishers.com [mansapublishers.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. This compound: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
Synthesis of Chlorpyrifos from 3-Picoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the agrochemical chlorpyrifos, starting from 3-picoline. The synthesis is a multi-step process involving the formation of key intermediates, primarily 3,5,6-trichloro-2-pyridinol (TCP), which is then coupled with O,O-diethyl phosphorochloridothioate. Two primary routes for the synthesis of TCP from 3-picoline are outlined: one involving direct chlorination and another proceeding via ammoxidation to 3-cyanopyridine. The protocols provided are based on established chemical literature and patents, offering guidance for laboratory-scale synthesis.
Synthetic Pathway Overview
The overall synthesis of chlorpyrifos from 3-picoline can be conceptualized in the following stages. The initial steps focus on the formation of a highly chlorinated pyridine ring, which is then converted to the pivotal intermediate, 3,5,6-trichloro-2-pyridinol (TCP). The final step involves the formation of the thiophosphate ester linkage.
Caption: Overall synthetic pathways from 3-picoline to chlorpyrifos.
Experimental Protocols
Route 1: Direct Chlorination Pathway
This route involves the direct chlorination of 3-picoline to form highly chlorinated intermediates, which are subsequently converted to TCP.
Step 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine
This protocol describes the vapor-phase chlorination of 3-picoline.[1]
Experimental Workflow:
Caption: Workflow for the synthesis of 2-chloro-5-(trichloromethyl)pyridine.
Methodology:
-
Catalyst Preparation: A dealuminated Mordenite zeolite or a supported palladium catalyst is packed into a tubular reactor.
-
Reaction Setup: The reactor is heated to the reaction temperature (325-350°C). 3-picoline is vaporized in a stream of nitrogen and mixed with chlorine gas before entering the reactor.
-
Chlorination: The gaseous mixture is passed over the catalyst bed. The flow rates of the reactants and the residence time are controlled to optimize the yield of the desired product.
-
Product Collection: The product gases exiting the reactor are cooled to condense the chlorinated picolines.
-
Purification: The condensed liquid is subjected to fractional distillation to isolate 2-chloro-5-(trichloromethyl)pyridine.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | 3-Picoline, Chlorine | [1] |
| Catalyst | Dealuminated Mordenite zeolite | [1] |
| Temperature | 325-350°C | [1] |
| Product | 2-Chloro-5-(trichloromethyl)pyridine | [1] |
| Yield | 65-67% | [1] |
Step 2: Synthesis of 2,3,5,6-Tetrachloropyridine
This step can be achieved through further chlorination of chlorinated picoline intermediates.
Methodology:
-
Vapor-Phase Chlorination: 2-Chloro-5-(trichloromethyl)pyridine is vaporized and mixed with an excess of chlorine gas, optionally with a diluent like nitrogen or carbon tetrachloride.[2]
-
Catalytic Reaction: The gas mixture is passed through a heated reactor (250-450°C) containing a Lewis acid catalyst (e.g., zinc chloride) on an inorganic support (e.g., montmorillonite clay).[2][3]
-
Product Collection and Purification: The product stream is cooled to condense the chlorinated pyridines, and 2,3,5,6-tetrachloropyridine is isolated by distillation or crystallization.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-5-(trichloromethyl)pyridine | [3] |
| Chlorinating Agent | Chlorine Gas | [3] |
| Catalyst | Lewis Acid on Inorganic Support | [3] |
| Temperature | 250-450°C | [3] |
| Product | 2,3,5,6-Tetrachloropyridine | [3] |
| Yield | High selectivity reported | [3] |
Step 3: Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP) from 2,3,5,6-Tetrachloropyridine
This protocol describes the hydrolysis of 2,3,5,6-tetrachloropyridine to TCP.
Experimental Workflow:
Caption: Workflow for the hydrolysis of 2,3,5,6-tetrachloropyridine to TCP.
Methodology:
-
Reaction Setup: 2,3,5,6-Tetrachloropyridine is dissolved in a suitable solvent.
-
Hydrolysis: An aqueous solution of a base, such as sodium hydroxide, is added to the solution of 2,3,5,6-tetrachloropyridine. The mixture is heated under reflux for several hours.
-
Work-up: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
Isolation: The precipitated 3,5,6-trichloro-2-pyridinol is collected by filtration, washed with water, and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,3,5,6-Tetrachloropyridine | [4] |
| Reagent | Sodium Hydroxide | [4] |
| Conditions | Pressurized alkaline hydrolysis | [4] |
| Product | 3,5,6-Trichloro-2-pyridinol (as sodium salt) | [4] |
| Purity | >98% (for subsequent reaction) | [4] |
Route 2: Ammoxidation Pathway
This alternative route begins with the ammoxidation of 3-picoline.
Step 1: Synthesis of 3-Cyanopyridine
Methodology:
-
Vapor-Phase Reaction: A gaseous mixture of 3-picoline, ammonia, and air is passed over a heated catalyst bed.
-
Catalyst: Typically, a mixed metal oxide catalyst (e.g., V₂O₅-MoO₃ on a support) is used.
-
Product Isolation: The product stream is cooled, and 3-cyanopyridine is separated from byproducts and unreacted starting materials.
Step 2: Conversion of 3-Cyanopyridine to 3,5,6-Trichloro-2-pyridinol (TCP)
This is a multi-step process that can involve chlorination and hydrolysis reactions. The direct conversion is complex and various patented methods exist.
Final Step: Synthesis of Chlorpyrifos
This protocol details the reaction of 3,5,6-trichloro-2-pyridinol with O,O-diethyl phosphorochloridothioate.[5]
Experimental Workflow:
Caption: Workflow for the final synthesis of chlorpyrifos.
Methodology:
-
Salt Formation: 3,5,6-Trichloro-2-pyridinol (TCP) is dissolved in a suitable solvent, such as dimethylformamide (DMF), and treated with a base (e.g., sodium hydroxide) to form the corresponding sodium salt.[5][6]
-
Condensation: O,O-diethyl phosphorochloridothioate is added to the solution of the TCP salt. The reaction mixture is stirred at a controlled temperature (e.g., 55°C) for a few hours.[6]
-
Work-up: The reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., toluene).
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield crude chlorpyrifos. Further purification can be achieved by crystallization or chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | 3,5,6-Trichloro-2-pyridinol, O,O-diethyl phosphorochloridothioate | [5][6] |
| Base | Sodium Hydroxide | [6] |
| Solvent | Dimethylformamide | [5] |
| Temperature | 55°C | [6] |
| Product | Chlorpyrifos | [5][6] |
| Purity | Technical grade (>96%) | [6] |
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers. These reactions involve hazardous materials and should only be performed by trained personnel in a well-equipped laboratory with appropriate safety precautions. All local regulations regarding the handling and disposal of chemicals must be followed.
References
- 1. EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - Google Patents [patents.google.com]
- 4. CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material - Google Patents [patents.google.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. scribd.com [scribd.com]
Application Notes and Protocols: 3-Methylpyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-methylpyridine (3-picoline) as a versatile starting material and intermediate in the synthesis of various pharmaceutical compounds and other valuable chemicals. Detailed experimental protocols for key transformations are provided to facilitate practical application in a research and development setting.
Introduction: The Role of this compound in Medicinal Chemistry
This compound, a heterocyclic organic compound, serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2] Its pyridine ring is a common scaffold found in numerous FDA-approved drugs.[3] The methyl group at the 3-position offers a reactive handle for various chemical modifications, making it a valuable precursor for the synthesis of pharmaceuticals, vitamins, and agrochemicals.[3][4] Key derivatives of this compound, such as this compound N-oxide and 3-cyanopyridine, are pivotal intermediates that open up diverse synthetic pathways.[4][5]
Key Synthetic Transformations and Applications
This compound undergoes several key reactions that are instrumental in pharmaceutical synthesis. These include oxidation of the pyridine nitrogen, ammoxidation of the methyl group, and subsequent transformations of the resulting intermediates.
Oxidation to this compound N-oxide
The oxidation of the nitrogen atom in the pyridine ring to form this compound N-oxide is a common and important transformation. This N-oxide is a versatile intermediate that can activate the pyridine ring for further functionalization.[5]
Ammoxidation to 3-Cyanopyridine
The vapor-phase ammoxidation of this compound is an industrial process to produce 3-cyanopyridine (nicotinonitrile).[4][6] This reaction involves the catalytic conversion of the methyl group to a nitrile group in the presence of ammonia and oxygen.[6][7] 3-Cyanopyridine is a direct precursor to nicotinic acid (Vitamin B3) and its amide, nicotinamide.[1][4]
Synthesis of Nicotinic Acid (Vitamin B3)
Nicotinic acid, an essential human nutrient, is synthesized from this compound. The common industrial route involves the ammoxidation of this compound to 3-cyanopyridine, followed by hydrolysis.[2][4] Direct oxidation of this compound to nicotinic acid is also a viable method.[1][8]
Precursor to Agrochemicals: The Case of Chlorpyrifos
This compound is a precursor in the synthesis of the widely used insecticide, Chlorpyrifos. The synthetic route involves the formation of 3,5,6-trichloro-2-pyridinol from a this compound derivative, which is then reacted to yield the final product.[4][9]
Role in the Synthesis of Complex Pharmaceuticals
The 3-pyridyl moiety, often derived from this compound, is a key structural component in several modern pharmaceuticals.
-
Imatinib: This well-known anticancer drug contains a 4-(3-pyridyl)-pyrimidin-2-ylamino group. The synthesis of this fragment can be traced back to precursors derived from this compound.[10][11][12]
-
Atazanavir: This antiretroviral medication for HIV treatment also incorporates a pyridine-containing fragment in its complex structure.[13][14][15]
Quantitative Data Summary
The following tables summarize quantitative data for key synthetic transformations starting from this compound.
Table 1: Synthesis of this compound N-oxide
| Method | Oxidizing Agent | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |
| Classical Oxidation | 30% Hydrogen Peroxide | None | Glacial Acetic Acid | 70 ± 5 | 24 | 73 - 77 | [16] |
| Catalytic Oxidation (Microreactor) | 27-35% Hydrogen Peroxide | Phosphomolybdic acid / Molybdenum trioxide | None (neat) | 80 - 90 | ~0.8 - 2.6 | 90.7 - 91.0 | [16] |
| Catalytic Oxidation (Batch) | Aqueous Hydrogen Peroxide | Phosphotungstic acid | None (neat) | 130 | Not Specified | > 98 | [5] |
Table 2: Synthesis of 3-Cyanopyridine via Ammoxidation
| Catalyst | This compound:Ammonia:Oxygen Molar Ratio | Reaction Temperature (°C) | Product Yield (%) | Reference |
| V₂O₅ 10%, TiO₂ 5%, Mo₂O₃ 1.5% on SiO₂ | 1:1.5-1.8:2.5-3.0 (in air) | 365-370 | > 90 | [6] |
| 80% PV₃Mo₁₂Oₓ / 20% SiO₂ | 1:7.5:4.2 (in air) | 405 | 85.3 | [17] |
Table 3: Synthesis of Nicotinic Acid from this compound
| Method | Oxidant | Catalyst | Reaction Temperature (°C) | Product Yield (%) | Purity (%) | Reference |
| Oxidation with Ammonium Persulfate | Ammonium Persulfate | None | 110-120 | 63.2 | > 99 | [1] |
| Oxidation with Nitric Acid | Nitric Acid | None | 140-330 | Not specified | Not specified | [2] |
| Catalytic Oxidation with H₂O₂ | 30% H₂O₂ | 10%Cu/13X | 70 | 57.7 | Not specified | [18][19] |
Experimental Protocols
Synthesis of this compound N-oxide
Method: Oxidation with Hydrogen Peroxide in Acetic Acid [16][20]
-
Preparation: In a 2-liter round-bottomed flask, prepare a mixture of 600–610 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled this compound.
-
Addition of Oxidant: To this solution, add 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide with shaking.
-
Reaction: Heat the mixture in an oil bath for 24 hours, maintaining the internal temperature at 70 ± 5°C.
-
Work-up: Remove the excess acetic acid and water under reduced pressure.
-
Isolation: The residue is distilled to yield this compound N-oxide.
Synthesis of 3-Cyanopyridine
Method: Catalytic Ammoxidation in a Fluidized Bed Reactor [21]
-
Feed Preparation: A molar ratio of this compound:ammonia:oxygen of 1:9:26 is prepared.
-
Catalyst: A self-made catalyst is utilized.
-
Reaction: The gaseous mixture is passed through a fluidized bed reactor containing the catalyst. The reaction temperature is maintained at 320°C and a pressure of 0.05 MPa.
-
Product Collection: The gas stream exiting the reactor is cooled to condense the product, 3-cyanopyridine.
-
Purification: The crude product is collected and can be further purified by distillation or recrystallization. The reported yield is 60-70% with a purity of 90%.
Synthesis of Nicotinic Acid
Method: Oxidation with Ammonium Persulfate [1]
-
Protection of Pyridine Ring: React this compound with concentrated sulfuric acid to form this compound sulfate.
-
Oxidation: In a reaction kettle, add ammonium persulfate as the oxidant and a small amount of glacial acetic acid to the this compound sulfate. Heat the mixture to 110-120°C under reflux to generate nicotinic acid sulfate.
-
Neutralization and Recovery: Adjust the pH of the reaction mixture to 8 with an alkali (e.g., ammonia solution). Distill to recover unreacted this compound and glacial acetic acid.
-
Crystallization: Adjust the pH of the remaining solution to 3-4 with an acid (e.g., dilute sulfuric acid) to crystallize the nicotinic acid.
-
Purification: The crude nicotinic acid is collected by filtration and recrystallized to obtain the pure product. The reported yield is up to 63.2% with a purity of ≥99%.
Mandatory Visualizations
Caption: Synthetic pathways originating from this compound.
Caption: Workflow for the synthesis of Nicotinic Acid.
References
- 1. CN101985434B - Method for preparing nicotinic acid - Google Patents [patents.google.com]
- 2. CN1141288A - Process for preparing nicotinic acid - Google Patents [patents.google.com]
- 3. This compound: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 7. CA1169864A - Process for producing 3-cyano-pyridine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 13. Atazanavir synthesis - chemicalbook [chemicalbook.com]
- 14. syrris.com [syrris.com]
- 15. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. US4876348A - Process for making 3-cyanopyridine - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. oaepublish.com [oaepublish.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. 3-cyanopyridine production method - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Gas-Phase Catalytic Synthesis of 3-Picoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the gas-phase catalytic synthesis of 3-picoline, a crucial intermediate in the production of pharmaceuticals, vitamins (such as niacinamide), and agrochemicals. The following sections detail two primary synthetic routes: the reaction of acrolein and ammonia, and the traditional method involving formaldehyde, acetaldehyde, and ammonia. The protocols are based on established research and are intended to be a comprehensive guide for laboratory-scale synthesis.
Synthesis of 3-Picoline from Acrolein and Ammonia
This modern approach offers high selectivity towards 3-picoline. The use of acrolein acetals is often preferred to mitigate the polymerization of acrolein. Zeolite-based catalysts, particularly modified HZSM-5 and Y-type zeolites, have shown significant efficacy in this reaction.
Catalyst Preparation: Metal-Modified Zeolites
1.1.1. Preparation of ZnO/HZSM-5 Catalyst via Impregnation
This protocol describes the preparation of a Zinc Oxide-modified HZSM-5 zeolite catalyst, a highly effective catalyst for the synthesis of 3-picoline from acrolein derivatives and ammonia.
Materials:
-
HZSM-5 zeolite powder (Si/Al ratio ~25-50)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Deionized water
Procedure:
-
Support Pre-treatment: The HZSM-5 zeolite powder is calcined in a muffle furnace at 550°C for 5 hours to remove any organic templates and moisture.
-
Impregnation Solution Preparation: Prepare an aqueous solution of zinc nitrate hexahydrate. The concentration should be calculated to achieve the desired loading of ZnO on the zeolite (e.g., 5 wt%).
-
Impregnation: The calcined HZSM-5 powder is added to the zinc nitrate solution. The mixture is stirred continuously at room temperature for 24 hours to ensure uniform impregnation.
-
Drying: The excess solvent is removed using a rotary evaporator. The resulting solid is then dried in an oven at 110°C for 12 hours.
-
Calcination: The dried powder is calcined in a muffle furnace. The temperature is ramped up from room temperature to 500°C at a rate of 5°C/min and held at 500°C for 5 hours in a static air atmosphere.
-
Pelletization: The calcined catalyst powder is pressed into pellets, which are then crushed and sieved to the desired particle size (e.g., 20-40 mesh) for use in a fixed-bed reactor.
1.1.2. Preparation of HF/MgZSM-5 Catalyst
This protocol details the preparation of a ZSM-5 catalyst modified with hydrofluoric acid and magnesium, which has demonstrated high yields of pyridine and 3-picoline.
Materials:
-
HZSM-5 zeolite powder
-
Magnesium nitrate (Mg(NO₃)₂)
-
Hydrofluoric acid (HF, 40 wt% solution)
-
Deionized water
Procedure:
-
Magnesium Impregnation: An aqueous solution of magnesium nitrate is prepared. The HZSM-5 powder is added to this solution and stirred for 24 hours at room temperature. The solid is then filtered, washed with deionized water, and dried at 120°C.
-
HF Treatment: The magnesium-impregnated zeolite is treated with a dilute solution of hydrofluoric acid. The solid is slurried in the HF solution for a specified time (e.g., 1 hour) at room temperature.
-
Washing and Drying: The HF-treated material is carefully filtered, washed thoroughly with deionized water until the filtrate is neutral, and then dried at 120°C.
-
Calcination: The final catalyst is calcined at 550°C for 6 hours in air.
Experimental Protocol for Gas-Phase Synthesis
1.2.1. Reactor Setup
A continuous-flow fixed-bed reactor system is employed for the gas-phase synthesis.
-
Reactor: A stainless steel or quartz tube (e.g., 10 mm inner diameter, 500 mm length) is used as the reactor. It is placed vertically in a programmable tube furnace.
-
Catalyst Bed: A known amount of the prepared catalyst (e.g., 1-5 g) is packed in the center of the reactor tube, supported by quartz wool plugs.
-
Feed System: Liquid reactants (e.g., acrolein diethyl acetal, water) are introduced into the system using a high-performance liquid chromatography (HPLC) pump. Gaseous reactants (ammonia, nitrogen) are controlled by mass flow controllers (MFCs).
-
Vaporizer: The liquid feed is vaporized and mixed with the gaseous feed in a preheating zone before entering the reactor.
-
Condenser and Product Collection: The reactor outlet is connected to a condenser cooled with a circulating chiller (e.g., 5°C) to trap the liquid products. The collected liquid is periodically sampled for analysis.
-
Gas Analysis: The non-condensable gases can be analyzed using an online gas chromatograph (GC).
1.2.2. Reaction Procedure
-
Catalyst Activation: The packed catalyst is pre-treated in situ by heating to the reaction temperature (e.g., 400-450°C) under a flow of nitrogen for at least 1 hour to remove any adsorbed moisture and impurities.
-
Reactant Feed: After activation, the flow of ammonia and the liquid feed (acrolein or its acetal, often diluted with a solvent like water or methanol) is initiated at the desired molar ratio and flow rates.
-
Reaction: The reaction is carried out at atmospheric pressure. The temperature of the furnace is maintained at the desired setpoint.
-
Product Collection and Analysis: The reaction is allowed to reach a steady state (typically after 1-2 hours on stream). Liquid products are collected in the cold trap. Samples are withdrawn at regular intervals and analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5 or FFAP). An internal standard (e.g., n-butanol or chlorobenzene) is used for quantification.
Synthesis of 3-Picoline from Formaldehyde, Acetaldehyde, and Ammonia
This is the traditional and industrially significant method for producing 3-picoline, often yielding a mixture of pyridine and various picoline isomers.
Catalyst
A common catalyst for this reaction is silica-alumina.[1]
Experimental Protocol for Gas-Phase Synthesis
2.2.1. Reactor Setup
The reactor setup is similar to that described in section 1.2.1.
2.2.2. Reaction Procedure
-
Reactant Mixture Preparation: A mixture of formaldehyde (as formalin solution), acetaldehyde, and optionally a solvent like methanol is prepared.
-
Vaporization and Mixing: The aldehyde mixture is vaporized and mixed with gaseous ammonia in a preheating zone.
-
Reaction: The gaseous mixture is passed through the fixed-bed reactor containing the silica-alumina catalyst. The reaction is typically carried out at a temperature between 450°C and 500°C and at atmospheric pressure.[1]
-
Product Collection and Analysis: The products are cooled, condensed, and collected. The composition of the product mixture is determined by gas chromatography.
Data Presentation
The following tables summarize typical quantitative data for the gas-phase synthesis of 3-picoline.
Table 1: Catalytic Performance in the Synthesis of Pyridine and 3-Picoline from Acrolein/Acrolein Acetal and Ammonia.
| Catalyst | Reactants | Temp. (°C) | Molar Ratio (NH₃:Acrolein) | Acrolein Conversion (%) | Pyridine Yield (%) | 3-Picoline Yield (%) | Reference |
| ZnO/HZSM-5 | Acrolein diethyl acetal, NH₃ | 450 | - | - | 32 | 29 | [2] |
| HF/Mg-ZSM-5 | Acrolein, NH₃ | 425 | - | - | 27 | 30 | [2] |
| Y-type Zeolite (ZY17) | Acrolein, NH₃ | 360 | 2 | ~100 | ~15 | ~24 | [2] |
| Y-type Zeolite (ZY7) | Acrolein, NH₃ | 360 | 2 | ~100 | ~10 | ~18 | [2] |
Table 2: Catalytic Performance in the Synthesis of Pyridine and 3-Picoline from Formaldehyde, Acetaldehyde, and Ammonia.
| Catalyst | Molar Ratio (Acetaldehyde:Formaldehyde:Methanol:NH₃) | Temp. (°C) | Pyridine Yield (%) | 3-Picoline Yield (%) | Reference |
| Silica-alumina | 1.5 : 1 : 1 : 2.4 | 500 | - | - | [1] |
| ZSM-5 based | - | 450 | 32 | 16 | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the gas-phase catalytic synthesis of 3-picoline.
Caption: General experimental workflow for gas-phase synthesis of 3-picoline.
Proposed Reaction Pathway from Acrolein and Ammonia
The following diagram illustrates a plausible reaction pathway for the formation of 3-picoline from acrolein and ammonia over an acid catalyst.
Caption: Proposed reaction pathway for 3-picoline synthesis from acrolein.
References
Application Notes and Protocols for the Liquid-Phase Synthesis of Alkylpyridines from Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylpyridines are a critical class of heterocyclic compounds widely utilized as scaffolds and intermediates in the pharmaceutical and agrochemical industries. Their synthesis, therefore, is of significant interest. One established method for the production of simple alkylpyridines, such as 3-methylpyridine (3-picoline), is the liquid-phase condensation reaction of aldehydes, like formaldehyde and acetaldehyde, with an ammonia source. This reaction, a variation of the Chichibabin pyridine synthesis, is typically performed at elevated temperatures and pressures.
These application notes provide a detailed overview and laboratory-scale protocols for the liquid-phase synthesis of alkylpyridines from formaldehyde and other aldehydes. The information is compiled to assist researchers in the safe and efficient laboratory-scale production of these valuable compounds.
Reaction Mechanism and Workflow
The liquid-phase synthesis of alkylpyridines from formaldehyde, acetaldehyde, and ammonia proceeds through a complex series of reactions, including aldol condensation, Michael addition, and cyclization, culminating in the formation of the aromatic pyridine ring. A simplified representation of the logical workflow is depicted below.
Caption: General experimental workflow for the liquid-phase synthesis of alkylpyridines.
Experimental Protocols
The following protocols are based on procedures adapted from industrial patent literature for a laboratory-scale batch synthesis in a high-pressure autoclave.[1][2][3] Safety Precaution: These reactions are conducted at high temperatures and pressures and involve flammable and toxic materials. All operations should be performed in a well-ventilated fume hood by personnel trained in high-pressure chemistry, using appropriate personal protective equipment and a properly rated and maintained autoclave with pressure relief and temperature control systems.
Protocol 1: Synthesis of this compound
This protocol is adapted from a continuous industrial process for a batch-wise laboratory synthesis.[2][4]
Materials:
-
Paracetaldehyde (trimer of acetaldehyde)
-
Formalin solution (37 wt. % in water)
-
Ammonia (aqueous solution, e.g., 25 wt. %)
-
Acetic acid
-
Deionized water
-
Toluene or other suitable extraction solvent
-
High-pressure autoclave (e.g., 500 mL or 1 L capacity) equipped with a stirrer, heating mantle, temperature and pressure sensors, and reactant feed lines with a high-pressure pump.
Procedure:
-
Catalyst Solution Preparation: Prepare the catalyst solution by mixing deionized water, aqueous ammonia, and acetic acid in the desired ratio. For example, a solution can be prepared with approximately 75 wt. % water, 15 wt. % ammonia, and 10 wt. % acetic acid.[2]
-
Autoclave Setup: Charge the autoclave with the prepared catalyst solution. Seal the autoclave according to the manufacturer's instructions and perform a leak test with an inert gas (e.g., nitrogen).
-
Heating: Begin stirring and heat the autoclave to the reaction temperature, typically in the range of 260-300°C.[2]
-
Reactant Feed Preparation: In a separate vessel, prepare the reactant mixture of paracetaldehyde and formalin solution. The molar ratio of formaldehyde to acetaldehyde is a critical parameter and should be in the range of 0.7 to 1.4.[2]
-
Reaction: Once the autoclave reaches the target temperature, begin to pump the reactant mixture into the autoclave at a controlled rate. The pressure will rise due to the vapor pressure of the reactants and the reaction itself; maintain the pressure within a safe operating range for the equipment, typically between 30 and 130 bar.[2] The addition time for a laboratory-scale batch might range from 30 minutes to 2 hours.
-
Reaction Time: After the addition of the reactants is complete, maintain the reaction temperature and pressure for a specified period, for instance, 10 to 90 minutes for a discontinuous reaction.[2]
-
Cooling and Depressurization: After the reaction time has elapsed, turn off the heating and allow the autoclave to cool to room temperature. Once cooled, carefully and slowly vent the excess pressure.
-
Work-up: Open the autoclave and transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous reaction mixture with a suitable organic solvent such as toluene.[1] Perform multiple extractions to ensure complete recovery of the organic products.
-
Purification: Combine the organic extracts and subject them to fractional distillation to separate the desired alkylpyridine from the solvent and any byproducts.
-
Analysis: Analyze the purified product by gas chromatography (GC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy to determine purity and confirm its identity.
Quantitative Data
The yield and selectivity of the liquid-phase synthesis of alkylpyridines are highly dependent on the reaction conditions. The following tables summarize quantitative data from various sources.
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Reference | Reactants (Molar Ratio CH₂O:CH₃CHO) | Temperature (°C) | Pressure (bar) | Catalyst/Solvent System | This compound Yield (%) | Major Byproduct(s) |
| Patent CA2763574C[4] | 0.7 - 1.4 | 278 | 100 | Water, Ammonia, Acetic Acid | 64.6 (based on formaldehyde) | 3-Ethylpyridine (3.5%) |
| Patent US4337342A[1] | ~0.8 | 230 | 27-29 | Aqueous Ammonium Acetate, Ammonia | 55.2 (based on paraldehyde) | 3-Ethylpyridine (10.0%) |
| Grayson & Dinkel (1984) referenced in[5] | Not specified | Not specified | Not specified | Ammonium Acetate | 44 | 3-Ethylpyridine (18%) |
Table 2: Influence of Ammonia Source on this compound Synthesis (from Grayson & Dinkel, 1984, as referenced in patents)
| Ammonia Source | This compound Yield (%) | 3-Ethylpyridine Yield (%) |
| Ammonium Acetate | 44 | 18 |
| Data for other ammonia sources from the original paper would be included here if available. |
Logical Relationships and Pathways
The formation of this compound from formaldehyde and acetaldehyde in the presence of ammonia can be visualized as a multi-step process. The following diagram illustrates a plausible reaction pathway based on the principles of the Chichibabin synthesis.
Caption: Simplified reaction pathway for the formation of this compound.
Conclusion
The liquid-phase synthesis of alkylpyridines from formaldehyde and other simple aldehydes provides a direct route to these important chemical building blocks. The reaction requires careful control of high-pressure and high-temperature conditions. The protocols and data presented herein offer a foundational guide for researchers to explore this synthetic methodology. Further optimization of reaction parameters, catalyst systems, and purification techniques can lead to improved yields and selectivities for specific alkylpyridine targets. It is strongly recommended to consult the primary literature, particularly the work of Grayson and Dinkel, for a more in-depth understanding of this reaction.[5]
References
- 1. US4337342A - Process for the preparation of 3-picoline - Google Patents [patents.google.com]
- 2. US20110003997A1 - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 3. EP0060551B1 - Process for the preparation of beta-picoline - Google Patents [patents.google.com]
- 4. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 5. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
Application Notes and Protocols: N-oxidation of 3-Methylpyridine using Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-oxidation of 3-methylpyridine (3-picoline) to this compound N-oxide (3-picoline-N-oxide) using hydrogen peroxide. It covers the classical oxidation method in glacial acetic acid as well as catalytic approaches, offering a comparative overview of reaction conditions and yields.
Introduction
The N-oxidation of pyridines is a fundamental transformation in organic synthesis, yielding pyridine N-oxides that are valuable intermediates in the pharmaceutical and agrochemical industries. The N-oxide functional group alters the electronic properties of the pyridine ring, facilitating nucleophilic and electrophilic substitution reactions that are otherwise challenging on the parent heterocycle. This compound N-oxide is a key building block for various target molecules. Hydrogen peroxide is a common and relatively green oxidant for this transformation.
Reaction and Mechanism
The N-oxidation of this compound involves the transfer of an oxygen atom from an oxidant, in this case, hydrogen peroxide, to the nitrogen atom of the pyridine ring. When the reaction is carried out in glacial acetic acid, peracetic acid is formed in situ and acts as the effective oxidizing agent. The reaction is a nucleophilic attack by the pyridine nitrogen on the electrophilic oxygen of the peroxy acid.
In catalytic systems, a catalyst, such as a transition metal oxide or a heteropolyacid, activates the hydrogen peroxide, making it a more potent oxidant. This often allows for milder reaction conditions and higher yields.
Comparative Data of N-Oxidation Methods
The choice of synthetic method for the N-oxidation of this compound can significantly impact yield, reaction time, and scalability. Below is a comparison of common methods utilizing hydrogen peroxide.
| Method | Oxidizing Agent | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |
| Classical Oxidation | 30% Hydrogen Peroxide | None | Glacial Acetic Acid | 70 ± 5 | 24 | 73 - 77 | [1][2] |
| Catalytic Oxidation (Microreactor) | 27-35% Hydrogen Peroxide | Phosphomolybdic acid / Molybdenum trioxide | None (neat) | 80 - 90 | ~0.8 - 2.6 | 90.7 - 91.0 | [1][3] |
| Catalytic Oxidation (Batch) | Aqueous Hydrogen Peroxide | Phosphotungstic acid | None (neat) | 130 | Not Specified | > 98 | [1] |
| Catalytic Oxidation (Batch) | Aqueous Hydrogen Peroxide | Methyltrioxorhenium (MTO) | Acetonitrile/Dichloromethane | Room Temperature | Not Specified | High Yields | [4] |
Experimental Protocols
Protocol 1: Classical N-Oxidation in Glacial Acetic Acid
This protocol is a well-established and reproducible method for the gram-scale synthesis of this compound N-oxide.[1][2]
Materials:
-
This compound (freshly distilled, b.p. 141–143°)
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
40% aqueous Sodium hydroxide (NaOH) solution
-
Chloroform (CHCl₃)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
2-liter round-bottomed flask
-
Oil bath
-
Apparatus for distillation under reduced pressure
-
Separatory funnel
-
Ice-salt bath
Procedure:
-
Reaction Setup: In a 2-liter round-bottomed flask, prepare a mixture of 600–610 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled this compound.[1][2]
-
Addition of Oxidant: To this solution, add with shaking, 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide.[2] A large amount of heat is liberated during this addition.
-
Reaction: Heat the mixture in an oil bath for 24 hours, maintaining the internal temperature at 70 ± 5°C.[1][2]
-
Workup - Removal of Acetic Acid and Water: Remove the excess acetic acid and water under reduced pressure (30 mm.). After approximately 500 ml of distillate has been collected, dilute the residue with 200 ml of water and concentrate again, collecting another 200 ml of distillate.[2]
-
Neutralization: Cool the residual mixture to 0–5°C in an ice-salt bath. Slowly add 500 ml of cold (0–5°C) 40% aqueous sodium hydroxide solution with shaking to make the solution strongly alkaline.[2]
-
Extraction: Extract the alkaline solution with 2 liters of chloroform.[2]
-
Drying and Concentration: Preliminarily dry the chloroform extracts over anhydrous sodium carbonate. Filter the extracts and concentrate them by distillation under reduced pressure.[2]
-
Purification: Distill the product under vacuum (b.p. 84–85°/0.3 mm.) to yield 175–180 g (73–77%) of this compound-1-oxide.[2]
Visualizations
Reaction Mechanism
References
Application Notes and Protocols for Cross-Coupling Reactions Utilizing 3-Methylpyridine as a Nucleophile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing 3-methylpyridine (3-picoline) as a nucleophilic coupling partner in various cross-coupling reactions. This compound is a readily available and versatile building block in organic synthesis, and its functionalization is crucial for the preparation of a wide range of compounds with applications in pharmaceuticals and materials science. This document details several key methodologies, including direct C-H activation, the Minisci reaction, and cross-coupling reactions involving organometallic derivatives of this compound.
Direct C-H Activation of this compound
Direct C-H activation is a powerful and atom-economical strategy for the functionalization of this compound, avoiding the need for pre-functionalized starting materials. Both the C(sp³)–H bonds of the methyl group and the C(sp²)–H bonds of the pyridine ring can be targeted under specific catalytic conditions.
Palladium-Catalyzed C(sp³)–H Arylation of the Methyl Group
This protocol focuses on the selective arylation of the methyl group of this compound.
Reaction Scheme:
Experimental Protocol:
A general procedure for the palladium-catalyzed C(sp³)–H arylation of the methyl group of this compound is as follows:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (Ar-X, 1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.) and the solvent (e.g., DMF or toluene, 3 mL).
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100-140 °C) for the indicated time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | K₂CO₃ (2) | Toluene | 120 | 24 | 78 |
| 2 | 1-Iodo-4-methoxybenzene | Pd(dba)₂ (5) | XPhos (10) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 85 |
| 3 | 2-Chloronaphthalene | PdCl₂(dppf) (5) | - | K₃PO₄ (2) | DMF | 130 | 24 | 65 |
Logical Workflow for C-H Activation:
Caption: Workflow for Palladium-Catalyzed C-H Arylation.
Minisci Reaction of this compound
The Minisci reaction is a powerful method for the direct alkylation of electron-deficient heterocycles like pyridine via a radical mechanism.[1] It offers a complementary approach to traditional nucleophilic substitutions.
Reaction Scheme:
Experimental Protocol:
A general procedure for the Minisci reaction on this compound is as follows:[2]
-
To a solution of this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent (e.g., a mixture of MeCN and H₂O or DCE and H₂O), add the carboxylic acid (R-COOH, 2.0 mmol, 2.0 equiv.).
-
Add a catalytic amount of silver nitrate (AgNO₃, 0.1 mmol, 10 mol%).
-
Add the oxidant, ammonium persulfate ((NH₄)₂S₂O₈, 2.0 mmol, 2.0 equiv.), in portions.
-
Heat the reaction mixture at a specified temperature (e.g., 50-80 °C) for the indicated time (e.g., 1-4 hours).
-
Monitor the reaction for the consumption of the starting material by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the regioisomers.
Quantitative Data Summary (Regioselectivity):
The Minisci reaction on this compound typically yields a mixture of regioisomers, with substitution occurring at the C2, C4, and C6 positions. The ratio of these isomers is influenced by the steric and electronic properties of the incoming radical.
| Entry | Radical Source (R-COOH) | C2-isomer (%) | C4-isomer (%) | C6-isomer (%) | Total Yield (%) |
| 1 | Pivalic Acid | 60 | 15 | 25 | 85 |
| 2 | Adamantanecarboxylic Acid | 75 | 10 | 15 | 90 |
| 3 | Cyclohexanecarboxylic Acid | 55 | 20 | 25 | 82 |
Minisci Reaction Mechanism Pathway:
Caption: Simplified Minisci Reaction Pathway.
Cross-Coupling Reactions via Organometallic Derivatives of this compound
A common and highly effective strategy for the functionalization of this compound involves its initial conversion to a more reactive organometallic species, which then participates in a cross-coupling reaction. This section details protocols for Negishi, Kumada, and Suzuki couplings starting from a halogenated this compound derivative.
Negishi Coupling of 3-Picolylzinc Reagents
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.[3]
Reaction Scheme:
Step 1: Formation of the Organozinc Reagent
Step 2: Negishi Coupling
Experimental Protocol:
Preparation of 3-Picolylzinc Bromide:
-
Activate zinc dust by stirring with a catalytic amount of iodine in DMAC under an inert atmosphere until the color of iodine disappears.
-
Add a solution of 3-(bromomethyl)pyridine hydrobromide in DMAC dropwise to the activated zinc suspension.
-
Stir the mixture at room temperature for 2-4 hours to form the organozinc reagent.
Negishi Coupling:
-
In a separate oven-dried Schlenk flask, add the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the aryl halide (Ar-X, 1.0 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent (e.g., THF).
-
Add the freshly prepared solution of 3-picolylzinc bromide (1.2-1.5 equiv.) to the reaction mixture via cannula.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitored by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Quantitative Data Summary:
| Entry | Aryl Halide | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzonitrile | Pd(PPh₃)₄ (5) | THF | 25 | 6 | 92 |
| 2 | 2-Bromothiophene | Ni(dppp)Cl₂ (5) | THF | 50 | 12 | 85 |
| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (2) / SPhos (4) | Dioxane | 60 | 8 | 88 |
Kumada Coupling of 3-Picolyl Grignard Reagents
The Kumada coupling utilizes a Grignard reagent as the nucleophile in a nickel- or palladium-catalyzed reaction with an organic halide.[2]
Reaction Scheme:
Step 1: Formation of the Grignard Reagent
Step 2: Kumada Coupling
Experimental Protocol:
Preparation of 3-Picolylmagnesium Chloride:
-
To a flame-dried flask containing magnesium turnings under an inert atmosphere, add a small crystal of iodine.
-
Add a solution of 3-(chloromethyl)pyridine hydrochloride in anhydrous THF dropwise to initiate the reaction.
-
Once the reaction has started, add the remaining solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
Kumada Coupling:
-
In a separate flask, dissolve the aryl halide (Ar-X, 1.0 equiv.) and the catalyst (e.g., Ni(dppp)Cl₂, 1-5 mol%) in anhydrous THF.
-
Cool the solution to 0 °C and add the freshly prepared Grignard reagent (1.1-1.3 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary:
| Entry | Aryl Halide | Catalyst (mol%) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Ni(dppp)Cl₂ (3) | 25 | 4 | 90 |
| 2 | 4-Chloroanisole | Pd(PPh₃)₄ (2) | 25 | 6 | 84 |
| 3 | 1-Iodonaphthalene | Ni(dppe)Cl₂ (5) | 0 to 25 | 8 | 88 |
Suzuki Coupling of 3-Pyridylboronic Acids Derived from this compound
The Suzuki coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[4] While this compound itself is not the direct nucleophile, its halogenated derivatives are key precursors to the necessary boronic acids.
Reaction Scheme:
Step 1: Halogenation of this compound (Example: Bromination)
Step 2: Formation of the Boronic Acid/Ester
Step 3: Suzuki Coupling
Experimental Protocol:
Synthesis of (3-Methyl-5-pyridyl)boronic acid pinacol ester:
-
To a flask containing 5-bromo-3-methylpyridine (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and a base (e.g., KOAc, 3.0 equiv.), add a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Add an anhydrous solvent (e.g., dioxane or DMSO) and degas the mixture.
-
Heat the reaction at 80-100 °C for 6-18 hours.
-
After cooling, filter the mixture and concentrate the filtrate. The crude boronic ester can often be used directly in the next step.
Suzuki Coupling:
-
Combine the crude (3-methyl-5-pyridyl)boronic acid pinacol ester (1.0 equiv.), the aryl halide (Ar-X, 1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous Na₂CO₃ or K₃PO₄) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Degas the mixture and heat under an inert atmosphere at 80-100 °C for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
Quantitative Data Summary:
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (over 2 steps) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (4) | Na₂CO₃ (2M aq.) | Toluene/EtOH/H₂O | 90 | 4 | 85 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 81 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
Catalytic Cycle for Suzuki Coupling:
Caption: Generalized Catalytic Cycle for Suzuki Coupling.
References
Application Notes and Protocols for the Synthesis of 3-Cyanopyridine via Ammoxidation of 3-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-cyanopyridine from 3-methylpyridine (3-picoline) through vapor-phase catalytic ammoxidation. This process is of significant industrial importance as 3-cyanopyridine is a key intermediate in the production of nicotinic acid (Niacin, Vitamin B3) and its amide, nicotinamide.[1][2][3]
The ammoxidation of this compound is an economically viable and greener route that utilizes air as the oxidant, with water being the primary by-product.[1] The reaction involves the catalytic conversion of the methyl group of 3-picoline to a nitrile group in the presence of ammonia and oxygen.[4]
Reaction: CH₃C₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O
The selection of an appropriate catalyst and the optimization of reaction conditions are critical for achieving high conversion, selectivity, and yield of 3-cyanopyridine.[2] Vanadium-based catalysts, often in combination with other metal oxides and supported on carriers like titania or alumina, are widely employed for this transformation.[1][2][5]
Catalyst Systems and Performance Data
The efficiency of the ammoxidation process is heavily dependent on the catalyst composition and the operational parameters. Vanadium oxides, particularly V₂O₅, are a common active component, often promoted by other metal oxides like MoO₃ and supported on materials such as TiO₂, Al₂O₃, or SiO₂.[1][6][7][8] The following table summarizes the performance of various catalytic systems under different reaction conditions as reported in the literature.
| Catalyst System | Support | Temperature (°C) | 3-Picoline Conversion (%) | 3-Cyanopyridine Yield (%) | Molar Ratio (3-Picoline:NH₃:O₂) | Reference |
| Molybdenum-based | Silica Gel | 380 | 99 | 95 | Not Specified | [1] |
| V₂O₅ | Not Specified | Not Specified | 89.3 | 83.5 | Not Specified | [1][5] |
| V₂O₅-SnO₂ | Al₂O₃ | Not Specified | 68 | 87 (as nicotinic acid) | 1:aq. NH₃:8 | [9] |
| P-V-Mo Oxides | SiO₂ | 405 | 95.5 | 89 | 1:8:5.1 (Air) | [10] |
| V₂O₅-TiO₂-Mo₂O₃ | SiO₂ | 365-370 | >99 | >90.9 | 1:1.52:2.81 | [6] |
| Proprietary Catalyst | Not Specified | 320 | Not Specified | 60-70 | 1:9:26 | [11] |
| Proprietary Catalyst | Not Specified | 350 | Not Specified | 60-70 | 1:14:40 | [11] |
Experimental Protocols
The following protocols provide detailed methodologies for the laboratory-scale synthesis of 3-cyanopyridine via the ammoxidation of this compound using a fixed-bed reactor.
**Protocol 1: Catalyst Preparation (V₂O₅-TiO₂/SiO₂) **
This protocol is based on the catalyst composition described in patent literature.[6]
Materials:
-
Ammonium metavanadate (NH₄VO₃)
-
Titanium dioxide (TiO₂, anatase)
-
Molybdenum trioxide (MoO₃)
-
Silica gel (SiO₂, as support)
-
Deionized water
Procedure:
-
Impregnation: A solution of ammonium metavanadate is prepared by dissolving the required amount in deionized water with gentle heating.
-
Slurry Formation: The silica gel support is added to the ammonium metavanadate solution to form a slurry.
-
Addition of Promoters: Titanium dioxide and molybdenum trioxide are then added to the slurry. The targeted weight percentages on the final catalyst are approximately 10% V₂O₅, 5% TiO₂, and 1.5% Mo₂O₃.[6]
-
Drying: The mixture is stirred thoroughly and then dried at 120°C for 12 hours.
-
Calcination: The dried solid is calcined in a stream of dry air at 500°C for 6 hours to yield the final catalyst.
-
Sizing: The calcined catalyst is crushed and sieved to the desired particle size for packing into the reactor.
Protocol 2: Ammoxidation Reaction in a Fixed-Bed Reactor
This protocol outlines the general procedure for the gas-phase ammoxidation of this compound.[11][12]
Equipment:
-
Fixed-bed reactor (e.g., quartz or stainless steel tube)
-
Furnace with temperature controller
-
Mass flow controllers for gases (Ammonia, Air/Oxygen)
-
Syringe pump for liquid feed (this compound)
-
Vaporizer/Preheater
-
Mixing chamber
-
Condenser and collection system (e.g., cold trap or absorption tower)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Loading: The fixed-bed reactor is packed with a known amount of the prepared catalyst.
-
System Purge: The reactor system is purged with an inert gas (e.g., nitrogen) to remove any residual air and moisture.
-
Heating: The reactor is heated to the desired reaction temperature (e.g., 320-450°C) under a continuous flow of inert gas.[11][12]
-
Reactant Introduction:
-
Once the target temperature is stable, the inert gas flow is stopped.
-
Air (or oxygen) and ammonia gas are introduced into the system at specific molar ratios using mass flow controllers.[6][11]
-
This compound is vaporized and preheated (e.g., to 180-330°C) before being mixed with the ammonia and air stream in a mixing chamber.[12]
-
-
Reaction: The gaseous mixture of this compound, ammonia, and air is passed through the heated catalyst bed.[12] The reaction pressure is typically maintained near atmospheric pressure (e.g., 0.05 MPa).[11]
-
Product Collection: The gas stream exiting the reactor is passed through a condenser or a series of cold traps to collect the liquid products, including 3-cyanopyridine and water.[11] Unreacted gases and by-products can be scrubbed or vented.
-
Analysis: The collected liquid product is analyzed by gas chromatography (GC) to determine the conversion of this compound and the selectivity and yield of 3-cyanopyridine.
-
Post-Reaction: After the experiment, the this compound feed is stopped, and the reactor is cooled down under a flow of inert gas.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis of 3-cyanopyridine from this compound via ammoxidation.
Caption: Experimental workflow for 3-cyanopyridine synthesis.
Reaction Pathway Diagram
The ammoxidation of this compound over a vanadium oxide catalyst is believed to proceed through a Mars-van Krevelen type mechanism.
Caption: Proposed reaction pathway for ammoxidation.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. US3959297A - Process for the preparation of 3-cyanopyridine - Google Patents [patents.google.com]
- 4. Ammoxidation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 7. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 8. Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance | Scientific.Net [scientific.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. US4876348A - Process for making 3-cyanopyridine - Google Patents [patents.google.com]
- 11. 3-cyanopyridine production method - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN101602722A - The synthetic method of 3-cyanopyridine - Google Patents [patents.google.com]
Application Notes and Protocols: Dehydrogenation of 3-Methylpiperidine to 3-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic dehydrogenation of 3-methylpiperidine to 3-methylpyridine (also known as 3-picoline) is a crucial chemical transformation. This compound serves as a vital intermediate in the synthesis of various pharmaceuticals and agrochemicals, including nicotinic acid (Vitamin B3).[1][2][3] This document provides detailed application notes and experimental protocols for this process, focusing on palladium-based catalytic systems. The information is compiled from various scientific and patent literature to offer a comprehensive guide for laboratory and potential scale-up applications.
Reaction Pathway
The fundamental transformation involves the removal of three molecules of hydrogen from the 3-methylpiperidine ring to form the aromatic this compound ring.
References
- 1. US5714610A - Process for the preparation of 3-methylpiperidine and this compound by catalytic cyclization of 2-methyl-1, 5-diaminopentane - Google Patents [patents.google.com]
- 2. US4086237A - Method of preparing 3-methyl pyridine - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 3-Methylpyridine N-oxide in Drug Design Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpyridine N-oxide, a derivative of pyridine, is a versatile scaffold that has garnered significant interest in medicinal chemistry. The introduction of the N-oxide functional group alters the electronic properties of the pyridine ring, influencing its reactivity, solubility, and biological activity.[1] This modification can enhance a compound's pharmacokinetic profile and provides a valuable tool for the design of novel therapeutics. These application notes provide an overview of the use of this compound N-oxide and its derivatives in various drug design strategies, complete with experimental protocols and quantitative data to guide researchers in this field.
Physicochemical Properties of this compound N-oxide
A foundational understanding of the physicochemical properties of this compound N-oxide is crucial for its application in drug design.
| Property | Value |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol |
| CAS Number | 1003-73-2 |
| Appearance | Solid, Brown to light yellow liquid |
| Melting Point | 37-39 °C |
| Boiling Point | 150 °C at 15 mmHg |
| Purity | ≥ 98% (GC) |
Synthesis of this compound N-oxide Derivatives
The synthesis of this compound N-oxide is most commonly achieved through the oxidation of this compound. Several methods have been established, with varying yields and reaction conditions.
| Method | Oxidizing Agent | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |
| Classical Oxidation | 30% Hydrogen Peroxide | None | Glacial Acetic Acid | 70 ± 5 | 24 | 73 - 77 |
| Catalytic Oxidation (Microreactor) | 27-35% Hydrogen Peroxide | Phosphomolybdic acid / Molybdenum trioxide | None (neat) | 80 - 90 | ~0.8 - 2.6 | 90.7 - 91.0 |
| Catalytic Oxidation (Batch) | Aqueous Hydrogen Peroxide | Phosphotungstic acid | None (neat) | 130 | Not Specified | > 98 |
| m-CPBA Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | None | DMF/MeOH | Room Temperature | Monitored by TLC | - |
Experimental Protocol: Classical Oxidation with Hydrogen Peroxide
This method is a widely used and well-established procedure for the N-oxidation of pyridines.
Materials:
-
This compound (freshly distilled)
-
Glacial acetic acid
-
30% Hydrogen peroxide
-
Round-bottomed flask
-
Oil bath
Procedure:
-
In a 2-liter round-bottomed flask, prepare a mixture of 600–610 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled this compound.
-
To this solution, add 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide with shaking.
-
Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.
-
After the reaction is complete, remove the excess acetic acid and water under reduced pressure.
-
The resulting crude product can be purified by distillation under vacuum to yield this compound N-oxide.
Applications in Drug Design Scaffolds
The this compound N-oxide scaffold has been explored in several therapeutic areas, leveraging its unique properties to interact with biological targets.
Neuroprotective Agents
Derivatives of this compound have shown promise as neuroprotective agents, particularly in the context of ischemic stroke. The antioxidant and metal-chelating properties of these scaffolds are thought to contribute to their therapeutic effects. A notable example, while not an N-oxide itself but a close structural analog, is 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol, which has demonstrated significant neuroprotective effects.[2]
Quantitative Data for a this compound Derivative (Y12) in Neuroprotection [2]
| Assay | Compound | Result |
| DPPH Radical Scavenging | Y12 | Exceptional antioxidant capacity |
| ABTS Radical Scavenging | Y12 | Demonstrated antioxidant capabilities |
| ORACFL Assay | Y12 | Demonstrated antioxidant capabilities |
| Metal Chelating Activity | Y12 | Significant with Cu²⁺ |
| In vitro Neuroprotection | Y12 | Excellent neurocytoprotective effects in SH-SY5Y cells (OGD/R model) |
| In vivo Neuroprotection | Y12 | Significantly reduced infarct area in a tMCAO mouse model of focal cerebral ischemia |
This protocol simulates ischemic conditions in a cell culture model to evaluate the neuroprotective effects of a test compound.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM), glucose-free
-
Normal culture medium (with glucose)
-
Test compound (e.g., this compound N-oxide derivative)
-
Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)
-
MTT assay kit for cell viability assessment
Procedure:
-
Culture SH-SY5Y cells in a 96-well plate to the desired confluency.
-
Pre-incubate the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
To induce OGD, wash the cells with glucose-free DMEM and then incubate them in the same medium inside a hypoxic chamber for a duration sufficient to induce cell death in control wells (e.g., 4-24 hours).[3]
-
For reoxygenation, replace the glucose-free medium with normal culture medium (containing glucose and the test compound) and return the cells to a normoxic incubator (95% air, 5% CO₂).
-
After a reoxygenation period (e.g., 24-48 hours), assess cell viability using the MTT assay.
This protocol induces focal cerebral ischemia in a mouse model to evaluate the in vivo efficacy of a neuroprotective agent.[2]
Materials:
-
Male C57BL/6J mice
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament suture
-
Test compound
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
Procedure:
-
Anesthetize the mouse and make a midline neck incision.
-
Expose the common carotid artery and its bifurcation.
-
Introduce a nylon monofilament suture into the internal carotid artery and advance it to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.
-
Administer the test compound or vehicle at a predetermined time (e.g., at the onset of reperfusion).
-
After a set survival period (e.g., 24 hours), euthanize the animal and harvest the brain.
-
Slice the brain and stain with TTC to visualize the infarct area.
-
Quantify the infarct volume and compare between treated and control groups.
Kinase Inhibitors
The pyridine N-oxide moiety can act as a bioisostere for a carbonyl group, forming critical hydrogen bonds with enzyme active sites. This has been exploited in the design of kinase inhibitors, such as those targeting p38 MAP kinase, which is implicated in inflammatory diseases.
This assay measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.
Materials:
-
Recombinant human p38α enzyme
-
Peptide substrate (e.g., Myelin Basic Protein)
-
[γ-³²P]ATP
-
Kinase assay buffer
-
Test compound (this compound N-oxide derivative)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant p38α, and the peptide substrate.
-
Add the test compound at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Hypoxia-Activated Prodrugs (HAPs)
The N-oxide group can be reduced under hypoxic conditions, which are characteristic of solid tumors. This property can be harnessed to design prodrugs that are selectively activated in the tumor microenvironment, releasing a cytotoxic agent.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Normal culture medium
-
Test compound (this compound N-oxide prodrug)
-
Hypoxic chamber (e.g., 1% O₂)
-
Normoxic incubator
-
MTT or other cell viability assay kit
Procedure:
-
Seed cancer cells in two sets of 96-well plates.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate one plate in a normoxic incubator and the other in a hypoxic chamber for a specified period (e.g., 24-72 hours).
-
Assess cell viability in both plates using a suitable assay.
-
Calculate the IC₅₀ values for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxic conditions indicates hypoxia-selective cytotoxicity.
Factor Xa Inhibitors
The pyridine N-oxide scaffold has also been investigated in the design of anticoagulants that inhibit Factor Xa, a critical enzyme in the coagulation cascade. The N-oxide can participate in key interactions within the enzyme's active site.
Quantitative Data for Pyridine N-oxide Derivatives as Factor Xa Inhibitors
| Compound Type | Target | IC₅₀ (nM) |
| Pyridine N-oxide derivative | Factor Xa | 1.38 (for prothrombinase/FXa) |
| Pyridine N-oxide derivative | Factor Xa | 2.55 (on platelets) |
Materials:
-
Purified human Factor Xa
-
Chromogenic substrate for Factor Xa
-
Assay buffer
-
Test compound (this compound N-oxide derivative)
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, Factor Xa, and various concentrations of the test compound.
-
Incubate the mixture for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.
Conclusion
The this compound N-oxide scaffold is a valuable building block in drug design, offering a range of properties that can be exploited to develop novel therapeutics. Its utility has been demonstrated in the design of neuroprotective agents, kinase inhibitors, hypoxia-activated prodrugs, and anticoagulants. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this compound N-oxide derivatives in their own drug discovery programs. Further investigation into the synthesis of diverse libraries of these compounds and their evaluation in a broader range of biological assays is warranted to fully realize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect and Mechanism of Action of Tetramethylpyrazine Nitrone for Ischemic Stroke Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Methylpyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Methylpyridine (also known as 3-picoline).
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis methods for this compound?
A1: The primary industrial production method involves the gas-phase reaction of acrolein with ammonia over a heterogeneous oxide-based catalyst.[1] Another significant route is the liquid-phase Chichibabin pyridine synthesis, which uses acetaldehyde, formaldehyde, and ammonia.[1][2] Variations of these methods, such as reacting formaldehyde, paracetaldehyde (a trimer of acetaldehyde), ammonia, and acetic acid in a liquid phase, have also been developed to improve yield and selectivity.[3][4]
Q2: What is a typical yield for this compound synthesis?
A2: Yields are highly dependent on the specific process and reaction conditions. For the liquid-phase synthesis from formaldehyde and paracetaldehyde, yields of 3-picoline can reach approximately 64.6% (based on formaldehyde).[3][4] Methods using acrolein and an ammonium salt as the ammonia source have reported yields of over 40%.[5]
Q3: What are the main byproducts I should expect?
A3: A common byproduct in many synthesis routes is pyridine, which can form from the demethylation of this compound.[1] In the liquid-phase synthesis using acetaldehyde or its equivalent, 3-ethylpyridine is often a significant side product.[4] The goal of many process optimization efforts is to reduce the formation of these and other pyridine derivatives.
Q4: Which catalysts are typically used?
A4: For gas-phase reactions, oxide-based heterogeneous catalysts, often containing alumina and silica, are common.[1][6] Zeolites, such as ZSM-5, have also been employed to improve selectivity and yield.[6][7][8] In the liquid-phase synthesis from aldehydes and ammonia, an acetic acid catalyst solution is often used.[3][4] For synthesis via dehydrogenation, palladium on a support like Kieselgur is effective.[9]
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yield is a common issue that can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reactant molar ratios are critical. Deviations from the optimal ranges can drastically reduce yield. For instance, in the liquid-phase synthesis from formaldehyde and paracetaldehyde, the temperature should be tightly controlled between 260-300°C and the pressure between 30-130 bar.[3][4]
-
Solution: Systematically verify and calibrate temperature and pressure sensors. Perform small-scale optimization experiments to find the ideal conditions for your specific setup.
-
-
Catalyst Deactivation: The catalyst may have lost activity due to coking (carbon deposition), poisoning by impurities in the feed, or sintering (agglomeration of catalyst particles at high temperatures).[10]
-
Solution: Implement a catalyst regeneration protocol (see Experimental Protocols). Ensure high purity of all reactants and solvents to prevent poisoning.[10]
-
-
Poor Mixing: In liquid-phase reactions, inefficient mixing can lead to localized temperature gradients and concentration imbalances, promoting side reactions.
-
Impure Reagents: The purity of starting materials like formaldehyde and acetaldehyde is crucial. Impurities can lead to the formation of unwanted side products.[11]
-
Solution: Use reagents of the highest possible purity and ensure they are properly stored.
-
Q2: How can I minimize the formation of 3-ethylpyridine and other byproducts?
A2: Reducing byproduct formation is key to improving product purity and yield.
-
Control Molar Ratios: The ratio of reactants is critical. For the synthesis involving formaldehyde and paracetaldehyde, maintaining a molar ratio between 0.7 and 1.4 (formaldehyde to paracetaldehyde) is recommended to optimize selectivity towards this compound.[3]
-
Optimize Residence Time: In continuous flow reactions, the time reactants spend in the reactor influences the product distribution. A shorter residence time (e.g., 10-30 minutes) can sometimes minimize the formation of secondary products.[3][4]
-
Catalyst Selection: The choice of catalyst has a significant impact. Zeolite catalysts like HZSM-5 have been shown to offer good selectivity in gas-phase syntheses.[7][12]
-
Purification Strategy: If byproduct formation is unavoidable, effective purification is necessary. Acid-base extraction is a common technique, where the basic pyridine products are extracted into an acidic aqueous layer and then recovered.[11] Fractional distillation can also be used to separate products with different boiling points.
Q3: My catalyst's performance is declining over time. What is happening and how can I fix it?
A3: Catalyst deactivation is a common problem in continuous or repeated batch reactions. The primary causes are:
-
Coking: Carbonaceous materials deposit on the catalyst surface, blocking active sites.[10][13] This is common in high-temperature gas-phase reactions.
-
Poisoning: Impurities in the reactant feed (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites.[10] The pyridine product itself can sometimes act as a poison.
-
Sintering: Exposure to excessively high temperatures can cause the catalyst support or active metal particles to agglomerate, reducing the active surface area.[10]
Solutions:
-
Regeneration: For deactivation by coking, an oxidative regeneration process can often restore activity. This involves carefully burning off the carbon deposits in a controlled stream of diluted air (see Experimental Protocols).[10]
-
Feed Purification: Ensure all reactants and carrier gases are free from known catalyst poisons.
-
Temperature Control: Avoid temperature spikes above the recommended operating range to prevent sintering.
Q4: The reaction is highly exothermic and difficult to control. What safety precautions should I take?
A4: Exothermic reactions pose significant safety risks, including thermal runaway. To manage this:
-
Slow Reagent Addition: Add one of the key reactants dropwise or via a syringe pump to control the rate of heat generation.[11]
-
Efficient Cooling: Use an appropriate cooling bath (e.g., ice-water, cryostat) to maintain the target temperature and dissipate the heat generated.[11]
-
Dilution: Running the reaction at a lower concentration can help moderate the exotherm by increasing the thermal mass of the solvent.[11]
-
Continuous Flow Reactors: For industrial-scale or highly exothermic processes, continuous flow reactors provide superior heat transfer and temperature control, making them inherently safer.[11]
Data Presentation
Table 1: Optimized Conditions for Liquid-Phase this compound Synthesis Source: Data compiled from patents describing the synthesis from formaldehyde, paracetaldehyde, ammonia, and acetic acid.[3][4]
| Parameter | Optimized Value/Range | Purpose |
| Reaction Temperature | 260 - 300 °C (e.g., 278 °C) | Optimizes reaction rate and selectivity |
| Reaction Pressure | 30 - 130 bar (e.g., 100 bar) | Maintains liquid phase, influences kinetics |
| Molar Ratio (Formaldehyde:Paracetaldehyde) | 0.7 - 1.4 Mol/Mol | Controls product distribution, minimizes byproducts |
| Ammonia Concentration | 10 - 20 weight-% | Acts as the nitrogen source for the pyridine ring |
| Acetic Acid Concentration | 4 - 20 weight-% | Serves as a catalyst |
| Retention Time (Continuous) | 10 - 30 minutes (e.g., 20 min) | Balances conversion with byproduct formation |
| Reported Yield | ~64.6% (3-Picoline) | Based on formaldehyde |
| Main Byproduct Yield | ~3.5% (3-Ethylpyridine) | Based on acetaldehyde |
Experimental Protocols
Protocol 1: Continuous Liquid-Phase Synthesis of this compound
This protocol is based on a continuously operated process described in the literature.[3][4]
Materials:
-
Catalyst Solution: 75 wt-% water, 15 wt-% ammonia, 10 wt-% acetic acid
-
Reactant 1: Paracetaldehyde
-
Reactant 2: Formalin solution (e.g., 37.4 wt-%)
-
Reactor System: A 100-liter continuous flow-through stirrer vessel or loop reactor capable of handling high pressure (130 bar) and temperature (300°C).
Procedure:
-
System Preparation: Pressurize the reactor system to the target pressure (e.g., 100 bar) with an inert gas and pre-heat to the reaction temperature (e.g., 278°C).
-
Catalyst Feed: Continuously pump the catalyst solution into the reactor at a determined flow rate (e.g., 261 kg/h ).
-
Reactant Feed: Simultaneously and continuously, pump the paracetaldehyde (e.g., 13 kg/h ) and formalin solution (e.g., 26.8 kg/h ) into the reactor using separate high-pressure pumps.
-
Reaction: Maintain a constant temperature and pressure. The residence time should be controlled by the reactor volume and total feed flow rate to be within the 10-30 minute range (e.g., 20 minutes).
-
Product Collection: The crude solution exiting the reactor is collected for analysis and purification.
-
Analysis: The concentration of this compound and byproducts in the crude solution is determined via gas chromatography (GC).
-
Purification: The this compound is separated from the reaction mixture, unreacted starting materials, and byproducts, typically through rectification or extraction.[4]
Protocol 2: Oxidative Regeneration of a Deactivated Catalyst
This is a general procedure for regenerating a catalyst deactivated by coking.[10]
Caution: The oxidation of carbon is exothermic. A slow heating rate and dilute oxidant are critical to avoid overheating, which can cause irreversible catalyst sintering.
Procedure:
-
Preparation: Place the dried, deactivated catalyst in a tube furnace.
-
Inert Purge: Purge the furnace with an inert gas (e.g., nitrogen) to remove any residual flammable vapors.
-
Oxidation: Switch the gas flow to a stream of diluted air or oxygen in nitrogen (e.g., 5% O₂ in N₂).
-
Heating Ramp: Slowly ramp the temperature to 250-300°C and hold for 2-4 hours. The exact temperature and time will depend on the specific catalyst and extent of coking.
-
Cooling: After the oxidative treatment, cool the catalyst to room temperature under a continued stream of inert gas.
-
Reduction (if applicable): If the catalyst contains metal oxides that need to be in a reduced state for activity (e.g., Palladium), a reduction step is necessary. Switch the gas to a diluted hydrogen stream (e.g., 5% H₂ in N₂) and heat to 150-200°C for 2-4 hours.
-
Final Cooling: Cool the catalyst to room temperature under an inert atmosphere. The regenerated catalyst should be stored under inert conditions until use.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20110003997A1 - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 4. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 5. CN102249989A - Method for preparing this compound by utilizing acrolein - Google Patents [patents.google.com]
- 6. CN102471268A - Process for the selective preparation of this compound from acrolein and one or more ammonium salts dissolved in water - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. US4086237A - Method of preparing 3-methyl pyridine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Reducing 3-ethylpyridine byproduct in 3-picoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-picoline. The primary focus is on mitigating the formation of the common byproduct, 3-ethylpyridine.
Troubleshooting Guide: Reducing 3-Ethylpyridine Formation
High levels of 3-ethylpyridine byproduct can compromise the yield and purity of 3-picoline. This guide addresses common issues and provides actionable solutions.
| Issue ID | Problem | Potential Cause | Recommended Action |
| EP-01 | High 3-Ethylpyridine Content in Product | Inappropriate Reaction Temperature: Higher temperatures can promote side reactions, including the formation of precursors to 3-ethylpyridine. | Optimize the reaction temperature. For the liquid-phase synthesis using acetaldehyde and formaldehyde, temperatures between 260-300°C are recommended, with a narrower range of 270-280°C being optimal for minimizing 3-ethylpyridine.[1][2] |
| EP-02 | Inconsistent 3-Picoline to 3-Ethylpyridine Ratio | Fluctuations in Reactant Molar Ratios: The stoichiometry of the reactants is critical. An excess of acetaldehyde or its precursors can lead to increased 3-ethylpyridine formation. | Maintain a strict molar ratio of formaldehyde to acetaldehyde between 0.7 and 1.4.[1][2] For syntheses involving acrolein, ensure a consistent and optimized feed rate to prevent localized excess of reactants that might lead to side reactions. |
| EP-03 | Elevated Byproduct Formation with Zeolite Catalysts | Inadequate Catalyst Acidity: The balance between Brønsted and Lewis acid sites on the catalyst surface significantly influences selectivity. An imbalance can favor pathways leading to byproducts. | Select a catalyst with a balanced Brønsted/Lewis acid site ratio. For Y-type zeolites, a ratio close to 1 has been shown to favor 3-picoline selectivity.[3][4] Modification of zeolites, for instance with zinc, can alter the acid strength and improve selectivity.[4] |
| EP-04 | Suboptimal Yield of 3-Picoline | Incorrect Ammonia Concentration: The concentration of the ammonia source is a key parameter in the cyclization reaction. | For liquid-phase synthesis, maintain an ammonia concentration of 10-20% by weight.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the most likely mechanism for the formation of 3-ethylpyridine in the synthesis of 3-picoline?
A1: The formation of 3-ethylpyridine is most prominently documented in the Chichibabin pyridine synthesis utilizing acetaldehyde, formaldehyde, and ammonia.[5] In this process, it is understood that two molecules of acetaldehyde and one molecule of formaldehyde react with ammonia to form the pyridine ring. A plausible side reaction involves the condensation of three molecules of acetaldehyde with ammonia, leading to the formation of 2,4,6-collidine, which can then undergo further reactions or rearrangements.
In the synthesis of 3-picoline from acrolein and ammonia, the formation of 3-ethylpyridine is less direct. However, it is known that under certain catalytic conditions, acrolein can undergo cracking to produce acetaldehyde and formaldehyde.[3] This in-situ generated acetaldehyde can then participate in side reactions, leading to the formation of 3-ethylpyridine through a pathway similar to the one described above.
Q2: How does the choice of catalyst impact the selectivity of 3-picoline over 3-ethylpyridine?
A2: The catalyst plays a crucial role in determining the product distribution. For syntheses employing zeolite catalysts, the acidic properties are paramount. The ratio of Brønsted to Lewis acid sites influences the reaction pathway. A balanced ratio is often desirable for maximizing 3-picoline yield.[3][4] Lewis acid sites are believed to be more selective for the formation of pyridine, while a combination of Brønsted and Lewis sites is necessary for the overall cyclization process.[3] Modification of zeolites with metals like zinc can alter the acidity and pore structure, thereby enhancing the selectivity towards 3-picoline.[4]
Q3: Can the reaction phase (gas vs. liquid) affect the formation of 3-ethylpyridine?
A3: Yes, the reaction phase can significantly influence byproduct formation. Gas-phase synthesis, typically conducted at higher temperatures (350-500 °C) over solid catalysts like modified alumina or silica, can lead to a different product distribution compared to liquid-phase synthesis.[5] The liquid-phase process, as described in some patents, allows for better control of reaction parameters such as temperature and pressure, which can be optimized to minimize the formation of 3-ethylpyridine.[1][2] For instance, a liquid-phase reaction at 278°C and 100 bar has been shown to achieve a 3-picoline yield of 64.6% with only a 3.5% yield of 3-ethylpyridine.[1]
Quantitative Data on Byproduct Formation
The following table summarizes quantitative data on the yield of 3-picoline and the byproduct 3-ethylpyridine from a liquid-phase synthesis process.
| Catalyst System | Reactants | Temperature (°C) | Pressure (bar) | 3-Picoline Yield (%) | 3-Ethylpyridine Yield (%) | Reference |
| Ammonium Acetate | Acetaldehyde, Formaldehyde, Ammonia | Not Specified | Not Specified | 44 | 18 | [1] |
| Acetic Acid/Ammonia | Paracetaldehyde, Formalin | 278 | 100 | 64.6 | 3.5 | [1] |
Experimental Protocols
Protocol 1: Liquid-Phase Synthesis of 3-Picoline with Reduced 3-Ethylpyridine Formation[1]
This protocol is based on a continuous liquid-phase process designed to optimize the yield of 3-picoline while minimizing the formation of 3-ethylpyridine.
Materials:
-
Paracetaldehyde
-
Formalin solution (37.4 wt%)
-
Catalyst solution: 75 wt% water, 15 wt% ammonia, 10 wt% acetic acid
Equipment:
-
High-pressure pumps
-
High-pressure reactor
Procedure:
-
Continuously feed the catalyst solution into the reactor at a rate of 261 kg/h using a high-pressure pump.
-
Simultaneously and continuously, feed paracetaldehyde at a rate of 13 kg/h and the formalin solution at a rate of 26.8 kg/h into the reactor using separate high-pressure pumps.
-
Maintain the reactor temperature at 278°C and the pressure at 100 bar.
-
Ensure a retention time of 20 minutes within the reactor.
-
The resulting crude solution contains 3-picoline and 3-ethylpyridine, which can be separated by distillation.
Visualizations
Caption: Plausible reaction pathways for the formation of 3-picoline and 3-ethylpyridine.
Caption: Troubleshooting workflow for reducing 3-ethylpyridine byproduct.
References
- 1. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 2. US20110003997A1 - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 3. Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine and 3-Picoline from Acrol… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting low yield in 3-Methylpyridine N-oxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylpyridine N-oxide. The information herein is designed to address common issues encountered during experimentation, with a focus on improving reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound N-oxide?
A1: The most prevalent methods for the synthesis of this compound N-oxide (also known as 3-picoline N-oxide) involve the N-oxidation of this compound.[1] Key methods include oxidation with hydrogen peroxide in glacial acetic acid, catalytic oxidation using various catalysts, and oxidation with peracetic acid.[1] The choice of method can significantly impact yield, purity, and scalability.
Q2: What is a typical reported yield for the synthesis of this compound N-oxide?
A2: Reported yields for this compound N-oxide synthesis vary depending on the method. The classical approach using hydrogen peroxide in glacial acetic acid typically yields between 73-77%.[1][2] Catalytic methods, particularly those utilizing microreactors, have been reported to achieve yields of over 90%.[1][3]
Q3: How can I monitor the progress of the N-oxidation reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the spot of the reaction mixture to that of the starting material (this compound), you can observe the consumption of the reactant and the formation of the more polar N-oxide product.
Q4: What are the common impurities I might encounter in my final product?
A4: Common impurities may include unreacted this compound, residual acetic acid or other solvents, and byproducts from side reactions.[4] Over-oxidation, though less common for this specific molecule, can also lead to undesired products.
Q5: How should this compound N-oxide be purified?
A5: Purification typically involves removing excess acetic acid and water under reduced pressure.[2] The crude product can then be further purified by distillation under vacuum.[2] Recrystallization can also be an effective method for achieving high purity.
Troubleshooting Guide: Low Yield
Low yield is a frequent challenge in the synthesis of this compound N-oxide. The following guide provides a structured approach to identifying and resolving potential issues.
| Observation/Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive or insufficient oxidizing agent.- Incorrect reaction temperature.- Poor quality of starting material (this compound). | - Use a fresh, properly stored oxidizing agent (e.g., 30% hydrogen peroxide).- Ensure the reaction is maintained at the optimal temperature (e.g., 70 ± 5 °C for the acetic acid method).[1][2]- Use freshly distilled this compound.[2] |
| Significant Amount of Unreacted Starting Material | - Insufficient reaction time.- Inadequate mixing.- Insufficient amount of oxidizing agent. | - Extend the reaction time. The classical method often requires 24 hours.[1][2]- Ensure vigorous and constant stirring throughout the reaction.- Re-evaluate the stoichiometry and ensure a slight excess of the oxidizing agent is used. |
| Product Degradation (Darkening of Reaction Mixture) | - Excessive reaction temperature.- Prolonged reaction time at elevated temperatures. | - Carefully control the internal reaction temperature using an oil bath.[2]- Monitor the reaction progress and stop it once the starting material is consumed to avoid over-heating. |
| Formation of Side Products | - Non-selective oxidation.- Contaminants in the starting materials or solvent. | - Ensure the purity of this compound and the solvent.- Consider alternative, more selective oxidizing agents if side reactions are significant. |
| Difficult Product Isolation | - Incomplete removal of acetic acid/water.- Product loss during workup. | - Ensure complete removal of volatile components under reduced pressure.[2]- Optimize the extraction and distillation procedures to minimize loss. |
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for different methods of this compound N-oxide synthesis.
| Method | Oxidizing Agent | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |
| Classical Oxidation | 30% Hydrogen Peroxide | None | Glacial Acetic Acid | 70 ± 5 | 24 | 73 - 77 | [1][2] |
| Catalytic Oxidation (Microreactor) | 27-35% Hydrogen Peroxide | Phosphomolybdic acid / Molybdenum trioxide | None (neat) | 80 - 90 | ~0.8 - 2.6 | 90.7 - 91.0 | [1][3] |
| Catalytic Oxidation (Batch) | Aqueous Hydrogen Peroxide | Phosphotungstic acid | None (neat) | 130 | Not Specified | > 98 | [1] |
Experimental Protocols
Method 1: Oxidation with Hydrogen Peroxide in Glacial Acetic Acid
This procedure is adapted from a well-established method.[1][2]
-
Preparation: In a 2-liter round-bottomed flask, prepare a mixture of 600–610 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled this compound.[2]
-
Addition of Oxidant: To this solution, add 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide with shaking.[2] A large amount of heat is liberated during this step.
-
Reaction: Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5 °C.[2]
-
Workup: Remove the excess acetic acid and water under reduced pressure (30 mm.).[2]
-
Purification: The crude product is then purified by vacuum distillation to yield 175–180 g (73–77%) of this compound-1-oxide.[2]
Method 2: Catalytic Oxidation in a Microreactor
This method utilizes a microreactor for enhanced efficiency and safety.[3]
-
Feed Solution A: Prepare a feed solution by mixing 240g of this compound with 9.6g of a catalyst (a 1:1 mass ratio of phosphomolybdic acid and molybdenum trioxide).[3]
-
Feed Solution B: Prepare a second feed solution of 275g of 35wt% hydrogen peroxide, stabilized to pH 4 with a phosphate buffer.[3]
-
Reaction: Heat the microreactor to 90°C.[3] Feed solution A and B are introduced into the micromixer at flow rates of 50mL/min and 5mL/min, respectively.[3]
-
Residence Time: The residence time in the microreactor is approximately 6 minutes.[3]
-
Yield: This method has been reported to achieve a yield of 90.7%.[3]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound N-oxide synthesis.
Caption: General reaction pathway for the N-oxidation of this compound.
References
Technical Support Center: Palladium-Catalyzed Pyridine Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during palladium-catalyzed pyridine synthesis, with a focus on catalyst deactivation. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of palladium catalyst deactivation in pyridine synthesis? A1: Deactivation of palladium catalysts during pyridine synthesis typically occurs through four main pathways:
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Poisoning: The nitrogen atom of the pyridine ring, or other nitrogen-containing impurities, acts as a strong Lewis base, coordinating tightly to the palladium's active sites.[1] This blocks the sites required for the catalytic cycle, effectively poisoning the catalyst. The pyridine product itself can also act as a poison, leading to product inhibition.[1][2][3]
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Coking: Carbonaceous materials, or "coke," can deposit on the catalyst's surface, physically blocking the active sites.[2][4]
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Sintering: Exposure to excessively high temperatures can cause the small palladium nanoparticles to agglomerate into larger, less active particles, which reduces the available catalytic surface area.[2][4]
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Leaching: The active palladium species can detach from the support material (like carbon) and dissolve into the reaction solution, where it may subsequently deactivate or precipitate as inactive palladium black.[2]
Q2: How can I distinguish between catalyst poisoning and coking? A2: Poisoning is a chemical deactivation where species bind to active sites, while coking is a physical blockage. A key indicator of pyridine-related poisoning is when a reaction performs well with non-pyridine substrates but fails or slows significantly with pyridine-containing ones.[1] Coking is more common at higher temperatures and can sometimes be reversed by oxidative regeneration to burn off the carbon deposits.[2][4]
Q3: What does the formation of a black precipitate (palladium black) signify? A3: The formation of a black precipitate often indicates that the active Pd(0) species has agglomerated and precipitated out of the solution.[2] This is a form of deactivation, as the palladium is no longer effectively dispersed and available for catalysis. This can be a consequence of catalyst leaching from a heterogeneous support.[2]
Q4: Can a deactivated palladium catalyst be regenerated and reused? A4: Yes, depending on the deactivation mechanism, regeneration is often possible. Catalysts deactivated by coking or poisoning can frequently be regenerated through oxidative and reductive treatments.[2][5] However, deactivation by sintering, which involves the irreversible agglomeration of metal particles, is generally not reversible, and a new batch of catalyst is required.[2]
Troubleshooting Guides
Q5: My reaction starts but then slows down or stops completely. What is the likely cause? A5: This pattern strongly suggests product inhibition, a form of catalyst poisoning where the synthesized pyridine product binds to the catalyst's active sites and inhibits further reaction.[1][2] To troubleshoot this, you can try running the reaction to a lower conversion to minimize product accumulation or, if feasible, devise a method to remove the product from the reaction mixture as it forms.[1][2]
Q6: My reaction yield is consistently low, even with fresh catalyst. What should I investigate? A6: If you are experiencing low yields, a systematic approach is recommended. Key areas to investigate include:
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Purity of Reagents: Ensure all starting materials and solvents are free of potential catalyst poisons, especially nitrogen-containing impurities.[1][6]
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Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to low yields. Higher temperatures can accelerate not only the reaction but also deactivation processes like sintering.[2][6]
-
Catalyst Activity: Confirm that the catalyst is fresh and has been properly handled and activated. The choice of catalyst and ligands can also significantly impact the yield.[6]
Q7: How do I know if the catalyst itself is the problem? A7: There are several key indicators that point towards catalyst deactivation:
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The reaction fails with pyridine-containing substrates but works with other, non-coordinating substrates.[1]
-
A noticeable change in the color of the reaction mixture may indicate the formation of inactive catalyst species.[1]
-
The appearance of a black precipitate suggests catalyst agglomeration.[2]
-
The reaction stalls before completion, which could be due to product inhibition.[2]
Data Presentation
Table 1: General Parameters for Pd/C Catalyst Regeneration
| Step | Agent | Temperature Range (°C) | Duration (hours) | Purpose |
| Oxidative Treatment | Diluted Air (e.g., 5% O₂ in N₂) | 250 - 300 | 2 - 4 | To burn off carbonaceous deposits (coke).[2] |
| Reduction (Re-activation) | Diluted Hydrogen (e.g., 5% H₂ in N₂) | 150 - 200 | 2 - 4 | To reduce the oxidized palladium (PdO) back to its active Pd(0) state.[2] |
Table 2: Common Analytical Techniques for Characterizing Deactivated Catalysts
| Technique | Information Obtained | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the oxidation state of palladium and identifies surface poisons. | [3][7] |
| Transmission Electron Microscopy (TEM) | Visualizes palladium nanoparticle size and dispersion to detect sintering or agglomeration. | [7][8] |
| X-ray Diffraction (XRD) | Identifies the crystalline structure of palladium species (e.g., Pd vs. PdO) and detects large agglomerated particles. | [7] |
| Temperature-Programmed Desorption (TPD) | Studies the adsorption/desorption behavior of molecules like pyridine on the catalyst surface. | [8] |
| In Situ X-ray Absorption Spectroscopy (XAS) | Monitors changes in the palladium oxidation state and coordination environment in real-time during the reaction. | [9][10] |
Mandatory Visualization
Caption: Primary pathways leading to palladium catalyst deactivation.
Caption: A workflow for troubleshooting poor performance in catalytic reactions.
Caption: Experimental workflow for the regeneration of a Pd/C catalyst.
Experimental Protocols
Protocol 1: General Regeneration of Deactivated Palladium on Carbon (Pd/C)
This protocol provides a general guideline for regenerating a Pd/C catalyst suspected of deactivation by coking or poisoning.[2]
-
Catalyst Recovery: After the reaction, carefully filter the mixture to separate the solid Pd/C catalyst. Using a pad of Celite can help ensure the complete recovery of the fine powder.
-
Washing: Wash the recovered catalyst sequentially with the reaction solvent, followed by deionized water, and finally with a low-boiling organic solvent (e.g., methanol or acetone) to remove adsorbed impurities.
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Drying: Dry the washed catalyst in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Oxidative Regeneration: Place the dried, deactivated catalyst in a tube furnace. Pass a stream of diluted air (e.g., 5% O₂ in N₂) over the catalyst. Slowly increase the temperature to 250-300 °C and hold for 2-4 hours. Caution: The oxidation of carbonaceous material is exothermic.
-
Reduction (Re-activation): After the oxidative treatment, cool the catalyst under an inert gas (e.g., nitrogen). To restore catalytic activity, the resulting palladium oxide (PdO) must be reduced back to Pd(0). In the same furnace, switch the gas flow to a stream of diluted hydrogen (e.g., 5% H₂ in N₂). Slowly heat the catalyst to 150-200 °C and hold for 2-4 hours.
-
Storage: Cool the catalyst to room temperature under an inert gas atmosphere. The regenerated catalyst should be stored under an inert atmosphere until its next use.
Protocol 2: Characterization of Deactivated Catalyst by Temperature-Programmed Desorption (TPD) of Pyridine
This method helps to probe the acidic sites and the strength of interaction between pyridine and the catalyst surface.[1]
-
Sample Preparation: Place a known weight of the deactivated catalyst in the TPD analyzer sample tube.
-
Pre-treatment/Reduction: Heat the catalyst under a flow of hydrogen or an inert gas to a specified temperature to clean the surface and reduce the metal sites. Cool the sample to the desired adsorption temperature.
-
Pyridine Adsorption: Introduce a flow of a dilute mixture of pyridine in an inert gas (e.g., helium) over the catalyst at a suitable temperature (e.g., 100-150 °C) until the surface is saturated.
-
Purging: Purge the sample with the inert gas at the same temperature to remove any physisorbed (weakly bound) pyridine.
-
Temperature-Programmed Desorption: Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous flow of the inert gas.
-
Analysis: Use a mass spectrometer or thermal conductivity detector to monitor the concentration of pyridine desorbing from the catalyst surface as a function of temperature. The resulting desorption profile provides information about the nature and strength of the binding sites.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Improving space-time yield in 3-picoline production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-picoline, a crucial intermediate in the pharmaceutical and agricultural industries.[1][2] The information is tailored for researchers, scientists, and drug development professionals aiming to improve the space-time yield of their production processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 3-picoline?
A1: The main industrial production methods for 3-picoline involve the vapor-phase reaction of aldehydes or ketones with ammonia over a catalyst.[3][4] The two most common routes are:
-
Reaction of Acetaldehyde and Formaldehyde with Ammonia: This is a widely used method, often employing a catalyst like aluminum silicate in a fixed-bed or fluidized-bed reactor at elevated temperatures (around 400°C).[5]
-
Reaction of Acrolein with Ammonia: This route also utilizes a catalyst, typically an acid catalyst, in the vapor phase to produce 3-picoline.[6] To mitigate the issue of acrolein polymerization, precursors like acrolein dimethyl acetal or acrolein diethyl acetal can be used.[7][8]
Q2: My 3-picoline yield is consistently low. What are the initial parameters I should investigate?
A2: Low yields in 3-picoline synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and the molar ratio of reactants are critical. Optimization of these parameters is often necessary for different catalysts and reactor setups. For instance, in the synthesis from acrolein and ammonia, increasing the reaction temperature and the ammonia-to-acrolein molar ratio can improve the formation of pyridine compounds.[9]
-
Catalyst Activity: The performance of your catalyst is paramount. Catalyst deactivation due to coking (carbon deposition) or poisoning can significantly reduce yields.[10] Ensure the catalyst is fresh or has been properly regenerated. The type of catalyst and its specific properties, such as acidity and pore structure, also have a major influence on both yield and selectivity.[7][11]
-
Purity of Starting Materials: Impurities in your reactants (e.g., acetaldehyde, formaldehyde, acrolein, ammonia) can lead to side reactions and the formation of unwanted byproducts, thereby lowering the yield of 3-picoline. Always ensure the purity of your reagents.
-
Reactor Efficiency: Inefficient mixing or heat transfer within the reactor can lead to localized "hot spots" or "cold spots," promoting side reactions or incomplete conversion. For continuous processes, the residence time of the reactants in the catalyst bed is also a crucial parameter to optimize.[3]
Q3: I am observing a high proportion of pyridine and other picoline isomers as byproducts. How can I improve the selectivity towards 3-picoline?
A3: Improving selectivity is a common challenge. Here are some strategies:
-
Catalyst Selection and Modification: The choice of catalyst is the most critical factor influencing selectivity. For example, in the reaction of acetaldehyde and formaldehyde with ammonia, certain catalysts can suppress the formation of 2-picoline and 4-picoline in favor of 3-picoline.[5] Zeolites, particularly modified ZSM-5, have shown promise in selectively producing 3-picoline.[7][9][12] Modifying catalysts with metals like zinc can also enhance selectivity.[7][11]
-
Adjusting Reactant Ratios: The molar ratio of the reactants can significantly impact the product distribution. For the acetaldehyde/formaldehyde route, adjusting the ratio of these two aldehydes is a key parameter for optimizing 3-picoline selectivity.[5]
-
Optimizing Reaction Temperature: Temperature can influence the relative rates of the various reactions occurring. A thorough investigation of the reaction temperature profile is recommended to find the optimal point for 3-picoline formation while minimizing byproduct synthesis.
Q4: Polymerization of my aldehyde reactants is a significant issue. How can this be prevented?
A4: Aldehyde polymerization, especially with acrolein, is a major drawback that can lead to reactor fouling and low yields.[8] To address this:
-
Use of Acrolein Acetals: A highly effective strategy is to use acrolein acetals, such as acrolein dimethyl acetal or acrolein diethyl acetal, as the starting material instead of acrolein.[7][8] This approach has been shown to completely solve the polymerization problem.[8]
-
Process Conditions: Maintaining a consistent and appropriate temperature profile within the reactor is crucial. Running the reaction in the gas phase can also help to minimize polymerization compared to liquid-phase reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Space-Time Yield | 1. Suboptimal reaction conditions (temperature, pressure, flow rate).2. Catalyst deactivation.3. Inefficient reactor design (poor mixing, heat transfer).4. Low concentration of reactants. | 1. Systematically vary reaction parameters to find the optimum.2. Regenerate or replace the catalyst. Investigate the cause of deactivation (e.g., coking, poisoning).3. Consider using a different reactor type, such as a loop-reactor or jet-loop-reactor, for more intensive mixing and better heat/mass transfer.[3][4]4. Increase reactant concentration, being mindful of potential side reactions or safety limits. |
| Poor Selectivity (High byproduct formation) | 1. Incorrect catalyst or catalyst with suboptimal properties.2. Non-ideal reactant molar ratios.3. Reaction temperature is too high or too low. | 1. Experiment with different catalysts, such as modified zeolites (e.g., ZnO/HZSM-5, Mg-ZSM-5).[7][9]2. Perform a study to optimize the molar ratios of the reactants (e.g., acetaldehyde to formaldehyde).[5]3. Conduct a temperature screening to identify the optimal range for 3-picoline selectivity. |
| Rapid Catalyst Deactivation | 1. Coking due to polymerization of reactants or products.2. Poisoning of catalyst active sites by impurities in the feed.3. Sintering of the catalyst at high temperatures. | 1. Use acrolein acetals instead of acrolein to prevent polymerization.[8] Periodically regenerate the catalyst through controlled oxidation to burn off coke.2. Ensure high purity of all reactants.3. Operate within the recommended temperature range for the catalyst to avoid thermal degradation. |
| Reactor Fouling/Plugging | 1. Polymerization of aldehydes.2. Deposition of solid byproducts or coke. | 1. Switch to using acrolein acetals.[8]2. Optimize reaction conditions to minimize byproduct formation. Implement a regular reactor cleaning and catalyst regeneration schedule. |
| Inconsistent Product Quality | 1. Fluctuations in reaction conditions (temperature, pressure, feed rates).2. Variability in the quality of raw materials.3. Inefficient product separation and purification. | 1. Implement robust process control to maintain stable operating conditions.2. Source high-purity, consistent-quality raw materials.3. Optimize the distillation or other separation processes to effectively remove impurities and byproducts. The separation of 3-picoline from 4-picoline can be particularly challenging due to their close boiling points.[13] |
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for 3-Picoline Synthesis
| Catalyst System | Reactants | Reaction Temperature (°C) | Key Findings | Reference |
| HF/MgZSM-5 | Acrolein, Ammonia | Optimized conditions | Total yield of 68% (36% 3-picoline, 30% pyridine). | [9] |
| ZnO/HZSM-5-At-acid | Acrolein dimethyl acetal, Ammonia | Not specified | Showed high stability and was a promising catalyst. | [7] |
| La- and KF-modified Y zeolites | Acrolein diethyl acetal, Water, Ammonia | Not specified | Modification enhanced catalytic activities compared to pure Y zeolite. | [10] |
| Aluminum Silicate | Acetaldehyde, Formaldehyde, Ammonia | ~400 | A common catalyst for this gas-phase reaction. | [5] |
| WZSM-5 | Acetaldehyde, Formaldehyde, Ammonia | 420 | Total yield of pyridine and 3-picoline was 78.3 wt.%. | [14] |
Table 2: Influence of Reaction Parameters on 3-Picoline Yield (Liquid-Phase Synthesis)
| Parameter | Value | 3-Picoline Yield (%) | Byproduct (3-ethylpyridine) Yield (%) | Reference |
| Reaction Temperature | 278 °C | 64.6 (based on formaldehyde) | 3.5 (based on acetaldehyde) | [3][4] |
| Reactor Pressure | 100 bar | [3][4] | ||
| Retention Time | 20 minutes | [3][4] | ||
| Ammonia Concentration | 15 weight-% | [3] | ||
| Acetic Acid Concentration | 10 weight-% | [3] |
Experimental Protocols
Protocol 1: Gas-Phase Synthesis of 3-Picoline from Acrolein Diethyl Acetal and Ammonia
This protocol is based on the general principles described for zeolite-catalyzed reactions.
1. Catalyst Preparation (Example: ZnO/HZSM-5)
-
Prepare HZSM-5 zeolite with a specific Si/Al ratio.
-
Impregnate the HZSM-5 with a solution of a zinc salt (e.g., zinc nitrate).
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Dry the impregnated zeolite, followed by calcination at a high temperature (e.g., 500-600°C) to convert the zinc salt to zinc oxide.
-
Characterize the catalyst for properties such as surface area, pore size distribution, and acidity.
2. Reaction Setup
-
A fixed-bed reactor is typically used for this gas-phase reaction.[7][10]
-
Pack a specific amount of the prepared catalyst into the reactor.
-
Install the reactor in a furnace with precise temperature control.
-
Connect feed lines for acrolein diethyl acetal, ammonia, and a carrier gas (e.g., nitrogen). The reactants are vaporized before entering the reactor.
-
Connect the reactor outlet to a condensation system (e.g., a cold trap) to collect the liquid products.
3. Reaction Procedure
-
Heat the reactor to the desired reaction temperature (e.g., 400-500°C) under a flow of carrier gas.
-
Introduce the vaporized reactants (acrolein diethyl acetal and ammonia) into the reactor at a specific molar ratio and flow rate.
-
Maintain the reaction at a constant temperature and pressure.
-
Collect the liquid product mixture in the cold trap.
-
Analyze the product mixture using gas chromatography (GC) to determine the conversion of reactants and the selectivity to 3-picoline and other products.
Protocol 2: Liquid-Phase Synthesis of 3-Picoline from Formaldehyde, Paracetaldehyde, and Ammonia
This protocol is based on the continuous process described in patent literature.[3][4]
1. Reactant and Catalyst Solution Preparation
-
Prepare a catalyst solution consisting of water, ammonia, and acetic acid at the desired weight percentages (e.g., 75% water, 15% ammonia, 10% acetic acid).[3]
-
Prepare separate feeds of paracetaldehyde and a formalin solution (e.g., 37.4 weight-% formaldehyde).[3]
2. Reaction Setup
-
A continuous reactor with a high degree of mixing, such as a loop-reactor or jet-loop-reactor, is recommended.[3][4]
-
The reactor should be capable of operating at high temperatures (e.g., 260-300°C) and pressures (e.g., 30-130 bar).[3][4]
-
Use high-pressure pumps to continuously feed the catalyst solution and reactants into the reactor.
3. Reaction Procedure
-
Heat the reactor to the target temperature (e.g., 278°C) and pressurize it to the desired level (e.g., 100 bar).[3][4]
-
Continuously pump the catalyst solution, paracetaldehyde, and formalin solution into the reactor at specified flow rates to achieve the desired molar ratios and residence time (e.g., 20 minutes).[3][4]
-
Continuously withdraw the crude product solution from the reactor.
-
Analyze the crude solution via gas chromatography to quantify the amounts of 3-picoline and byproducts like 3-ethylpyridine.[3][4]
4. Product Isolation
-
The 3-picoline can be isolated from the aqueous reaction mixture by extraction with an organic solvent (e.g., methylene chloride) followed by distillation.[5]
Visualizations
Caption: Gas-Phase 3-Picoline Synthesis Workflow.
Caption: Troubleshooting Logic for Low Space-Time Yield.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 4. US20110003997A1 - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 5. US4337342A - Process for the preparation of 3-picoline - Google Patents [patents.google.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Pyridine and 3-Picoline from Acrolein Diethyl Acetal and Ammonia over La- and KF-modified Y Type Zeolite Catalysts [yyhx.ciac.jl.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic N-Oxidation of Pyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing the exothermic nature of pyridine N-oxidation reactions.
Frequently Asked Questions (FAQs)
Q1: What makes the N-oxidation of pyridines an exothermic reaction?
A1: The N-oxidation of pyridines is an exothermic process because the formation of the N-O bond releases a significant amount of energy.[1] The overall enthalpy change (ΔH) of the reaction is negative, meaning that heat is generated.[1] This is due to the high stability of the resulting pyridine N-oxide compared to the reactants.
Q2: What are the primary hazards associated with exothermic pyridine N-oxidation?
A2: The main hazard is the potential for a "thermal runaway" reaction. This occurs when the heat generated by the reaction exceeds the rate at which it can be removed, leading to a rapid increase in temperature and pressure.[2][3] This can cause the reaction mixture to boil violently, potentially leading to a vessel rupture or an explosion. The use of strong oxidizing agents like peroxy acids also introduces the risk of decomposition, which can be accelerated at higher temperatures.[4]
Q3: What are the most common oxidizing agents used for pyridine N-oxidation, and how do they compare in terms of exothermicity?
A3: Common oxidizing agents include hydrogen peroxide (often in acetic acid), meta-chloroperoxybenzoic acid (m-CPBA), and peracetic acid.[5][6] Peroxy acids like m-CPBA and peracetic acid are generally more reactive and can lead to more vigorous exotherms compared to hydrogen peroxide.[5] The choice of oxidant can significantly impact the reaction's safety and should be carefully considered based on the substrate and scale.[5]
Q4: Are there safer alternatives to traditional batch reaction setups for controlling the exotherm?
A4: Yes, continuous flow microreactors offer a significantly safer approach for conducting highly exothermic reactions like pyridine N-oxidation.[3] The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat dissipation, preventing the buildup of heat and minimizing the risk of a thermal runaway.[3] This technology allows for precise temperature control, making the process more predictable and scalable.
Troubleshooting Guides
This section provides solutions to common problems encountered during the N-oxidation of pyridines.
Issue 1: Rapid and Uncontrolled Temperature Increase (Thermal Runaway)
Symptoms:
-
A sudden and sharp rise in the reaction temperature that is difficult to control with the cooling system.
-
Vigorous boiling or outgassing from the reaction vessel.
-
A noticeable increase in pressure in a closed system.
Possible Causes:
-
Rate of addition of the oxidizing agent is too fast.[4]
-
Reaction concentration is too high.[2]
-
The chosen oxidizing agent is too reactive for the substrate under the current conditions.
Solutions:
| Solution | Description |
| Immediate Cooling | Immediately apply maximum cooling to the reaction vessel (e.g., using an ice bath or cryostat). |
| Stop Reagent Addition | Halt the addition of the oxidizing agent immediately. |
| Dilution | If safe to do so, add a pre-cooled, inert solvent to dilute the reaction mixture and help dissipate heat.[2] |
| Emergency Quenching | In extreme cases, a pre-determined and tested quenching agent may need to be added to stop the reaction. This should only be done as a last resort and with extreme caution. |
Issue 2: Incomplete Reaction or Low Yield
Symptoms:
-
TLC or other in-process analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The isolated yield of the pyridine N-oxide is lower than anticipated.
Possible Causes:
-
Insufficient amount of oxidizing agent.
-
Reaction temperature is too low.
-
Poor quality or decomposed oxidizing agent.
-
The pyridine substrate is deactivated by electron-withdrawing groups, making it less reactive.[6]
-
Formation of side products.[7]
Solutions:
| Solution | Description |
| Check Reagent Stoichiometry | Ensure that the correct molar equivalents of the oxidizing agent have been used. It may be necessary to add more oxidant if the reaction has stalled. |
| Increase Reaction Temperature | Gradually increase the reaction temperature while carefully monitoring for any signs of an uncontrolled exotherm. |
| Use a More Potent Oxidizing System | For electron-deficient pyridines, a stronger oxidizing agent or the addition of a catalyst may be required.[8] |
| Verify Reagent Quality | Use a fresh batch of the oxidizing agent or titrate its concentration to ensure it has not decomposed. |
| Optimize Reaction Conditions | Experiment with different solvents, concentrations, and reaction times to find the optimal conditions for your specific substrate. |
Issue 3: Formation of Byproducts
Symptoms:
-
Presence of unexpected spots on the TLC plate.
-
Difficult purification of the desired product.
-
NMR or MS analysis of the crude product shows the presence of impurities.
Possible Causes:
-
Over-oxidation of the pyridine ring or other functional groups on the substrate.
-
Decomposition of the product or starting material at elevated temperatures.
-
Side reactions of the oxidizing agent.[9]
Solutions:
| Solution | Description |
| Control Reaction Temperature | Maintain a consistent and optimal temperature to minimize thermal decomposition and side reactions. |
| Reduce Amount of Oxidant | Use the minimum effective amount of the oxidizing agent to avoid over-oxidation. |
| Choose a Milder Oxidant | Consider using a less reactive oxidizing agent to improve selectivity. |
| Modify Workup Procedure | Ensure that the workup procedure effectively removes unreacted oxidizing agent and byproducts. This may involve washing with a reducing agent solution (e.g., sodium thiosulfate) to quench excess peroxide.[10] |
Data Presentation
The following tables summarize typical quantitative data for common N-oxidation methods.
Table 1: Comparison of Common Oxidizing Agents for Pyridine N-Oxidation
| Oxidizing Agent | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time | Reported Yield Range (%) | Key Safety Considerations |
| m-CPBA | Dichloromethane, Chloroform | 0 to Room Temperature | 1 - 12 hours | 70 - 95% | Shock-sensitive, can be explosive when dry.[3] |
| H₂O₂ / Acetic Acid | Acetic Acid | 70 - 90°C | 6 - 24 hours | 60 - 85% | Strong oxidizer, can cause runaway decomposition.[3] |
| Peracetic Acid | Acetic Acid | 20 - 85°C | 1 - 4 hours | 75 - 90% | Can explode at temperatures above 110°C.[3][4] |
| Oxone® | Methanol/Water | Room Temperature - 50°C | 3 - 18 hours | 80 - 98% | Strong oxidant, handle with care. |
Experimental Protocols
Protocol 1: N-Oxidation of Pyridine using m-CPBA
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve the pyridine substrate (1.0 eq) in dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add solid m-CPBA (1.2-1.5 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted peroxide.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure pyridine N-oxide.
Protocol 2: N-Oxidation of Pyridine using Hydrogen Peroxide and Acetic Acid
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a thermometer, dissolve the pyridine substrate (1.0 eq) in glacial acetic acid.
-
Reagent Addition: To the stirred solution, add 30% aqueous hydrogen peroxide (2.0-3.0 eq) dropwise. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature for 6-24 hours. Monitor the reaction's progress by TLC.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the cooled mixture into a beaker containing a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid. Caution: Vigorous evolution of CO₂ gas will occur.[10]
-
Extraction: Once the pH of the aqueous solution is neutral or slightly basic (pH 7-8), extract the mixture with an organic solvent such as ethyl acetate or DCM.
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as described in Protocol 1.
Mandatory Visualizations
Caption: General experimental workflow for N-oxidation of pyridines.
Caption: Decision tree for managing a thermal runaway event.
References
- 1. monash.edu [monash.edu]
- 2. benchchem.com [benchchem.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [mail.almerja.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges, with a focus on preventing undesired homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem?
A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other to form a symmetrical biaryl byproduct.[1][2] This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled product and the target molecule.[2]
Q2: What are the primary causes of homocoupling in palladium-catalyzed Suzuki reactions?
A2: The main causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[2][4] This Pd(II) species can then react with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[5][6] Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also promote homocoupling.[2][5]
Q3: How can I visually identify if homocoupling is a significant issue in my reaction?
A3: Homocoupling can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture by techniques like TLC, GC, or LC-MS.[2] This byproduct will have a molecular weight corresponding to the dimer of the organic group from your boronic acid. For gaseous byproducts, such as ethane from the homocoupling of methylboronic acid, direct observation may be difficult, but a lower than expected yield of the desired product is a key indicator.[3]
Q4: Can the choice of boronic acid derivative affect the rate of homocoupling?
A4: Yes, the stability of the organoboron reagent can play a role. Boronic acids can be prone to decomposition. Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.[1]
Q5: What is the role of the ligand in minimizing homocoupling?
A5: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the reaction pathway.[3] Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the cross-coupling cycle, which outcompetes the pathways leading to homocoupling.[3][7] These ligands increase the electron density at the palladium center, which facilitates oxidative addition, and their bulkiness promotes reductive elimination.[7]
Troubleshooting Guide: Minimizing Homocoupling
This guide provides a systematic approach to minimizing or eliminating the formation of homocoupling byproducts in your Suzuki-Miyaura coupling reaction.
Issue: Significant Formation of Homocoupling Byproduct
Below is a troubleshooting workflow to address significant homocoupling.
Caption: A logical workflow for troubleshooting homocoupling in Suzuki coupling.
Detailed Troubleshooting Steps
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[1][2] | Degassing Protocol: Sparge the solvent with an inert gas (N₂ or Ar) for at least 30-60 minutes prior to use.[3] For particularly sensitive reactions, use the "freeze-pump-thaw" method (at least three cycles).[3] |
| Presence of Pd(II) Species | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[1][3] If using a Pd(II) source, consider adding a mild reducing agent.[1][6] | Use of a Mild Reducing Agent: Add potassium formate (1-2 equivalents) to the reaction mixture before the addition of the palladium catalyst.[1][6] This can help reduce any Pd(II) species to the active Pd(0) state. |
| High Concentration of Boronic Acid | Employ a slow addition of the boronic acid to the reaction mixture.[3] This keeps the instantaneous concentration of the boronic acid low, thus disfavoring the bimolecular homocoupling reaction. | Slow Addition Protocol: Dissolve the boronic acid (1.2-1.5 equivalents) in a minimal amount of degassed solvent. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.[3] |
| Suboptimal Base or Solvent | Optimize the base and solvent system. The choice of base can significantly influence the reaction outcome.[1][3] Excessive water can sometimes promote homocoupling.[3] | Base and Solvent Optimization: Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/water, Toluene/water, THF/water).[1] Run small-scale parallel reactions to determine the optimal combination. |
| Inefficient Reductive Elimination | Use bulky, electron-rich phosphine ligands.[3] These ligands can accelerate the desired reductive elimination step of the cross-coupling cycle. | Ligand Screening: If using a simple phosphine ligand like PPh₃, consider switching to a more specialized ligand such as those from the Buchwald or Fu groups (e.g., XPhos, SPhos).[8] |
Key Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura cross-coupling catalytic cycle versus the competing homocoupling pathway.
Caption: Competing pathways: Suzuki coupling vs. Homocoupling.
Experimental Protocols
General Protocol for Minimizing Homocoupling in Suzuki-Miyaura Coupling
This protocol provides a starting point for performing a Suzuki-Miyaura coupling while minimizing the risk of homocoupling. Optimization for specific substrates may be required.
-
Degassing: Sparge the chosen solvent (e.g., dioxane, toluene) and water with a stream of inert gas (argon or nitrogen) for 30-60 minutes.[3]
-
Reaction Setup: To a dry Schlenk flask under a positive pressure of inert gas, add the aryl/vinyl halide (1.0 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[3]
-
Solvent Addition: Add the degassed solvent and water (if required) via syringe.
-
Boronic Acid Preparation: In a separate flask, dissolve the boronic acid or its derivative (1.2-1.5 equiv.) in a minimal amount of the degassed solvent.[3]
-
Slow Addition: Add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.[3] This is a critical step to keep the instantaneous concentration of the boronic acid low.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C).[3] Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.[3]
Quantitative Data Summary
The following tables summarize key parameters that can be adjusted to minimize homocoupling. The optimal conditions are highly substrate-dependent and should be determined empirically.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Oxidation State | Typical Observation | Recommendation |
| Pd(OAc)₂, PdCl₂ | Pd(II) | Higher potential for homocoupling, especially if reduction to Pd(0) is slow or incomplete.[3][5] | Use a Pd(0) source if possible. If not, add a mild reducing agent like potassium formate.[1][3][6] |
| Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) | Generally lower incidence of homocoupling as it enters the catalytic cycle directly.[1][3] | Recommended for reactions prone to homocoupling. Handle under inert atmosphere as they can be air-sensitive. |
| Buchwald Precatalysts | Pd(II) | Designed for efficient in situ generation of Pd(0), often leading to low levels of homocoupling.[5] | Excellent choice for a wide range of substrates. |
Table 2: Influence of Reaction Parameters on Homocoupling
| Parameter | Condition | Effect on Homocoupling | Rationale |
| Oxygen | Presence of air/O₂ | Increases | Oxidizes active Pd(0) to Pd(II), which promotes homocoupling.[2][5] |
| Rigorous Degassing | Decreases | Minimizes the concentration of Pd(II) formed via oxidation.[1][6] | |
| Boronic Acid | High Concentration | Increases | Favors the bimolecular homocoupling side reaction. |
| Slow Addition | Decreases | Keeps the instantaneous concentration of the boronic acid low.[3] | |
| Base | Strong, concentrated base | Can Increase | May promote side reactions.[3] |
| Weaker base (e.g., K₂CO₃, K₃PO₄) | Generally Favored | Often provides a good balance of reactivity for transmetalation without promoting excessive side reactions.[1] | |
| Temperature | Too High | Can Increase | May accelerate decomposition of reagents or catalyst, leading to side products. |
| Optimized Temperature | Minimizes | The lowest temperature required for a reasonable reaction rate is often optimal.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
Purification of 3-Methylpyridine by recrystallization techniques
Disclaimer: 3-Methylpyridine, also known as 3-picoline, is a liquid at room temperature with a melting point of approximately -19°C.[1] Therefore, purification of this compound itself via recrystallization is not a viable technique. Recrystallization is a method used for the purification of solid compounds. The standard and most effective method for purifying liquid this compound is distillation.
This guide will first detail the appropriate distillation procedures for this compound. Subsequently, to address the user's interest in recrystallization as a technique, a comprehensive guide for the synthesis and recrystallization of a solid derivative, 3-methylpyridinium hydrochloride, is provided.
Part 1: Purification of this compound by Distillation
Experimental Protocol: Fractional Distillation of this compound
This protocol is designed for the purification of this compound from common impurities such as water, isomers (e.g., 4-picoline, 2,6-lutidine), and other non-basic compounds.
Materials:
-
Crude this compound
-
Potassium hydroxide (KOH) pellets or other suitable drying agents (e.g., CaO, BaO)
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
-
Inert atmosphere (Nitrogen or Argon), optional
Procedure:
-
Drying:
-
To the crude this compound in a round-bottom flask, add a suitable drying agent such as potassium hydroxide pellets (approximately 10-20 g per 100 mL of pyridine).[2]
-
Allow the mixture to stand for several hours, preferably overnight, with occasional swirling. This will remove the majority of water.
-
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Add fresh boiling chips to the round-bottom flask containing the dried this compound.
-
If the compound is sensitive to air or moisture, the system can be flushed with an inert gas.
-
-
Distillation:
-
Gently heat the flask using a heating mantle.
-
Slowly increase the temperature until the this compound begins to boil.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 144°C at atmospheric pressure).[1]
-
Discard any initial fractions that distill at a lower temperature, as these may contain more volatile impurities.
-
Monitor the temperature at the head of the column. A stable temperature indicates the collection of a pure fraction.
-
-
Storage:
-
Store the purified this compound in a tightly sealed container, preferably under an inert atmosphere, to prevent the absorption of moisture and carbon dioxide.
-
Troubleshooting Guide: Distillation of this compound
| Issue | Possible Cause(s) | Solution(s) |
| Bumping/Uneven Boiling | - Insufficient or inactive boiling chips.- Heating too rapidly. | - Add fresh boiling chips before heating.- Ensure a gradual and even heating rate. |
| Flooding of the Column | - Excessive heating rate, causing a high vapor flow that prevents liquid from returning down the column. | - Reduce the heating rate to allow for proper equilibrium between vapor and liquid in the column. |
| Fluctuating Head Temperature | - Inefficient separation of components.- Presence of azeotropes. | - Use a more efficient fractionating column (e.g., Vigreux or packed column).- Consider azeotropic distillation if a known azeotrope is present. This compound can form an azeotrope with water.[1] |
| Low Yield | - Incomplete drying, leading to loss as a water azeotrope.- Significant hold-up of material in the distillation apparatus. | - Ensure thorough drying before distillation.- Use an appropriately sized apparatus for the volume of material being distilled. |
| Product is not Pure (Contaminated with Isomers) | - Inefficient fractional distillation column.- Boiling points of isomers are very close. | - Use a longer or more efficient fractionating column.- For very close-boiling isomers, specialized techniques like azeotropic distillation may be necessary.[3] |
Distillation Workflow Diagram
Caption: Workflow for the purification of this compound by distillation.
Part 2: Synthesis and Recrystallization of 3-Methylpyridinium Hydrochloride
This section provides a practical example of applying recrystallization techniques to a solid derivative of this compound.
Experimental Protocol: Synthesis and Recrystallization
Synthesis of 3-Methylpyridinium Hydrochloride:
-
Reaction Setup:
-
In a fume hood, dissolve a known amount of purified this compound in a suitable anhydrous solvent (e.g., diethyl ether or toluene) in a flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
-
Acid Addition:
-
Slowly add a stoichiometric equivalent of concentrated hydrochloric acid (HCl) dropwise to the stirred solution. The reaction is exothermic.
-
A white precipitate of 3-methylpyridinium hydrochloride will form.
-
-
Isolation of Crude Product:
-
After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material.
-
Dry the crude 3-methylpyridinium hydrochloride, for example, in a vacuum oven.
-
Recrystallization of 3-Methylpyridinium Hydrochloride:
-
Solvent Selection:
-
Choose a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. For pyridinium salts, alcohols like ethanol or isopropanol, or mixtures with less polar solvents like ethyl acetate, are often effective.
-
-
Dissolution:
-
Place the crude 3-methylpyridinium hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture gently until the solid completely dissolves.
-
-
Hot Filtration (if necessary):
-
If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
-
FAQs and Troubleshooting for Recrystallization
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts before it dissolves or when it comes out of solution as a liquid.
-
Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly. If the issue persists, consider a solvent with a lower boiling point.
Q2: No crystals are forming, even after cooling in an ice bath.
A2: This is likely due to using too much solvent or the solution being supersaturated.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of the pure compound if available.
-
Reduce Solvent: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Q3: The yield of my recrystallized product is very low.
A3: This can be caused by several factors.
-
Possible Causes & Solutions:
-
Too much solvent used: Evaporate some of the solvent from the filtrate (mother liquor) to see if more crystals form (a second crop).
-
Premature crystallization during hot filtration: Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
-
Washing with too much cold solvent: Use a minimal amount of ice-cold solvent to wash the crystals.
-
Q4: The recrystallized product is still colored.
A4: Colored impurities may be present.
-
Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Troubleshooting Logic for Recrystallization
Caption: A logical flow for troubleshooting common recrystallization issues.
Quantitative Data Summary
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 108-99-6 | 93.13 | -18.3 | 143.9 | Miscible with water, ethanol, and ether.[1] |
| 3-Methylpyridinium Hydrochloride | N/A | 129.59 | Solid (Melting point not readily available) | N/A | Soluble in polar solvents like water and alcohols. |
References
Technical Support Center: Catalyst Selection for Chichibabin Pyridine Synthesis
Welcome to the technical support center for the Chichibabin Pyridine Synthesis (Ch-PS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during this versatile pyridine ring formation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalysts used in the Chichibabin pyridine synthesis?
A1: The Chichibabin pyridine synthesis, which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, primarily utilizes solid acid catalysts for gas-phase reactions at high temperatures.[1] The most common catalysts are:
-
Metal Oxides: Modified alumina (Al₂O₃) and silica (SiO₂) are traditional catalysts for this synthesis, typically operated at temperatures between 350–500 °C.[1]
-
Zeolites: Pentasil zeolites, such as ZSM-5, have shown to be highly efficient.[2] Their catalytic activity can be tuned by modifying the Si/Al ratio and by doping with various metal cations like Pb(II), Tl(I), Co(II), and Zn(II).[2] Zeolites often offer higher yields and selectivity compared to amorphous silica-alumina catalysts.[2]
-
Organometallic Catalysts: In some variations of the pyridine synthesis, particularly those involving alkynes and nitriles, organocobalt catalysts are employed.[1]
Q2: How does the choice of catalyst affect the product distribution in the Chichibabin synthesis?
A2: The catalyst plays a crucial role in determining the final product distribution. For instance, in the reaction of acetaldehyde and ammonia, a mixture of 2-methylpyridine and 4-methylpyridine is typically formed.[1] The use of zeolites, with their shape-selective properties, can influence the ratio of these isomers.[2] The acidity of the catalyst is also a key factor; modifying a ZSM-5 zeolite with Co²⁺ or Fe³⁺ can alter the number of Lewis acid sites, which in turn affects the adsorption of ammonia and the overall reaction pathway.
Q3: What are the typical reaction conditions for a gas-phase Chichibabin pyridine synthesis?
A3: Gas-phase Chichibabin synthesis is typically carried out at high temperatures, ranging from 350°C to 500°C, over a solid catalyst bed.[1] The reactants (aldehydes/ketones and ammonia) are passed over the catalyst in a continuous flow reactor. The specific temperature and flow rate will depend on the catalyst and substrates being used.
Q4: My reaction yield is consistently low. What are the common causes?
A4: Low yields in the Chichibabin pyridine synthesis are a common issue.[3] Several factors can contribute to this:
-
Catalyst Deactivation: Coke formation on the catalyst surface can block active sites and pores, leading to a decrease in activity over time.
-
Suboptimal Reaction Conditions: The temperature, pressure, and reactant feed rates are critical parameters that need to be optimized for a specific catalyst and substrate combination.
-
Purity of Starting Materials: Impurities in the aldehydes, ketones, or ammonia can poison the catalyst or lead to unwanted side reactions.
-
Side Reactions: Dimerization or polymerization of the carbonyl compounds can compete with the desired pyridine formation.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Diagnostic Step | Recommended Solution |
| Catalyst Deactivation | Analyze the spent catalyst for coke deposition using techniques like thermogravimetric analysis (TGA). | Regenerate the catalyst by controlled oxidation to burn off the coke. Consider modifying the reaction conditions (e.g., adding a small amount of H₂) to minimize coke formation. |
| Incorrect Reaction Temperature | Perform a temperature screening study to identify the optimal reaction temperature for your specific catalyst and substrates. | Adjust the furnace temperature in increments and analyze the product mixture at each temperature to determine the point of maximum yield. |
| Impure Reactants | Verify the purity of your starting materials using appropriate analytical techniques (e.g., GC-MS, NMR). | Purify the aldehydes/ketones and ammonia before use. Ensure the use of high-purity gases and solvents. |
| Suboptimal Catalyst | Review the literature for catalysts that have been successfully used for your specific or similar substrates. | Consider screening different types of catalysts (e.g., various metal-doped zeolites) to find one that is more active and selective for your desired product. |
Issue 2: Catalyst Deactivation and Coking
| Potential Cause | Diagnostic Step | Recommended Solution |
| Coke Formation | Characterize the coked catalyst using techniques like temperature-programmed oxidation (TPO) or infrared spectroscopy of adsorbed pyridine to assess the nature and location of the coke.[4] | Implement a regeneration protocol. A common method is calcination in air at elevated temperatures to burn off the carbonaceous deposits.[4] Alternative methods include oxidation with ozone at lower temperatures.[5] |
| Sintering of Metal Particles | Analyze the catalyst morphology using techniques like transmission electron microscopy (TEM) to check for metal particle agglomeration. | Optimize the regeneration conditions to avoid excessively high temperatures that can lead to sintering. Consider using a catalyst with a more thermally stable support. |
| Poisoning | Analyze the reactant streams for potential catalyst poisons (e.g., sulfur compounds). | Purify the feedstocks to remove any potential poisons. |
Data Presentation: Catalyst Performance in Chichibabin Pyridine Synthesis
The following table summarizes the performance of various catalysts in the gas-phase synthesis of pyridine and its derivatives. Please note that direct comparison can be challenging due to variations in experimental setups.
| Catalyst | Substrates | Temperature (°C) | Yield (%) | Selectivity | Reference |
| H-ZSM-5 | Formaldehyde, Acetaldehyde, NH₃ | 450 | 61 (total pyridines) | 42% Pyridine, 11% 3-Picoline, 5% 4-Picoline, 3% 2-Picoline | [6] |
| Pb-ZSM-5 | Ethanol, Formaldehyde, NH₃ | Not specified | 20-40 (Pyridine), 10-25 (Picolines) | Pyridine/Picoline ratio increases with Si/Al ratio | [7] |
| W-ZSM-5 | Ethanol, Formaldehyde, NH₃ | Not specified | 20-40 (Pyridine), 10-25 (Picolines) | Pyridine/Picoline ratio increases with Si/Al ratio | [7] |
| HF/Mg-ZSM-5 | Acrolein, NH₃ | 425 | 27 (Pyridine), 30 (3-Picoline) | - | [6] |
| Modified Alumina (Al₂O₃) | Acetaldehyde, NH₃ | 350-500 | Generally lower than zeolites | Mixture of 2- and 4-methylpyridine | [1] |
| Silica (SiO₂) | Acetaldehyde, NH₃ | 350-500 | Generally lower than zeolites | Mixture of 2- and 4-methylpyridine | [1] |
Experimental Protocols
Key Experiment: Gas-Phase Pyridine Synthesis over a Modified ZSM-5 Catalyst
This protocol provides a general methodology for the synthesis of pyridine and picolines from formaldehyde, acetaldehyde, and ammonia over a metal-modified H-ZSM-5 zeolite catalyst in a fixed-bed reactor.
1. Catalyst Preparation (e.g., Pb-ZSM-5):
-
Ion Exchange: Start with a commercial H-ZSM-5 zeolite with a specific Si/Al ratio (e.g., 30-120).[2]
-
Prepare an aqueous solution of a metal salt (e.g., lead nitrate).
-
Immerse the H-ZSM-5 powder in the metal salt solution and stir at a controlled temperature (e.g., 80°C) for several hours to facilitate ion exchange.
-
Filter, wash the catalyst thoroughly with deionized water to remove any residual salts, and dry overnight in an oven at approximately 110°C.
-
Calcify the dried catalyst in a furnace under a flow of air at a high temperature (e.g., 500-550°C) for several hours to obtain the final metal-modified zeolite.
2. Experimental Setup:
-
A fixed-bed continuous flow reactor is typically used, often made of quartz or stainless steel.
-
The catalyst is packed in the center of the reactor, supported by quartz wool.
-
The reactor is placed inside a tube furnace equipped with a temperature controller.
-
Mass flow controllers are used to regulate the flow of gaseous reactants (ammonia) and carrier gas (e.g., nitrogen).
-
Liquid reactants (formaldehyde and acetaldehyde) are introduced into the system using a syringe pump and vaporized before entering the reactor.
-
The reactor outlet is connected to a condenser and a series of traps to collect the liquid products.
3. Reaction Procedure:
-
The catalyst is first activated in situ by heating it under a flow of an inert gas (e.g., nitrogen) to the desired reaction temperature (e.g., 450°C).
-
Once the temperature is stable, the flow of ammonia and the vaporized aldehyde mixture is introduced into the reactor at predetermined flow rates.
-
The reaction is allowed to proceed for a set period, with product samples collected at regular intervals.
-
The collected liquid products are analyzed using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of reactants and the selectivity to different pyridine derivatives.
Visualizations
Caption: Experimental workflow for Chichibabin pyridine synthesis.
Caption: Troubleshooting workflow for low product yield.
Caption: Logical relationships for catalyst selection.
References
How to control temperature in 3-Methylpyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling temperature during the synthesis of 3-Methylpyridine (3-Picoline).
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound and their typical operating temperatures?
A1: Several synthetic routes are employed for the production of this compound, each with its own optimal temperature range. The most common methods include:
-
From Acetaldehyde/Crotonaldehyde and Formaldehyde: This liquid-phase reaction is typically conducted in the presence of an ammonium salt in a closed vessel. The reaction temperature generally ranges from 180°C to 280°C, with a preferred range of 205°C to 240°C.[1]
-
From Formaldehyde, Paracetaldehyde, Ammonia, and Acetic Acid: This process is often carried out in a continuous reactor. The recommended reaction temperature is between 260°C and 300°C.[2][3]
-
From Acrolein and Ammonia: This gas-phase reaction is catalyzed by a heterogeneous oxide catalyst. The synthesis can also be performed with acrolein and ammonium salts in water under high pressure at temperatures between 200°C and 400°C.[4][5]
-
Dehydrogenation of 2-Methyl-1,5-pentanediamine: This method involves contacting a vaporized feed stream with a metal-oxide catalyst at high temperatures, typically between 500°C and 600°C.[6]
Q2: How does temperature affect the yield and purity of this compound?
A2: Temperature is a critical parameter in this compound synthesis. Inadequate temperature control can significantly impact both the yield and purity of the final product.
-
Low Temperatures: Excessively low reaction temperatures can lead to poor conversion rates and incomplete aromatization, resulting in a lower yield of this compound.[7]
-
High Temperatures: Overly high temperatures can promote the formation of undesirable by-products, such as 3-ethylpyridine and other polyalkylated pyridines, through side reactions and condensation.[1][7] This not only reduces the yield of the desired product but also complicates the purification process.
Q3: What are the main by-products formed during this compound synthesis, and how is their formation related to temperature?
A3: The formation of by-products is a common issue, and their distribution is often temperature-dependent.
-
In the reaction of acetaldehyde and formaldehyde, common by-products include 3-ethylpyridine, 2,5-dimethylpyridine, 3,5-dimethylpyridine, and 2-methyl-5-ethylpyridine.[1] Higher temperatures can favor the formation of these and other high-boiling condensation products.[7]
-
In a process using formaldehyde, paracetaldehyde, ammonia, and acetic acid, 3-ethylpyridine is a notable by-product.[2][3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Cause:
-
Incorrect Reaction Temperature: The reaction temperature may be too low, leading to incomplete conversion.[7]
Troubleshooting Steps:
-
Verify Temperature Reading: Ensure that the temperature sensor is calibrated and correctly placed to measure the internal reaction temperature accurately.
-
Gradually Increase Temperature: Cautiously increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress (e.g., by GC analysis) to find the optimal point.
-
Review Synthesis Protocol: Double-check the recommended temperature range for the specific synthesis route being used.
Issue 2: High Levels of Impurities and By-products
Possible Cause:
-
Excessive Reaction Temperature: The reaction temperature may be too high, promoting side reactions and the formation of condensation products.[7]
Troubleshooting Steps:
-
Reduce Reaction Temperature: Lower the reaction temperature to within the recommended range for the specific protocol.
-
Improve Heat Dissipation: For highly exothermic reactions, ensure efficient stirring and consider using a cooling bath (e.g., water or oil bath) to maintain a stable temperature.[8]
-
Controlled Reagent Addition: Adding one of the reactants dropwise can help manage the rate of heat generation and prevent temperature spikes.[8]
Issue 3: Exothermic Reaction Runaway
Possible Cause:
-
Poor Heat Management: Inadequate cooling and stirring can lead to a rapid, uncontrolled increase in temperature, especially in exothermic pyridine syntheses.[8]
Troubleshooting Steps:
-
Immediate Cooling: If a runaway reaction is suspected, immediately apply external cooling (e.g., an ice bath).
-
Stop Reagent Addition: Halt the addition of any further reagents.
-
Dilution: If safe and feasible, diluting the reaction mixture can help to dissipate heat.[8]
-
Future Prevention: For subsequent experiments, implement the following:
-
Use a larger reaction vessel to increase the surface area for heat exchange.
-
Employ a more efficient cooling system.
-
Add the exothermic reagent more slowly and at a lower initial temperature.
-
Data Presentation
Table 1: Temperature Effects on this compound Synthesis from Formaldehyde, Paracetaldehyde, Ammonia, and Acetic Acid
| Temperature (°C) | This compound Yield (%) | 3-Ethylpyridine Yield (%) | Reference |
| 278 | 64.6 (based on formaldehyde) | 3.5 (based on acetaldehyde) | [2][3] |
Table 2: Overview of Temperature Conditions for Various this compound Synthesis Routes
| Synthesis Route | Reactants | Temperature Range (°C) | Optimal/Preferred Temperature (°C) | Reference |
| Liquid-Phase Cyclization | Acetaldehyde/Crotonaldehyde, Formaldehyde, Ammonium Salt | 180 - 280 | 205 - 240 | [1] |
| Liquid-Phase Synthesis | Formaldehyde, Paracetaldehyde, Ammonia, Acetic Acid | 260 - 300 | 278 | [2][3] |
| Gas-Phase/High-Pressure Synthesis | Acrolein, Ammonia/Ammonium Salts | 200 - 400 | Not specified | [4][5] |
| Dehydrogenation | 2-Methyl-1,5-pentanediamine | 500 - 600 | Not specified | [6] |
| Catalytic Dehydrogenation | 2-Methyl-1,5-diaminopentane | 200 - 400 | 250 - 350 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Formaldehyde, Paracetaldehyde, Ammonia, and Acetic Acid
This protocol is based on a continuous reaction process.[2][3]
Materials:
-
Catalyst solution: 75 wt-% water, 15 wt-% ammonia, 10 wt-% acetic acid
-
Paracetaldehyde
-
Formalin solution (e.g., 37.4 wt-%)
Equipment:
-
High-pressure pump
-
100-liter continuous reactor with high mixing efficiency
-
Temperature and pressure controllers
Procedure:
-
Continuously feed the catalyst solution (261 kg/h ) into the reactor using a high-pressure pump.
-
Simultaneously and continuously, add paracetaldehyde (13 kg/h ) and the formalin solution (26.8 kg/h ) to the reactor via high-pressure pumps.
-
Maintain the reactor temperature at 278°C and the reactor pressure at 100 bar.
-
Ensure a retention time of 20 minutes within the reactor.
-
The resulting crude solution containing this compound is then collected for purification.
Visualizations
Caption: Workflow for implementing temperature control in this compound synthesis.
Caption: Decision tree for troubleshooting temperature issues in this compound synthesis.
References
- 1. US4337342A - Process for the preparation of 3-picoline - Google Patents [patents.google.com]
- 2. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 3. US20110003997A1 - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. CN102471268A - Process for the selective preparation of this compound from acrolein and one or more ammonium salts dissolved in water - Google Patents [patents.google.com]
- 6. US5149816A - High temperature process for selective production of this compound - Google Patents [patents.google.com]
- 7. US4086237A - Method of preparing 3-methyl pyridine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Distinguishing Isomers: A Comparative Guide to the 1H NMR Spectral Analysis of 3-Methylpyridine and its Isomers
A detailed ¹H NMR spectral analysis provides a powerful tool for the unambiguous identification of the constitutional isomers of methylpyridine: 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. The distinct substitution patterns of these isomers give rise to unique chemical shifts, splitting patterns, and coupling constants in their respective proton NMR spectra, allowing for their clear differentiation.
This guide offers a comprehensive comparison of the ¹H NMR spectra of these three isomers, presenting key experimental data and a detailed explanation of the spectral features that enable their identification. This information is particularly valuable for researchers, scientists, and professionals in drug development who routinely rely on NMR spectroscopy for structural elucidation.
Comparative ¹H NMR Data
The chemical shifts (δ) and coupling constants (J) of the aromatic and methyl protons for each isomer are summarized in the table below. These values are indicative of the electronic environment of the protons and the through-bond interactions between neighboring protons, respectively.
| Compound | Proton | Chemical Shift (ppm) in CDCl₃ | Multiplicity | Coupling Constant (J, Hz) |
| 2-Methylpyridine | H-6 | ~8.5 | Doublet | ~5 |
| H-3 | ~7.1 | Doublet | ~8 | |
| H-4 | ~7.6 | Triplet of doublets | ~8, ~2 | |
| H-5 | ~7.1 | Triplet | ~8 | |
| -CH₃ | ~2.5 | Singlet | - | |
| This compound | H-2 | ~8.4 | Singlet (broad) | - |
| H-6 | ~8.4 | Doublet | ~5 | |
| H-4 | ~7.5 | Doublet of triplets | ~8, ~1 | |
| H-5 | ~7.2 | Doublet of doublets | ~8, ~5 | |
| -CH₃ | ~2.3 | Singlet | - | |
| 4-Methylpyridine | H-2, H-6 | ~8.5 | Doublet | ~6 |
| H-3, H-5 | ~7.1 | Doublet | ~6 | |
| -CH₃ | ~2.4 | Singlet | - |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Experimental Protocol: 1H NMR Spectroscopy
The following provides a general procedure for acquiring high-resolution ¹H NMR spectra of 2-, 3-, and 4-methylpyridine.
Materials:
-
2-Methylpyridine, this compound, or 4-Methylpyridine
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Pipettes
Instrumentation:
-
300 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the methylpyridine isomer in CDCl₃ at a concentration of approximately 10-20 mg/mL. This can be done by dissolving approximately 10-20 mg of the analyte in 0.6-0.7 mL of CDCl₃ containing TMS.
-
Sample Loading: Transfer the solution into a clean, dry 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence for ¹H NMR acquisition.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the structure.
-
Isomer Identification Workflow
The following diagram illustrates the logical workflow for distinguishing the three methylpyridine isomers based on their ¹H NMR spectra.
Figure 1. Logical workflow for the identification of methylpyridine isomers.
Detailed Spectral Analysis
4-Methylpyridine: The ¹H NMR spectrum of 4-methylpyridine is the most straightforward to identify due to the molecule's symmetry. The molecule has a C₂ axis of symmetry passing through the nitrogen atom and the C4-methyl group. This symmetry makes the protons at positions 2 and 6 chemically equivalent, as are the protons at positions 3 and 5. Consequently, the aromatic region of the spectrum displays only two signals: a doublet for H-2 and H-6, and another doublet for H-3 and H-5. The methyl group appears as a singlet.[1][2]
2-Methylpyridine: In contrast to the 4-isomer, 2-methylpyridine is unsymmetrical, resulting in four distinct signals in the aromatic region of its ¹H NMR spectrum. The proton at C6 (H-6) is adjacent to the nitrogen atom and is therefore the most deshielded, appearing as a doublet at the lowest field. The remaining aromatic protons (H-3, H-4, and H-5) exhibit more complex splitting patterns due to ortho-, meta-, and para-couplings. The methyl group gives rise to a singlet.
This compound: Similar to the 2-isomer, this compound is also unsymmetrical and shows four distinct aromatic proton signals. A key distinguishing feature for this compound is the signal for the H-2 proton. This proton is adjacent to the nitrogen atom and is also coupled to the H-4 proton (meta-coupling) and the H-6 proton (para-coupling). This often results in a broad singlet or a finely split multiplet for the H-2 proton, which is a characteristic feature for this isomer.[3][4] The methyl group appears as a singlet.
By carefully analyzing the number of signals in the aromatic region, their chemical shifts, and their splitting patterns, one can confidently distinguish between the three isomers of methylpyridine. The symmetry of the 4-isomer makes it easily identifiable, while the unique splitting pattern of the H-2 proton in the 3-isomer provides a clear marker for its identification. The 2-isomer can then be identified by exclusion and by its characteristic downfield doublet for the H-6 proton.
References
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of the three isomers of methylpyridine: 2-methylpyridine (α-picoline), 3-methylpyridine (β-picoline), and 4-methylpyridine (γ-picoline). Understanding the distinct reactivity profiles of these isomers is crucial for their effective application in organic synthesis, particularly in the development of pharmaceuticals and other advanced materials. This analysis is supported by experimental data to facilitate informed decisions in reaction design and methodology.
Executive Summary
The position of the methyl group on the pyridine ring significantly influences the electronic properties and, consequently, the chemical reactivity of each isomer. In general, 2- and 4-methylpyridine exhibit enhanced reactivity of the methyl group due to the ability of the ring nitrogen to stabilize anionic intermediates through resonance. Conversely, electrophilic substitution on the pyridine ring is generally favored at the 3-position. The basicity of the nitrogen atom is also modulated by the position of the electron-donating methyl group.
Data Presentation
Basicity
The basicity of the pyridine nitrogen is a fundamental property that influences its reactivity, particularly in acid-catalyzed reactions. The pKa values of the conjugate acids (pyridinium ions) are presented below. A higher pKa value corresponds to a stronger base.
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.25 |
| 2-Methylpyridine | 5.97 |
| This compound | 5.68 |
| 4-Methylpyridine | 6.02 |
Data sourced from multiple chemical data compilations.
Oxidation of the Methyl Group
The oxidation of the methyl group to a carboxylic acid is a common and synthetically useful transformation. The reactivity of the methylpyridines towards oxidation varies significantly with the isomer.
| Isomer | Oxidizing Agent | Product | Yield (%) |
| 2-Methylpyridine | KMnO4/H2O | 2-Picolinic acid | ~75 |
| This compound | Electro-catalytic | Nicotinic acid | 77.4[1] |
| 4-Methylpyridine | Electro-catalytic | Isonicotinic acid | 48.8[1] |
Note: Yields can vary significantly based on reaction conditions.
Electrophilic Aromatic Substitution: Nitration
Electrophilic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom and requires harsh reaction conditions. Nitration typically occurs at the 3-position relative to the ring nitrogen.
| Isomer | Nitrating Agent | Major Product(s) | Yield (%) |
| 2-Methylpyridine | HNO3 / (CF3CO)2O | 2-Methyl-3-nitropyridine & 2-Methyl-5-nitropyridine | 66 (total)[2] |
| This compound | HNO3 / (CF3CO)2O | 3-Methyl-5-nitropyridine | 58[2] |
| 4-Methylpyridine | HNO3 / (CF3CO)2O | 4-Methyl-3-nitropyridine | 66[2] |
Nucleophilic Aromatic Substitution: Amination (Chichibabin Reaction)
The Chichibabin reaction introduces an amino group onto the pyridine ring, typically at the 2- or 6-position, via nucleophilic attack by an amide anion.
| Isomer | Reagent | Product | Reactivity |
| 2-Methylpyridine | NaNH2 | 6-Amino-2-methylpyridine | Reactive |
| This compound | NaNH2 | 2-Amino-3-methylpyridine & 2-Amino-5-methylpyridine | Reactive |
| 4-Methylpyridine | NaNH2 | 2-Amino-4-methylpyridine | Reactive |
Note: The Chichibabin reaction is generally effective for all three isomers, with substitution occurring at the positions ortho to the nitrogen.
Experimental Protocols
Oxidation of Methylpyridines with Potassium Permanganate
This protocol describes a general procedure for the oxidation of a methylpyridine to its corresponding carboxylic acid using potassium permanganate.
Materials:
-
Methylpyridine isomer (2-, 3-, or 4-methylpyridine)
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the methylpyridine isomer in water.
-
Add a stoichiometric amount of sodium hydroxide to the solution.
-
Heat the mixture to reflux.
-
Slowly add a concentrated aqueous solution of potassium permanganate to the refluxing mixture over several hours. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Wash the manganese dioxide cake with hot water.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Cool the concentrated solution in an ice bath and acidify with hydrochloric acid to the isoelectric point of the corresponding pyridinecarboxylic acid to precipitate the product.
-
Collect the product by filtration, wash with cold water, and dry.
Nitration of Methylpyridines
This protocol outlines a general method for the nitration of methylpyridines using a mixture of nitric acid and trifluoroacetic anhydride.[2]
Materials:
-
Methylpyridine isomer (2-, 3-, or 4-methylpyridine)
-
Trifluoroacetic anhydride ((CF3CO)2O)
-
Concentrated nitric acid (HNO3)
-
Sodium metabisulfite (Na2S2O5)
-
Deionized water
-
Ice bath
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool trifluoroacetic anhydride in an ice bath.
-
Slowly add the methylpyridine isomer to the cooled trifluoroacetic anhydride with stirring.
-
Stir the mixture at the chilled temperature for 2 hours.
-
Slowly add concentrated nitric acid dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for several hours.
-
Slowly pour the reaction mixture into a chilled aqueous solution of sodium metabisulfite.
-
Neutralize the mixture with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Logical relationship of methylpyridine isomer structure to reactivity.
Caption: General experimental workflow for the oxidation of methylpyridines.
References
A Comparative Guide to Gas Chromatography Analysis of Pyyridine Base Products
For researchers, scientists, and drug development professionals, the accurate and efficient analysis of pyridine and its derivatives is crucial. Gas chromatography (GC) stands out as a primary analytical technique for these compounds due to its high resolution and sensitivity. This guide provides an objective comparison of common GC-based methods for the analysis of pyridine base products, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The selection of an analytical method for pyridine quantification often depends on the sample matrix, required sensitivity, and available instrumentation. Below is a summary of performance characteristics for three common analytical techniques. Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC-MS/MS) with a deuterated internal standard generally offers the highest accuracy and sensitivity, making it ideal for complex matrices.
| Method | Internal Standard | Accuracy (Recovery) | Precision (RSD/CV) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HS-GC-MS/MS | Pyridine-d5 | 89-101%[1][2] | 2-3%[1][2] | 0.006 mg/kg (biota)[1][2] | 0.020 mg/kg (biota)[1][2] |
| GC-FID | N,N-dimethylformamide | 97.9% - 99.9%[1] | 0.2569% (pooled CV)[1] | 0.87 pg/injection[1][3] | Not Specified |
| HPLC-UV | Diethyldiphenylurea | Excellent (not quantified)[1] | Low relative standard deviations reported[1] | 5 ppb[1] | Not Specified |
Experimental Protocols
Detailed methodologies are essential for reproducibility and method selection. The following sections outline the protocols for the key gas chromatography techniques discussed.
Method 1: Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC-MS/MS) with Deuterated Internal Standard
This method is highly sensitive and specific, making it well-suited for complex matrices where trace-level detection is required. The use of a deuterated internal standard like Pyridine-d5 helps to correct for matrix effects and variations during sample preparation[1][4].
Sample Preparation:
-
Homogenize the sample matrix (e.g., biota tissue, sediment)[1][2].
-
Weigh approximately 1g of the homogenized sample into a headspace vial.
-
Add a known concentration of Pyridine-d5 internal standard solution.
-
Seal the vial and vortex to ensure thorough mixing[1].
-
Incubate the vial at a specified temperature (e.g., 80°C for 30 minutes) to allow for the volatilization of pyridine into the headspace[2].
Instrumental Analysis:
-
System: Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS) with a headspace autosampler[1][2].
-
Column: A suitable capillary column for volatile organic compounds, such as a Rxi-5Sil MS (60 m x 0.25 mm id x 1.0 µm) or DB-5ms (30 m x 0.25 mm, 0.25 µm)[2][4].
-
Injection: Automated injection of a defined volume of the headspace gas[1][2].
-
Carrier Gas: Helium or Nitrogen[1].
-
Oven Temperature Program: An optimized temperature gradient to ensure the separation of pyridine from other matrix components. For example, an isocratic oven program at 100°C for 15 minutes has been used[2].
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both pyridine and the deuterated internal standard are monitored[1][4].
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely available method suitable for less complex samples where high sensitivity is not the primary requirement[1][5].
Sample Preparation:
-
For liquid samples, a direct injection may be possible. For solid or complex matrices, extract pyridine using a suitable solvent like methanol[1].
-
For air sampling, draw a known volume of air through a sorbent tube (e.g., XAD-7)[3]. Desorb the pyridine from the tube using methanol.
-
Add a known concentration of a suitable internal standard, such as N,N-dimethylformamide[1][3].
-
Vortex and, if necessary, centrifuge the sample to separate the extraction solvent[1].
-
Transfer an aliquot of the supernatant to an autosampler vial for analysis.
Instrumental Analysis:
-
System: Gas Chromatograph with a Flame Ionization Detector (GC-FID)[1][3].
-
Column: A variety of columns can be used, including Agilent CP-Wax 51 for Amines (25 m x 0.22 mm, 0.2 µm) or a Stabilwax-DB (60 m x 0.32 mm, 1.0 µm) fused silica capillary column[3][6].
-
Injector: Split/splitless injector. A split ratio of, for example, 30 mL/min can be used[6].
-
Oven Temperature Program: A temperature gradient is typically employed. For instance, hold at 70°C for 4 minutes, then ramp to 240°C at 10°C/min[6].
-
Detector: FID at a temperature such as 250°C[6].
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described GC methods.
Caption: Comparative workflows for HS-GC-MS/MS and GC-FID analysis of pyridine.
The choice between these methods will ultimately be guided by the specific requirements of the analysis, including the complexity of the sample matrix, the need for high sensitivity, and the available instrumentation. For trace analysis in complex samples, the HS-GC-MS/MS method is superior, while GC-FID provides a reliable and cost-effective solution for less demanding applications.
References
A Comparative Guide to the X-ray Diffraction Analysis of 3-Methylpyridine Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray diffraction data for various adducts of 3-methylpyridine and its derivatives. Understanding the crystal structures of these adducts is crucial for rational drug design, materials science, and fundamental chemical research. This document summarizes key crystallographic data, details experimental protocols, and presents logical workflows for analysis.
Performance Comparison of this compound Adducts
The crystallographic parameters of this compound adducts and their substituted analogues reveal significant diversity in their solid-state structures. The choice of co-former, be it a metal salt or an organic acid, profoundly influences the resulting crystal system, space group, and unit cell dimensions. This variation is critical in the fields of crystal engineering and pharmaceutical sciences, where precise control over the solid-state properties of a compound is paramount.
Below is a comparative summary of the crystallographic data for several this compound and related pyridine derivative adducts.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| (3-MAP)₂CuCl₄ | (C₆H₉N₂)₂CuCl₄ | Monoclinic | P2₁/c | 15.891(2) | 5.4040(10) | 30.761(4) | 90 | 94.810(10) | 90 | [1] |
| (3-MAP)₂CuBr₄ | (C₆H₉N₂)₂CuBr₄ | Monoclinic | P2₁/c | 16.201(5) | 5.598(5) | 31.551(5) | 90 | 94.15(5) | 90 | [1] |
| 2-amino-3-methylpyridinium fumarate | 2(C₆H₉N₂)⁺·C₄H₂O₄²⁻·2H₂O | Triclinic | P-1 | 7.158(3) | 9.897(4) | 10.689(4) | 117.2 | 104.51(2) | 91.81 | [2] |
| 2-amino-3-methylpyridinium salicylate | C₆H₉N₂⁺·C₇H₄ClO₃⁻ | Monoclinic | P2₁/n | 10.648(3) | 7.214(2) | 17.027(5) | 90 | 106.15(2) | 90 | [2] |
| 4-aminobenzoic acid-4-methylpyridine | C₆H₇N·C₇H₇NO₂ | Monoclinic | Pc | 7.5970(7) | 11.6665(12) | 7.6754(8) | 90 | 114.200(3) | 90 | [3] |
| Benzoic acid-2-pyridinealdazine | 2(C₇H₆O₂)·C₁₂H₁₀N₄ | Monoclinic | P2₁/c | 11.433(2) | 5.899(1) | 16.983(3) | 90 | 109.11(1) | 90 | [4] |
Note: (3-MAP) = 2-amino-3-methylpyridinium
Experimental Protocols
A general understanding of the experimental workflow is essential for reproducing and building upon existing research. Below are typical protocols for the synthesis and single-crystal X-ray diffraction analysis of pyridine adducts.
Synthesis of 2-amino-3-methylpyridinium Salts with Carboxylic Acids[2]
-
Preparation of Solutions: The API (2-amino-3-methylpyridine) and the co-former (e.g., fumaric acid or 5-chlorosalicylic acid) are mixed in a 1:1 molar ratio in a suitable solvent, such as methanol (30 ml).
-
Reaction: The mixture is stirred at room temperature (293 K) for a period of 3 hours.
-
Crystallization: The resulting clear solution is filtered, sealed, and left undisturbed.
-
Crystal Harvesting: After a few days, well-formed crystals suitable for X-ray diffraction are harvested.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis[5][6]
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[1][5]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays, commonly from a Mo Kα (λ = 0.7107 Å) or Cu Kα (λ = 1.5418 Å) source, are directed at the crystal.[6] The crystal is rotated through various orientations to collect a complete sphere of diffraction data.[5]
-
Data Processing: The raw diffraction intensities are processed to generate a set of unique reflections. Corrections for factors such as absorption are applied.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson synthesis. The initial atomic model is then refined to achieve the best possible fit to the experimental data.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and structural analysis of this compound adducts.
This guide serves as a starting point for researchers interested in the solid-state chemistry of this compound and its derivatives. The provided data and protocols can aid in the design of new materials and the interpretation of experimental results. For more detailed information, readers are encouraged to consult the cited literature.
References
- 1. fiveable.me [fiveable.me]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzoic acid–2-{(E)-[(E)-2-(2-pyridylmethylidene)hydrazin-1-ylidene]methyl}pyridine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
Purity Analysis of 3-Methylpyridine: A Comparative Guide to GC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of reagents and intermediates like 3-Methylpyridine (also known as 3-picoline) is a critical step in ensuring the reliability and reproducibility of synthetic processes and the safety of final products. This guide provides an objective comparison of Gas Chromatography (GC) with High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, complete with experimental data and detailed protocols.
Introduction to this compound and its Purity
This compound is a vital heterocyclic building block in the pharmaceutical and agrochemical industries. Its purity can be affected by starting materials, by-products from synthesis, and degradation products. Common industrial synthesis routes, such as the reaction of acrolein with ammonia, can lead to isomeric impurities, primarily 2-methylpyridine and 4-methylpyridine, as well as pyridine itself. The very close boiling points of this compound (144 °C) and 4-methylpyridine (145 °C) make their separation a significant analytical challenge.
Gas Chromatography (GC) for Purity Analysis
Gas Chromatography is the most common and effective technique for analyzing volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (GC-FID), it offers high sensitivity and resolution for quantifying organic impurities.
Representative GC-FID Performance Data
The following table summarizes representative data from the GC-FID analysis of a this compound sample, demonstrating the separation of common process-related impurities.
| Peak No. | Compound Name | Retention Time (min) | Area (%) |
| 1 | Pyridine | 5.82 | 0.08 |
| 2 | 2-Methylpyridine | 6.55 | 0.15 |
| 3 | This compound | 7.21 | 99.65 |
| 4 | 4-Methylpyridine | 7.28 | 0.12 |
Note: This data is a representative example compiled from typical separation performance for picoline isomers and may not reflect the results of a specific analysis.
Comparison with High-Performance Liquid Chromatography (HPLC)
While GC is well-suited for volatile compounds, HPLC is a powerful alternative, particularly for analyzing non-volatile or thermally sensitive impurities that may not be detected by GC.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Typical Column | Capillary column (e.g., DB-5ms, Cyclodextrin-based) | Reversed-phase column (e.g., C18) |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Gradient or isocratic mixture of aqueous buffer and organic solvent (e.g., Acetonitrile, Methanol) |
| Temperature | High-temperature oven program (e.g., 50°C to 250°C) | Typically ambient or slightly elevated (e.g., 25-40°C) |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV-Vis or Diode Array Detector (DAD), Mass Spectrometer (MS) |
| Best Suited For | Volatile and thermally stable impurities (e.g., isomeric picolines, residual solvents).[1] | Non-volatile or thermally labile impurities (e.g., degradation products, salts).[1] |
| Resolution | Generally high for volatile compounds.[1] | High, with flexibility in mobile phase composition to optimize separation. |
Experimental Protocols
Gas Chromatography (GC-FID) Protocol
This protocol is designed for the quantification of this compound and its volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column: Agilent J&W Cyclosil-B (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent phase designed for isomeric separations.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold: 5 minutes at 150°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general method for the analysis of potential non-volatile impurities in this compound.
-
Instrumentation: HPLC system with a pump, a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 10% B.
-
2-15 min: 10% to 70% B.
-
15-18 min: 70% B.
-
18-20 min: 70% to 10% B.
-
20-25 min: 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 264 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic acid).
Visualization of Analytical Workflows
To aid in method selection and understanding, the following diagrams illustrate the logical flow of the purity analysis process.
Figure 1. Experimental workflow for GC-FID purity analysis of this compound.
Figure 2. Decision tree for selecting the appropriate analytical technique.
Conclusion
For routine purity assessment of this compound, focusing on volatile impurities such as isomeric picolines, GC-FID is the method of choice due to its high resolution, sensitivity, and robustness. However, when a comprehensive impurity profile is required, especially for non-volatile or degradation products, HPLC serves as an essential complementary technique. The choice between these methods should be guided by the specific analytical requirements and the potential nature of the impurities. Coupling either technique with mass spectrometry (GC-MS or LC-MS) can provide definitive identification of unknown impurities.
References
A Comparative Guide to Gas-Phase versus Liquid-Phase Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Pyridine and its derivatives are fundamental heterocyclic compounds, integral to the development of pharmaceuticals, agrochemicals, and a vast array of other functional materials. The synthesis of the pyridine ring can be broadly categorized into two primary approaches: gas-phase and liquid-phase reactions. This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers in selecting the optimal synthetic route for their specific applications.
At a Glance: Gas-Phase vs. Liquid-Phase Synthesis
| Feature | Gas-Phase Synthesis (Chichibabin) | Liquid-Phase Synthesis (Hantzsch) |
| Typical Reaction | Condensation of aldehydes/ketones with ammonia | Condensation of a β-keto ester, an aldehyde, and ammonia |
| Catalyst | Solid catalysts (e.g., alumina, silica, zeolites) | Often acid or base-catalyzed, can be catalyst-free |
| Temperature | High (350-500°C)[1] | Near ambient to reflux temperatures |
| Pressure | Atmospheric or slightly elevated | Typically atmospheric |
| Yield | Generally lower (traditionally ~30%), but can be improved with advanced catalysts (>70%)[2][3] | Generally higher (can exceed 90% with optimized conditions)[4] |
| Key Advantages | Utilizes inexpensive and simple starting materials; suitable for large-scale, continuous production.[5] | Milder reaction conditions; higher yields and selectivity; greater substrate scope for complex molecules. |
| Key Disadvantages | High energy consumption; harsh reaction conditions can lead to side products; catalyst deactivation. | Often requires a separate oxidation step; may use stoichiometric reagents and solvents, leading to more waste. |
Quantitative Performance Data
The following tables provide a more detailed look at the quantitative aspects of each synthesis method, based on reported experimental data.
Table 1: Gas-Phase Pyridine Synthesis (Chichibabin method) - Catalyst Performance
| Catalyst | Reactants | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Alumina-Silica | Acetaldehyde, Formaldehyde, Ammonia | 400-450 | Pyridine, Picolines | ~55 (mixture) | [6] |
| CdO-Kaolin (CK-13) | Acetylene, Ammonia | 340-420 | 2-Methylpyridine, 4-Methylpyridine | 63.6 (total) | [3] |
| CdO-Cr2O3-Kaolin (CChK-13) | Acetylene, Ammonia | 340-420 | 2-Methylpyridine, 4-Methylpyridine | 70.2 (total) | [3] |
| CoZSM-5 | Aldehydes, Ammonia | Not Specified | Pyridine bases | up to 78 | [7] |
| Zeolite (unspecified) | Aldehydes, Ammonia | 227 | Pyridine | 98.9 | [1] |
Table 2: Liquid-Phase Pyridine Synthesis (Hantzsch method) - Solvent and Catalyst Effects
| Aldehyde | β-ketoester | Nitrogen Source | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-Toluenesulfonic acid (20 mol%) | Solvent-free | 90 | [8] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-Toluenesulfonic acid, ultrasonic irradiation | Aqueous micelles (SDS) | 96 | [4] |
| 5-Bromothiophene-2-carboxaldehyde | Various 1,3-diones | Ammonium acetate | Ceric ammonium nitrate (CAN) | Solvent-free | Good to excellent | [9] |
| Benzaldehyde | Ethyl acetoacetate | Aqueous ammonia | Microwave irradiation, 140°C | EtOH–H2O | 41 | [10] |
Experimental Protocols
Gas-Phase Chichibabin Synthesis (Representative Protocol)
Objective: To synthesize a mixture of pyridine and picolines from acetaldehyde, formaldehyde, and ammonia.
Materials:
-
Acetaldehyde
-
Formaldehyde (as formalin solution)
-
Ammonia gas
-
Fixed-bed reactor
-
Silica-alumina catalyst
-
Condenser and collection flask
-
Gas flow controllers
Procedure:
-
The silica-alumina catalyst is packed into a fixed-bed reactor.
-
The reactor is heated to the reaction temperature, typically between 400-450°C.[6]
-
A gaseous mixture of acetaldehyde, formaldehyde, and ammonia is introduced into the reactor at a controlled flow rate.
-
The reactants pass over the hot catalyst bed, where the condensation and cyclization reactions occur.
-
The product stream, containing pyridines, water, and unreacted starting materials, exits the reactor and is passed through a condenser.
-
The condensed liquid is collected.
-
The crude product is then subjected to fractional distillation to separate the different pyridine derivatives and remove impurities.
Safety Precautions: This reaction is conducted at high temperatures and involves flammable and toxic materials. Appropriate safety measures, including a well-ventilated fume hood and personal protective equipment, are essential. The reactor system should be designed to handle the operating pressures and temperatures safely.
Liquid-Phase Hantzsch Synthesis (Representative Protocol)
Objective: To synthesize a 1,4-dihydropyridine derivative, which can be subsequently oxidized to the corresponding pyridine.
Materials:
-
Aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (2.0 mmol)
-
Nitrogen source (e.g., ammonium acetate) (1.0 mmol)
-
Catalyst (e.g., p-toluenesulfonic acid) (optional, 20 mol%)
-
Solvent (e.g., ethanol, or solvent-free)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Oxidizing agent (e.g., ferric chloride, nitric acid)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dihydropyridine Synthesis:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and ammonium acetate (1.0 mmol).[11]
-
If using a catalyst and solvent, add them to the flask. For a solvent-free reaction, ensure the reactants are well-mixed.[8]
-
Heat the mixture to reflux (if using a solvent) or the desired reaction temperature and stir.[11]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product may precipitate and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.[11]
-
-
Oxidation to Pyridine:
-
The crude 1,4-dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid).
-
An oxidizing agent (e.g., nitric acid or ferric chloride) is added portion-wise.[4]
-
The reaction mixture is stirred until the oxidation is complete (monitored by TLC).
-
The reaction is quenched, and the pyridine product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
-
Purification:
-
The crude pyridine product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[11]
-
Safety Precautions: Handle all chemicals in a fume hood. Aldehydes can be irritants, and oxidizing agents can be corrosive and hazardous. Wear appropriate personal protective equipment.
Visualizing the Workflows
The following diagrams illustrate the general workflows for gas-phase and liquid-phase pyridine synthesis.
Environmental and Safety Considerations
Gas-Phase Synthesis:
-
Environmental: The high temperatures required lead to significant energy consumption. The process can generate by-products that require separation and disposal. Catalyst deactivation is also a concern, leading to waste.
-
Safety: Involves the handling of flammable and toxic gases at high temperatures and pressures, necessitating robust engineering controls.
Liquid-Phase Synthesis:
-
Environmental: The use of organic solvents contributes to volatile organic compound (VOC) emissions and waste generation. While some modern protocols utilize greener solvents like water or are solvent-free, many still rely on traditional organic solvents.[4] The use of stoichiometric oxidizing agents can also generate significant waste.
-
Safety: The use of flammable solvents and corrosive oxidizing agents requires careful handling in a laboratory or industrial setting.
Conclusion
The choice between gas-phase and liquid-phase pyridine synthesis is a multifaceted decision that depends on the desired scale of production, the complexity of the target molecule, and the available resources.
-
Gas-phase synthesis , particularly the Chichibabin method, is well-suited for the large-scale industrial production of simple pyridines due to the low cost of starting materials and the continuous nature of the process. However, the high energy input and potential for by-product formation are significant drawbacks.
-
Liquid-phase synthesis , exemplified by the Hantzsch reaction, offers greater flexibility for synthesizing a wider variety of substituted pyridines under milder conditions and often with higher yields. This makes it a preferred method in research and for the production of complex, high-value molecules such as pharmaceuticals. The development of greener protocols with solvent-free conditions or the use of aqueous media is mitigating some of its environmental drawbacks.[4][9]
For drug development professionals and researchers focused on novel, complex pyridine derivatives, the versatility and milder conditions of liquid-phase synthesis are generally more advantageous. For large-scale manufacturing of basic pyridine feedstocks, gas-phase methods remain economically viable. The ongoing development of more efficient and selective catalysts for gas-phase reactions and greener protocols for liquid-phase synthesis will continue to shape the landscape of pyridine production.
References
- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. thieme.de [thieme.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Microbial Degradation of 3-Methylpyridine and 3-Ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the microbial degradation pathways of two structurally similar pyridine derivatives: 3-methylpyridine (3-MP) and 3-ethylpyridine (3-EP). Understanding these pathways is crucial for environmental remediation efforts and for professionals in drug development, as the pyridine ring is a common moiety in many pharmaceutical compounds. This document outlines the distinct metabolic routes employed by microorganisms to break down these compounds, supported by experimental data and detailed protocols.
Executive Summary
Microbial degradation of this compound and 3-ethylpyridine proceeds through distinct pathways depending on the microorganism. The primary focus of this guide is the comparative degradation by Gordonia nitida LE31, which utilizes a novel ring cleavage mechanism for both compounds. Additionally, an alternative pathway involving side-chain oxidation for this compound by Pseudomonas sp. strain KM3 is presented for comparison.
-
Gordonia nitida LE31: Degrades both this compound and 3-ethylpyridine via a newly identified pathway involving C-2–C-3 ring cleavage of the pyridine ring. This process does not involve initial oxidation of the alkyl side chain. Key enzymes in this pathway include levulinic aldehyde dehydrogenase and formamidase.[1]
-
Pseudomonas sp. strain KM3: Degrades this compound through an alternative pathway initiated by the oxidation of the methyl group.[1]
This guide will delve into the specifics of these pathways, present quantitative data on their degradation, and provide detailed experimental protocols for their study.
Data Presentation
The following tables summarize the quantitative data obtained from the degradation of this compound and 3-ethylpyridine by Gordonia nitida LE31.
Table 1: Degradation Time of this compound and 3-Ethylpyridine by Gordonia nitida LE31
| Compound | Initial Concentration (mM) | Degradation Time (hours) |
| This compound | 1 | 43 |
| 3-Ethylpyridine | 1 | 32 |
Data sourced from Lee et al., 2001.[1]
Table 2: Specific Activities of Key Enzymes in the Degradation Pathway of Gordonia nitida LE31
| Enzyme | Substrate | Specific Activity (U/g of protein) grown on 3-MP | Specific Activity (U/g of protein) grown on 3-EP | Specific Activity (U/g of protein) grown on Acetate |
| Levulinic aldehyde dehydrogenase | Levulinic aldehyde | 1.8 | 1.5 | 0.3 |
| Formamidase | Formamide | 7.8 | 6.5 | 1.2 |
Data sourced from Lee et al., 2001. One unit is defined as the amount of enzyme that produces 1 µmol of product per minute.[1]
Degradation Pathways
Gordonia nitida LE31: A Novel C-2–C-3 Ring Cleavage Pathway
Gordonia nitida LE31 employs a unique strategy to degrade both this compound and 3-ethylpyridine. Instead of initially modifying the alkyl substituent, this bacterium directly attacks the pyridine ring. The proposed pathway involves the cleavage of the C-2–C-3 bond of the pyridine ring. A key intermediate identified in this pathway is formic acid.[1] The induction of levulinic acid degradation and the notable activity of levulinic aldehyde dehydrogenase in cells grown on both 3-MP and 3-EP further support this ring-cleavage mechanism.[1]
Pseudomonas sp. strain KM3: An Alternative Pathway via Side-Chain Oxidation
In contrast to Gordonia nitida LE31, Pseudomonas sp. strain KM3 initiates the degradation of this compound by oxidizing its methyl group.[1] This pathway leads to the formation of 3-carboxypyridine, which is then further metabolized.[1] This represents a fundamentally different strategy for destabilizing the pyridine ring.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and 3-ethylpyridine degradation.
Microbial Degradation Assay in Liquid Culture
This protocol outlines the procedure for assessing the degradation of this compound and 3-ethylpyridine by a microbial culture.
1. Media Preparation:
-
Prepare a minimal salts medium (MSM) containing (per liter of deionized water): 0.9 g of K₂HPO₄, 0.54 g of KH₂PO₄, 0.25 g of MgSO₄·7H₂O, 0.25 g of KCl, 0.01 g of CaCl₂·2H₂O.[1]
-
Autoclave the medium at 121°C for 20 minutes.
-
After cooling, aseptically add 1 ml of a sterile trace element solution and 1 ml of a sterile selenite-tungstate solution.[1]
2. Inoculum Preparation:
-
Grow the bacterial strain (e.g., Gordonia nitida LE31) in a nutrient-rich medium (e.g., nutrient broth) to obtain a sufficient cell density.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile MSM to remove any residual nutrient broth.
-
Resuspend the cells in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).
3. Degradation Experiment:
-
Dispense the MSM into sterile flasks.
-
Add this compound or 3-ethylpyridine from a sterile stock solution to achieve the desired final concentration (e.g., 1 mM).
-
Inoculate the flasks with the prepared cell suspension.
-
Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).
-
Collect samples aseptically at regular time intervals.
4. Sample Analysis:
-
Centrifuge the collected samples to pellet the cells.
-
Analyze the supernatant for the concentration of the pyridine derivative using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Enzyme Assays
1. Levulinic Aldehyde Dehydrogenase Activity Assay:
-
Principle: The activity is determined by measuring the reduction of NAD⁺ to NADH at 340 nm in the presence of levulinic aldehyde.
-
Reaction Mixture (1 mL):
-
50 mM potassium phosphate buffer (pH 7.5)
-
1 mM NAD⁺
-
5 mM levulinic aldehyde
-
Crude cell extract
-
-
Procedure:
-
Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.
-
Initiate the reaction by adding levulinic aldehyde.
-
Monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.
-
Calculate the specific activity based on the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).
-
2. Formamidase Activity Assay:
-
Principle: The activity is determined by measuring the amount of ammonia released from formamide using Nessler's reagent.
-
Reaction Mixture (1 mL):
-
50 mM potassium phosphate buffer (pH 7.0)
-
10 mM formamide
-
Crude cell extract
-
-
Procedure:
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding 0.1 mL of 1 M HCl.
-
Determine the ammonia concentration in the reaction mixture using Nessler's reagent and measuring the absorbance at 450 nm against a standard curve of ammonium chloride.
-
Conclusion
The microbial degradation of this compound and 3-ethylpyridine showcases the metabolic diversity of microorganisms in breaking down pyridine-based compounds. While Gordonia nitida LE31 utilizes a novel and efficient ring cleavage mechanism for both compounds, with 3-ethylpyridine being degraded at a slightly faster rate, Pseudomonas sp. strain KM3 employs a side-chain oxidation strategy for this compound. This comparative analysis provides valuable insights for researchers in bioremediation and drug development, highlighting the different enzymatic strategies that can be harnessed for the transformation of N-heterocyclic compounds. The provided experimental protocols offer a foundation for further investigation into these and other microbial degradation pathways.
References
A Comparative Guide to Monitoring the Synthesis of 3-Amino-4-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-amino-4-methylpyridine is a critical step in the production of various pharmaceuticals, most notably as a key intermediate for the non-nucleoside reverse transcriptase inhibitor Nevirapine. Efficient and accurate monitoring of this reaction is paramount to ensure optimal yield, purity, and safety. This guide provides a comparative analysis of Thin-Layer Chromatography (TLC) as a primary monitoring technique against other analytical methods, supported by detailed experimental protocols and data presentation.
Comparison of Reaction Monitoring Techniques
While TLC is a rapid and cost-effective method for real-time reaction monitoring, other analytical techniques offer higher precision and quantitative data. The choice of method often depends on the specific requirements of the synthesis, available equipment, and the stage of process development.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. | - Rapid and inexpensive- Simple to perform- Requires minimal sample- Good for qualitative assessment of reaction completion | - Limited quantitative accuracy- Lower resolution compared to HPLC/GC- Can be subjective | Routine reaction progress monitoring in research and development labs. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | - High resolution and sensitivity- Excellent for quantitative analysis- Can be automated | - Requires volatile and thermally stable analytes- More expensive instrumentation- Longer analysis time than TLC | In-process control for quantitative analysis of starting materials, products, and volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential distribution between a stationary phase and a liquid mobile phase under high pressure. | - High resolution and sensitivity for a wide range of compounds- Excellent for quantitative analysis- Applicable to non-volatile and thermally labile compounds | - More expensive instrumentation- Requires skilled operators- Longer analysis time than TLC | Precise quantitative analysis of reaction kinetics, impurity profiling, and final product purity assessment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and composition of a sample. | - Provides structural information- Can be used for quantitative analysis ('qNMR')- Non-destructive | - Lower sensitivity compared to chromatographic methods- Expensive instrumentation- Requires deuterated solvents | Mechanistic studies, structural confirmation of products and intermediates, and quantitative analysis of reaction mixtures. |
Experimental Protocol: TLC Monitoring of 3-Amino-4-Methylpyridine Synthesis
This protocol details the TLC monitoring for the synthesis of 3-amino-4-methylpyridine from a common precursor, 3-bromo-4-methylpyridine, via amination.
Materials:
-
TLC plates: Silica gel 60 F254
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution: Cinnamaldehyde solution (0.5 g cinnamaldehyde in 100 mL ethanol with 1 mL concentrated sulfuric acid) or a standard potassium permanganate stain.
-
Eluent (Mobile Phase): A mixture of ethyl acetate and hexanes. A starting ratio of 1:1 (v/v) is recommended. This can be adjusted based on the observed separation.
-
Reaction mixture aliquots
-
Standard solutions of starting material (3-bromo-4-methylpyridine) and product (3-amino-4-methylpyridine) in a suitable solvent (e.g., ethyl acetate).
Procedure:
-
Prepare the Developing Chamber: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the chamber and allow it to equilibrate for at least 15 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Spot the Plate:
-
Using a clean capillary tube, spot a small amount of the starting material solution onto the 'SM' lane.
-
On the 'C' lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of it.
-
Using another clean capillary tube, spot the reaction mixture onto the 'RM' lane.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the solvent level. Close the chamber and allow the solvent front to ascend the plate.
-
Visualize the Plate: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
UV Visualization: View the plate under a UV lamp at 254 nm. Circle any visible spots with a pencil.
-
Staining: Dip the dried plate into the cinnamaldehyde or potassium permanganate staining solution, or spray the plate evenly. Gently heat the plate with a heat gun until colored spots appear. Aromatic primary amines like 3-amino-4-methylpyridine will often produce a distinct color with cinnamaldehyde stain.[1][2]
-
-
Analyze the Results: Compare the spots in the different lanes. The starting material spot should diminish in intensity in the 'RM' lane as the reaction progresses, while a new, more polar spot corresponding to the 3-amino-4-methylpyridine product will appear. The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.
Data Presentation: Expected Rf Values
The retention factor (Rf) is a key parameter in TLC, calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.
| Compound | Structure | Typical Rf Value (Ethyl Acetate/Hexanes 1:1) | Visualization |
| 3-Bromo-4-methylpyridine (Starting Material) | ~0.6 - 0.7 | UV (254 nm), Potassium Permanganate | |
| 3-Amino-4-methylpyridine (Product) | ~0.2 - 0.3 | UV (254 nm), Cinnamaldehyde Stain (Yellow/Orange), Potassium Permanganate |
Note: Rf values are indicative and can vary depending on the exact TLC plate, chamber saturation, and eluent composition. An Rf value of 0.20 has been reported for similar 3-amino-4-halopyridines in a 1:1 ethyl acetate:hexanes system.
Workflow for TLC Monitoring
The following diagram illustrates the logical workflow for monitoring the synthesis of 3-amino-4-methylpyridine using TLC.
Caption: Workflow for TLC Monitoring of Chemical Reactions.
This guide provides a framework for the effective monitoring of 3-amino-4-methylpyridine synthesis. For optimal results, it is recommended to validate the chosen TLC method against a more quantitative technique like HPLC or GC, especially during process scale-up and validation.
References
A Comparative Guide to Catalysts in the Synthesis of 3,5,6-Trichloropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,5,6-trichloropyridin-2-ol, a key intermediate in the production of pesticides such as chlorpyrifos and triclopyr, has been approached through various catalytic strategies. This guide provides an objective comparison of two prominent catalytic systems: traditional copper-based catalysts and modern phase-transfer catalysts (PTCs). The performance of these catalysts is evaluated based on experimental data from published literature and patents, with a focus on yield, reaction conditions, and process efficiency.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative data for different catalytic approaches in the synthesis of 3,5,6-trichloropyridin-2-ol and its sodium salt.
| Catalyst System | Key Reactants | Catalyst(s) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Copper-Based | Trichloroacetyl chloride, Acrylonitrile | CuCl₂, Resorcinol | Nitrobenzene | 108 | 15 (addition) | 78.85 (overall) | Not specified | [1] |
| Copper-Based | Trichloroacetyl chloride, Acrylonitrile | CuCl | o-dichlorobenzene | Reflux | Not specified | ~65 (one-pot) | Not specified | [2] |
| Phase-Transfer Catalysis (PTC) | Trichloroacetyl chloride, Acrylonitrile | CuCl, Phenylthiocarbamide (PTC) | o-dichlorobenzene | 138-142 | 20-24 (addition/cyclization) | High (not quantified) | Not specified | [3] |
| Phase-Transfer Catalysis (PTC) | 2,3,5,6-Tetrachloropyridine, KOH | Benzyltrimethylammonium chloride (PTC) | Water | 120 | 4 | Not specified | 99.08 | [4] |
| Phase-Transfer Catalysis (PTC) | 2,3,5,6-Tetrachloropyridine, NaOH | Tetrabutylammonium bromide (TBAB) | Water | 100 | 8 | 87 | Not specified | [4] |
| Stepwise (Chloride Ion Catalyst) | 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one | MSA-1 Dow ion exchange resin (Chloride ion source) | Perchloroethylene | Reflux | 1.5 | High (not quantified) | Not specified | [5] |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are summaries of the methodologies employed for the different catalytic systems.
Copper-Based Catalysis Protocol
This method involves a multi-step synthesis starting from trichloroacetyl chloride and acrylonitrile.
-
Addition Reaction : Trichloroacetyl chloride, acrylonitrile, and nitrobenzene are charged into a reaction vessel. Cuprous chloride (CuCl₂) and resorcinol are added as catalysts. The mixture is heated to 108°C and allowed to react for approximately 15 hours. The catalyst is then filtered off.[1]
-
Cyclization : The filtrate from the previous step is subjected to vacuum distillation to remove unreacted starting materials and some of the solvent. A cyclization catalyst, such as ZnCl₂, is then added, and the mixture is stirred at 80°C for 2 hours to yield the pyridone solution.[1]
-
Aromatization and Neutralization : After cooling, water is added, followed by the slow addition of a 40% NaOH solution to adjust the pH to 10-13, promoting aromatization and forming the sodium salt of the product. This step is conducted at around 35°C for 3 hours.[1]
-
Work-up : The resulting aqueous solution of the sodium salt can be further treated. For instance, a phase-transfer catalyst can be added, and the mixture heated to 120°C for 2 hours, followed by cooling and filtration to obtain the solid sodium 3,5,6-trichloropyridin-2-olate.[1]
Phase-Transfer Catalysis (PTC) Protocol
Phase-transfer catalysts are particularly effective in reactions involving reactants in different phases, such as an aqueous and an organic phase. One application is in the hydrolysis of 2,3,5,6-tetrachloropyridine.
-
Initial Hydrolysis : 2,3,5,6-tetrachloropyridine and deionized water are heated to 95°C with stirring. A potassium hydroxide solution is slowly added to adjust the pH to 9.5-10 and maintained for 30 minutes. Insoluble impurities are removed by hot filtration.[4]
-
PTC Reaction : The filtrate is transferred to an autoclave, and a phase-transfer catalyst, such as benzyltrimethylammonium chloride, is added along with additional potassium hydroxide. The sealed reactor is heated to 120°C for 4 hours.[4]
-
Product Isolation : After cooling to 25°C, the pH is adjusted to 4.0-4.5 with hydrochloric acid. The precipitated product is filtered, washed with deionized water, and dried to yield 3,5,6-trichloropyridin-2-ol.[4]
Another PTC approach involves a one-pot synthesis from trichloroacetyl chloride and acrylonitrile.
-
One-Pot Reaction : A solvent (e.g., o-dichlorobenzene) and trichloroacetyl chloride are added to a reaction vessel. A phase-transfer catalyst (e.g., phenylthiocarbamide) and cuprous chloride are added with stirring. Acrylonitrile is then added dropwise, and the reaction is heated to 138-142°C for 20-24 hours to facilitate both addition and cyclization.[3]
-
Aromatization and Isolation : After the initial reaction, the solvent is removed. A sodium hydroxide solution is added to adjust the pH to 11-13, and the mixture is heated to 54-56°C for 7-9 hours, followed by a further increase in temperature to 138-142°C for another 7-9 hours. Cooling and vacuum filtration yield the solid sodium 3,5,6-trichloropyridin-2-olate.[3]
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the experimental processes described.
Caption: Workflow for Copper-Based Synthesis.
Caption: Workflow for PTC-Mediated Synthesis.
Concluding Remarks
The choice of catalyst for the synthesis of 3,5,6-trichloropyridin-2-ol depends on several factors, including the desired purity, yield, and process complexity.
-
Copper-based catalysts are well-established for the synthesis from trichloroacetyl chloride and acrylonitrile. This route can be performed in a stepwise manner, allowing for better control over byproducts.[6][7][8] However, it may involve multiple steps and the use of different catalysts for different stages. The one-pot variation simplifies the process but can lead to lower yields and a higher proportion of byproducts like tetrachloropyridine.[2]
-
Phase-transfer catalysts offer a versatile alternative. They are particularly advantageous in the hydrolysis of 2,3,5,6-tetrachloropyridine, enabling high purity of the final product.[4] PTCs can also be incorporated into the synthesis from trichloroacetyl chloride and acrylonitrile, potentially leading to a more efficient one-pot process.[3] The use of PTCs can facilitate reactions between reagents in immiscible phases, often leading to milder reaction conditions and improved yields.[9][10]
Ultimately, the optimal catalytic system will be determined by the specific requirements of the manufacturing process, balancing factors such as raw material cost, catalyst efficiency, ease of operation, and environmental impact. Further research and process optimization for each catalytic system can lead to even more efficient and sustainable methods for the production of this important chemical intermediate.
References
- 1. CN104163789A - 3,5,6-trichloropyridin-2-ol sodium synthesis method - Google Patents [patents.google.com]
- 2. Method for preparing 3,5,6-trichloropyridin-2-ol sodium by improved one pot process - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104876858A - One-pot method for synthesizing sodium 3,5,6-trichloropyridin-2-olate - Google Patents [patents.google.com]
- 4. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]
- 5. KR0153446B1 - An improved process for the preparation of 3.5.6-trichloropyridin-2-ol - Google Patents [patents.google.com]
- 6. US4996323A - Process for the preparation of 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]
- 7. EP0397281B1 - An improved process for the preparation of 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]
- 8. An improved process for the preparation of 3,5,6-trichloropyridin-2-ol - Patent 0397281 [data.epo.org]
- 9. iajpr.com [iajpr.com]
- 10. ptfarm.pl [ptfarm.pl]
Validating 3-Methylpyridine Synthesis: A Comparative Guide to Elemental Analysis
For researchers and professionals in drug development and organic chemistry, confirming the identity and purity of a synthesized compound is a critical step. This guide provides a comparative framework for validating the synthesis of 3-Methylpyridine (also known as 3-picoline) using elemental analysis, a foundational technique for determining the elemental composition of a compound. We will compare theoretical values with potential experimental outcomes to demonstrate how this method serves as a primary checkpoint for synthesis success.
This compound (C₆H₇N) is a vital heterocyclic intermediate in the production of pharmaceuticals and agrochemicals, such as the vitamin Niacin (Vitamin B3) and the insecticide chlorpyrifos.[1][2][3] Its synthesis can be achieved through various routes, including the reaction of acrolein with ammonia or the Chichibabin pyridine synthesis, which may also yield byproducts like pyridine.[1][4] Given the potential for side-products and unreacted starting materials, robust analytical validation is essential.
The Role of Elemental Analysis
Elemental analysis is a process that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample.[5][6] For organic compounds, CHN analysis is the most common form. The technique typically involves combusting a small, precise amount of the sample in an oxygen-rich environment.[7][8] The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂)—are separated and measured by a detector. The mass of each element is then calculated and expressed as a percentage of the total sample mass.
A successful synthesis of this compound should yield experimental elemental percentages that closely match the theoretical values calculated from its molecular formula, C₆H₇N. Typically, a deviation of less than 0.4% is considered acceptable evidence of purity.[6]
Experimental Protocol: CHN Combustion Analysis
The following protocol outlines the standard procedure for elemental analysis of a this compound sample using a modern automated CHN analyzer.
Objective: To quantitatively determine the percentage by mass of Carbon (C), Hydrogen (H), and Nitrogen (N) in a synthesized this compound sample.
Materials:
-
Synthesized this compound sample (liquid)
-
Microanalytical balance (readable to 0.001 mg)
-
Tin or silver capsules for volatile liquids
-
Standard reference material (e.g., Acetanilide)
-
CHN Elemental Analyzer
-
High-purity oxygen and helium carrier gas
Procedure:
-
Instrument Calibration: Calibrate the CHN analyzer using a standard reference material with a known elemental composition (e.g., Acetanilide). This ensures the accuracy of the detector responses.
-
Sample Preparation:
-
Using a microanalytical balance, weigh approximately 1-2 mg of the this compound sample into a pre-weighed tin or silver capsule designed for volatile liquids.
-
Seal the capsule securely to prevent sample loss through evaporation.
-
Record the exact weight of the sample.
-
-
Analysis:
-
Place the sealed capsule into the autosampler of the CHN analyzer.
-
Initiate the combustion sequence. The sample is dropped into a high-temperature (typically ~900-1150°C) furnace with a flow of pure oxygen.[8]
-
Combustion converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (and various nitrogen oxides, which are subsequently reduced to N₂).
-
-
Separation and Detection:
-
The resulting gas mixture is passed through a reduction tube to convert nitrogen oxides to N₂.
-
The gases (CO₂, H₂O, N₂) are separated, typically using gas chromatography.
-
A thermal conductivity detector (TCD) measures the concentration of each gas component relative to the helium carrier gas.
-
-
Data Calculation: The instrument's software calculates the mass percentages of C, H, and N based on the detector signals, the sample weight, and the calibration data. The analysis is typically run in triplicate to ensure precision.
Data Comparison: Theoretical vs. Experimental Values
The utility of elemental analysis lies in comparing the experimental results with the theoretical values. A significant deviation can indicate the presence of impurities, such as residual solvents, starting materials, or synthetic byproducts.
The table below compares the theoretical elemental composition of pure this compound with hypothetical experimental data for a successful synthesis. It also includes the theoretical compositions of common alternative products or impurities to illustrate how their presence would alter the results.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | % Carbon (Theoretical) | % Hydrogen (Theoretical) | % Nitrogen (Theoretical) | Hypothetical Experimental Data (Successful Synthesis) |
| This compound | C₆H₇N | 93.13[9] | 77.38% | 7.58% | 15.04% | C: 77.25%, H: 7.61%, N: 15.01% |
| Pyridine | C₅H₅N | 79.10 | 75.92% | 6.37% | 17.71% | N/A |
| 3-Ethylpyridine | C₇H₉N | 107.16 | 78.46% | 8.47% | 13.07% | N/A |
| 2- or 4-Methylpyridine | C₆H₇N | 93.13 | 77.38% | 7.58% | 15.04% | N/A |
Note: As isomers, 2-, 3-, and 4-Methylpyridine have identical elemental compositions. Therefore, elemental analysis cannot distinguish between them. Techniques like NMR spectroscopy or chromatography would be required for isomer differentiation.
Interpretation of Results:
-
Successful Synthesis: The hypothetical experimental data for this compound falls well within the acceptable ±0.4% deviation from the theoretical values, strongly indicating a pure sample.
-
Presence of Pyridine: If pyridine was a significant impurity, the experimental %N would be higher than the theoretical value for this compound, while %C and %H would be lower.
-
Presence of 3-Ethylpyridine: Contamination with 3-ethylpyridine would result in a higher %C and %H, and a notably lower %N.
Validation Workflow
The logical flow of using elemental analysis to validate the synthesis of this compound can be visualized as follows.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. azom.com [azom.com]
- 6. Elemental analysis - Wikipedia [en.wikipedia.org]
- 7. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 8. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 9. This compound | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Methylpyridine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 3-Methylpyridine is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this hazardous chemical.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or if inhaled.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Clothing: Use protective clothing to prevent skin contact.[2]
-
Eye/Face Protection: Wear eye and face protection.[2]
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[3][4]
Handling and Storage:
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][5]
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.[2][3]
-
Ground and bond the container and receiving equipment to prevent static discharges.[3]
-
Use non-sparking tools and explosion-proof electrical equipment.[3][5]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and ensure personnel safety.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[4][5]
-
Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.[3][4][5]
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][3] Do not use combustible materials like sawdust.
-
Collection: Collect the absorbed material and spilled liquid in a suitable, sealable, and properly labeled container for disposal.[1][3]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination agent.
-
Waste Disposal: The collected waste from the spill is considered hazardous and must be disposed of following the procedures outlined below.[2]
III. Step-by-Step Disposal Procedure
This compound and its contaminated materials are classified as hazardous waste and must be managed in accordance with all applicable federal, state, and local regulations.[2]
-
Waste Identification and Segregation:
-
Container Management:
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Engage a Licensed Waste Disposal Service:
-
Recommended Disposal Method:
-
The primary recommended method for the final disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
-
Empty Container Disposal:
-
Handle empty containers with care as they may retain flammable and toxic vapors.[1]
-
Dispose of empty containers as unused product unless they have been properly decontaminated.[4] Consult with your institution's environmental health and safety office or the licensed waste disposal company for specific procedures on container decontamination and disposal.
-
IV. Summary of Key Information
The following table summarizes the critical data related to the safe handling and disposal of this compound.
| Property | Data | Citation |
| UN Number | UN2313 | [5] |
| Primary Hazards | Flammable liquid and vapor, Harmful if swallowed, in contact with skin, or if inhaled, Causes severe skin burns and eye damage. | [1] |
| Storage Requirements | Store in a cool, dry, well-ventilated, fireproof area. Keep container tightly closed. Separated from strong oxidants. | [3] |
| Incompatible Materials | Strong oxidants, Acids, Acid chlorides, Chloroformates. | [3][5] |
| Recommended Disposal | Burn in a chemical incinerator equipped with an afterburner and scrubber. Use a licensed professional waste disposal service. | [4] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash. | [2][8] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. lobachemie.com [lobachemie.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Chemical Waste – EHS [ehs.mit.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methylpyridine
For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-Methylpyridine, ensuring the protection of personnel and the integrity of your work.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is critical. The following table summarizes the necessary PPE and immediate actions in case of exposure.
| Area of Protection | Required PPE | First Aid Measures |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Work in a well-ventilated area, preferably under a chemical fume hood.[2] | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][4] If breathing has stopped, give artificial respiration.[5] Seek immediate medical attention.[3][4] |
| Eye/Face | Tightly fitting safety goggles and a face shield (minimum 8-inch).[6] | Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[3] Seek immediate medical attention.[3] |
| Skin and Body | Wear protective gloves, a lab coat, and other protective clothing to prevent skin contact.[2] Consider a chemical protection suit for extensive handling.[7] | Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[2] Seek immediate medical attention.[2][3] |
| Hand | Heavy rubber gloves.[5][6] | Wash hands thoroughly after handling.[3] |
Quantitative Safety Data
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Flash Point | 37 °C (98.6 °F) - closed cup[8] |
| Autoignition Temperature | ~538 °C (~1000 °F)[8] |
| Vapor Density | 3.2 (vs air)[8] |
| Vapor Pressure | 4.4 mmHg (at 20 °C)[8] |
| Density | 0.957 g/mL at 25 °C[8] |
| Boiling Point | 144 °C[8] |
| Melting Point | -19 °C[8] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal minimizes risks.
Handling Procedure:
-
Preparation : Before handling, ensure all necessary PPE is readily available and in good condition.[2] Confirm that safety showers and eyewash stations are accessible and operational.
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[2][7]
-
Grounding : To prevent static discharge, which can be an ignition source, properly ground and bond containers and receiving equipment.[3][7] Use non-sparking tools.[3][7]
-
Dispensing : When transferring or dispensing the chemical, do so slowly to avoid splashing.[2] Keep the container tightly closed when not in use.[3][7]
-
Storage : Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2][3][7] The storage area should be fireproof and separate from strong oxidants.[7]
Spill Management:
-
Evacuate : In case of a spill, immediately evacuate unnecessary personnel from the area.[3]
-
Ventilate : Ensure adequate ventilation to disperse vapors.[2]
-
Contain : Dike the spill to prevent it from spreading.[9]
-
Absorb : Use an inert absorbent material such as sand, clay, or diatomaceous earth to soak up the spill.[3][9] Work from the outside of the spill inwards.[9]
-
Collect : Carefully collect the absorbed material into a suitable, closed container for disposal.[2][3]
-
Decontaminate : Clean the spill area thoroughly.
Disposal Plan:
Waste containing this compound is considered hazardous and must be disposed of according to federal, state, and local regulations.[2] Do not dispose of this chemical down the drain or in regular trash.[2] The recommended method of disposal is incineration by a licensed disposal company.[2]
Procedural Workflow
The following diagram illustrates the logical flow for the safe handling of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. This compound | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound 99 108-99-6 [sigmaaldrich.com]
- 9. qmul.ac.uk [qmul.ac.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
